SIM1

Catalog No.
S8485255
CAS No.
M.F
C79H98Cl2N14O13S3
M. Wt
1618.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SIM1

Product Name

SIM1

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C79H98Cl2N14O13S3

Molecular Weight

1618.8 g/mol

InChI

InChI=1S/C79H98Cl2N14O13S3/c1-46-49(4)110-76-66(46)68(54-16-20-57(80)21-17-54)86-60(72-91-89-51(6)94(72)76)37-63(97)82-24-26-102-28-30-104-32-34-106-42-79(11,44-108-41-65(99)88-71(78(8,9)10)75(101)93-40-59(96)36-62(93)74(100)84-39-53-12-14-56(15-13-53)70-48(3)85-45-109-70)43-107-35-33-105-31-29-103-27-25-83-64(98)38-61-73-92-90-52(7)95(73)77-67(47(2)50(5)111-77)69(87-61)55-18-22-58(81)23-19-55/h12-23,45,59-62,71,96H,24-44H2,1-11H3,(H,82,97)(H,83,98)(H,84,100)(H,88,99)/t59-,60+,61+,62+,71-/m1/s1

InChI Key

RARNTROXRCXFHV-CMRSQZKGSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Molecular Structure and Classification

Author: Smolecule Technical Support Team. Date: February 2026

SIM1 belongs to the bHLH-PAS superfamily of transcriptional regulators. The structure of these proteins includes several conserved functional domains [1]:

  • bHLH Domain: Located at the N-terminus, this domain facilitates DNA binding to specific sequences known as E-boxes and is involved in protein dimerization [1] [2].
  • PAS Domains: Following the bHLH domain are two PAS domains (PAS-A and PAS-B). These function primarily as a dimerization interface, allowing the protein to interact with specific partner proteins [1] [2].
  • C-terminal Domain: This region is involved in activating or repressing the transcription of target genes [1].

This compound is classified as a Class I bHLH-PAS protein, meaning it typically dimerizes with a ubiquitously expressed Class II partner (such as ARNT or ARNT2) to form a functional transcription factor complex [1] [3].

The table below summarizes the key domains and their functions.

Domain Location Primary Function
bHLH N-terminus DNA binding to E-box sequences; initial dimerization [1] [2]
PAS-A Central Protein-protein interaction and dimerization [1]
PAS-B Central Protein-protein interaction and dimerization [1]
C-terminal C-terminus Transcriptional activation or repression [1]

Biological Functions and Mechanisms

This compound has non-redundant functions in both development and adult physiology, primarily within the hypothalamus.

Role in Embryonic Development

Genetic studies in mice have demonstrated that this compound is critical for the formation of key hypothalamic nuclei. This compound homozygous mutant mice die shortly after birth and exhibit a hypocellular paraventricular nucleus (PVN) and supraoptic nucleus (SON) [4] [5]. These mice lack multiple types of secretory neurons in these nuclei, including those producing:

  • Oxytocin (OT)
  • Vasopressin (AVP)
  • Corticotropin-releasing hormone (CRH)
  • Thyrotropin-releasing hormone (TRH)
  • Somatostatin (SS) [4]

The mechanism involves this compound acting upstream of another transcription factor, BRN2, to maintain its expression, which in turn directs the terminal differentiation of these neuroendocrine lineages [4] [5]. This developmental pathway is evolutionarily conserved, as demonstrated by similar requirements for This compound in the development of isotocin (an oxytocin-like peptide) cells in zebrafish [6].

Role in Regulating Energy Homeostasis

After birth, this compound continues to be expressed in the PVN and plays a vital role in regulating body weight. Haploinsufficiency (loss of one functional allele) of This compound leads to a characteristic obese phenotype [3] [7].

  • Primary Cause: The obesity is primarily driven by hyperphagia (excessive eating), with studies also indicating a role in reduced energy expenditure [8] [3].
  • Mechanism: this compound-expressing neurons in the PVN are key downstream mediators of melanocortin signaling. The leptin-melanocortin pathway is a central regulator of appetite and energy balance. This compound haploinsufficiency impairs the activation of PVN neurons by melanocortins, disrupting this satiety signal [3] [7].
  • Key Mediator: Oxytocin deficiency has been identified as a significant mediator of the hyperphagia in This compound haploinsufficient mice, linking the neurodevelopmental and physiological roles of the protein [3].

The following diagram illustrates the core signaling pathway involving this compound.

Leptin Leptin POMC POMC Leptin->POMC MC4R MC4R SIM1_PVN This compound in PVN Neurons MC4R->SIM1_PVN Activates POMC->MC4R Oxytocin Oxytocin SIM1_PVN->Oxytocin Satiety Satiety Oxytocin->Satiety

Experimental Evidence and Models

Key insights into this compound function come from targeted genetic studies, primarily in mice.

Experimental Model Key Genetic Manipulation Observed Phenotype Primary Conclusion
Mouse (developmental) [4] [5] Homozygous null mutation (This compound⁻/⁻) Neonatal lethality; absent PVN/SON; loss of oxytocin, vasopressin, CRH, TRH, and somatostatin neurons. This compound is essential for the development of specific hypothalamic neuroendocrine lineages.
Mouse (obesity model) [3] [7] Haploinsufficiency (This compound⁺/⁻) Postnatal hyperphagia and obesity; impaired melanocortin response; oxytocin deficiency. Correct this compound gene dosage is critical for postnatal regulation of food intake and body weight.
Mouse (physiological role) [8] [3] Postnatal ablation of This compound in neurons Adult-onset hyperphagia and obesity. This compound has a physiological role in energy balance separate from its developmental function.
Zebrafish [6] Morpholino knockdown of This compound Loss of isotocin (oxytocin-like) cells. The role of this compound in neuroendocrine cell development is evolutionarily conserved.

Clinical and Therapeutic Relevance

Mutations in the This compound gene are directly linked to human disease, making it a gene of significant clinical interest.

  • Obesity: Human patients with haploinsufficiency of This compound—due to heterozygous deletions or loss-of-function mutations—present with severe, early-onset obesity [3] [9] [7]. This is often associated with hyperphagia and, in some cases, a Prader-Willi-like syndrome phenotype [3] [9].
  • Potential Drug Target: Evidence from mouse models shows that overexpression of this compound can protect against diet-induced obesity and rescue hyperphagia in mice with disrupted melanocortin signaling, suggesting that enhancing this compound activity could be a potential therapeutic strategy [3] [7].

Key Experimental Protocols

For researchers investigating this compound, two foundational protocols from the search results are detailed below.

Protocol 1: Generating a this compound Null Mouse Model by Gene Targeting [4] [5]

This protocol describes the creation of the classic This compound⁻/⁻ mouse model, which is essential for studying the developmental role of the gene.

  • Targeting Vector Construction: Replace a 750 bp region of the This compound gene encompassing the translation initiation codon and the sequence encoding the basic domain with a Pgk-neo cassette.
  • ES Cell Electroporation and Selection: Introduce the targeting vector into embryonic stem (ES) cells and select for homologous recombinants using positive-negative selection.
  • Southern Blot Verification: Identify correctly targeted ES cell clones using both 5' and 3' external probes to confirm homologous recombination.
  • Generation of Chimeric Mice: Inject targeted ES cells into mouse blastocysts to generate chimeric mice.
  • Germline Transmission: Breed chimeric mice to establish a heterozygous (This compound⁺/⁻) mouse line.
  • Genotyping: Intercross heterozygotes and genotype offspring to identify homozygous (This compound⁻/⁻) mutants, which are present at expected Mendelian ratios at birth but die within 24 hours.
Protocol 2: Assessing the Physiological Role of this compound via Postnatal Deletion [3]

This approach separates the developmental and metabolic functions of this compound.

  • Generate Inducible Knockout Mouse: Create a mouse line where the This compound gene is flanked by loxP sites (This compound^(fl/fl)).
  • Cross with Transgenic Driver: Breed This compound^(fl/fl) mice with a transgenic line expressing Cre recombinase under a neuron-specific promoter that can be activated postnatally (e.g., by tamoxifen).
  • Induce Gene Deletion: Administer tamoxifen to adult offspring to activate Cre recombinase, which excises the This compound gene.
  • Phenotypic Analysis: Monitor mice for:
    • Food Intake: Measure daily food consumption.
    • Body Weight: Track weight gain over time.
    • Metabolic Parameters: Assess energy expenditure and metabolic rate.
    • Molecular Analysis: Examine hypothalamic expression of melanocortin-4 receptor (MC4R) and oxytocin by in situ hybridization or immunohistochemistry.

References

Domain Organization and Functional Relationships

Author: Smolecule Technical Support Team. Date: February 2026

The domains of SIM1 work in a coordinated sequence to form a functional transcription complex. The diagram below illustrates this workflow.

SIM1_Function ARNT ARNT (Class II Protein) Heterodimer Stable this compound/ARNT Heterodimeric Complex ARNT->Heterodimer SIM1_bHLH This compound bHLH Domain SIM1_bHLH->Heterodimer SIM1_PASA This compound PAS-A Domain SIM1_PASA->Heterodimer Partner Specificity SIM1_PASB This compound PAS-B Domain SIM1_PASB->Heterodimer Signal Integration DNA DNA Target Site Heterodimer->DNA Sequence-Specific Binding CTerm C-terminal TAD Recruits Transcriptional Machinery DNA->CTerm Complex Stabilization Transcription Activation of Target Gene Transcription CTerm->Transcription

This compound functional workflow: Dimerization with ARNT via bHLH-PAS domains enables DNA binding and C-terminal transcriptional activation.

Structural Insights and Experimental Approaches

Our understanding of this compound's structure comes from both experimental data on isolated domains and computational models.

  • Structurally Characterized Regions: High-resolution structures (from X-ray crystallography or NMR) are available only for the bHLH, PAS-A, and PAS-B domains of homologous bHLH-PAS proteins [1]. These structures confirm that the PAS domain forms a conserved dimerization interface [2].

  • The Challenging C-Terminus: The C-terminal region of this compound, which is critical for its transcriptional activity, is predicted to be an Intrinsically Disordered Region (IDR) [1]. IDRs lack a fixed 3D structure, making them difficult to characterize with traditional methods but allowing for flexibility and interaction with multiple protein partners.

  • Computational Modeling: Due to the lack of a full experimental structure, researchers have built full-length atomic structural models of the human this compound:ARNT heterodimer using computational methods [3]. These hybrid models integrate known domain structures with homology and ab initio modeling for missing loops and the C-terminal region, and are refined using molecular dynamics simulations [3].

Analysis of Pathogenic this compound Variants

Studying naturally occurring mutations in this compound provides direct evidence for the functional importance of its domains. The table below summarizes the molecular mechanisms of several pathogenic variants.

Variant Domain Molecular Consequence Associated Phenotype
T46R [3] bHLH Disrupts interface with ARNT; severe loss of dimerization and DNA binding [3]. Obesity [3]
D707H [3] C-terminal TAD Alters local conformation and dynamics, moderately reducing transcriptional activity [3]. Obesity [3]
G715V [3] C-terminal TAD Causes structural reorganization, moderately reducing transcriptional activity [3]. Obesity [3]
D740H [3] C-terminal TAD Has a modest gain-of-function effect with ARNT1, but not with the neuronal partner ARNT2 [3]. Obesity without PWL symptoms [3]

Suggested Experimental Pathways for Functional Validation

  • Validate Computational Models: Use site-directed mutagenesis on residues like T46 (bHLH domain) to test predictions from molecular dynamics simulations [3].
  • Probe C-terminal Interactions: Employ techniques like NMR spectroscopy and isothermal titration calorimetry (ITC) to characterize the structure and binding partners of the C-terminal IDR [1].
  • Determine Complex Structures: Pursue high-resolution structures of the this compound:ARNT heterodimer bound to DNA using cryo-electron microscopy (cryo-EM).

References

SIM1 gene expression pattern kidney fat

Author: Smolecule Technical Support Team. Date: February 2026

SIM1 Gene Expression in the Kidney

Data from the Human Protein Atlas provides a quantitative summary of This compound mRNA expression in human kidney tissue based on RNA-seq data from sources like HPA, GTEx, and FANTOM5 [1].

The table below shows the consensus normalized expression data for the This compound gene in kidney tissue.

Dataset Expression Metric Value
Consensus nTPM (normalized transcripts per million) 9.2
HPA nTPM 9.2
GTEx nTPM 5.1
FANTOM5 Scaled Tags Per Million 22.8

Table Details: nTPM is a normalized metric that allows for comparison of gene abundance across different genes and samples. The GTEx dataset provides further granularity, showing an average nTPM of 3.1 in the kidney cortex, based on 104 samples [1].

This compound's Role in Energy Balance and Obesity

While direct expression patterns in adipocytes are not detailed in the search results, strong genetic evidence links This compound to the regulation of body weight and energy homeostasis.

  • Genetic Association: Rare variants in the This compound gene are associated with severe obesity in humans, suggesting a critical role for this gene in metabolic pathways [2].
  • Proposed Mechanism: This compound is a transcription factor highly expressed in the hypothalamus, a key brain region for appetite regulation. Although the provided research does not detail a specific signaling pathway for This compound in the kidney or fat, its primary role is believed to be within the paraventricular nucleus (PVN) of the hypothalamus. The diagram below outlines this central mechanism for how This compound haploinsufficiency may lead to obesity.

G SIM1_Variant Rare this compound Variant (Haploinsufficiency) PVN_Dysfunction Dysfunction in Hypothalamic PVN Neurons SIM1_Variant->PVN_Dysfunction Appetite_Imbalance Appetite Regulation Imbalance PVN_Dysfunction->Appetite_Imbalance Severe_Obesity Severe Obesity Phenotype Appetite_Imbalance->Severe_Obesity

Figure: Proposed central mechanism for this compound-related obesity. Haploinsufficiency (a loss of one functional gene copy) in this compound leads to dysfunction in specific hypothalamic neurons, disrupting appetite regulation and promoting hyperphagia, ultimately resulting in severe obesity [2].

Research Techniques and Further Directions

The search results highlight several modern techniques relevant for profiling gene expression in metabolic tissues:

  • Transcriptional Profiling: Microarray and RNA-sequencing (RNA-seq) are standard for identifying gene expression differences, as used in studies of kidney development and the skeletal muscle transcriptome [3] [4].
  • Single-Cell and Spatial Transcriptomics: For higher resolution, scRNA-seq and spatial transcriptomics can dissect cellular heterogeneity and identify gene expression patterns within specific cell types of complex tissues like the kidney or fat [5].
  • Lipidomics and Targeted Analysis: Mass spectrometry-based lipidomics is powerful for linking genetic or dietary interventions to changes in specific lipid species within tissues, as demonstrated in podocyte studies [6].

Conclusion and Research Considerations

  • Kidney Expression: You can confidently report that This compound is expressed in the human kidney, with quantitative data available from several major databases [1].
  • Link to Obesity: The critical functional link for drug development is the strong genetic association between This compound rare variants and severe obesity, with its primary mechanism of action likely centered in the central nervous system [2].
  • Addressing Data Gaps: A clear gap exists regarding the specific expression levels and function of This compound in human adipose tissue depots. To address this, you could:
    • Query specialized databases like the GTEx Portal or Adipose Tissue Encyclopedia for deeper, cell-type-specific expression data.
    • Search for functional studies investigating the role of This compound in adipogenesis, lipid metabolism, or fat tissue physiology.

References

Molecular Mechanism and Regulation

Author: Smolecule Technical Support Team. Date: February 2026

SIM1 encodes a basic-helix-loop-helix-PAS (bHLH-PAS) transcription factor. To function, it must form a heterodimer with another bHLH-PAS protein, such as Tango (Tgo) in Drosophila or the Aryl hydrocarbon receptor nuclear translocator (ARNT/ARNT2) in mammals [1] [2] [3]. This dimer binds to specific DNA sequences to control the expression of target genes.

Research in Drosophila has identified several enhancer regions that precisely control sim's complex expression pattern in the brain [1]:

  • An autoregulatory enhancer upstream of the gene drives expression in all sim+ brain cells.
  • A separate intronic enhancer drives expression specifically in posterior brain clusters and lamina neurons.
  • Another downstream intronic enhancer is active in all other sim+ brain neurons.

This modular regulatory logic ensures that this compound is expressed in the correct cells at the right time to orchestrate brain development.

Experimental Models and Key Protocols

Our understanding of this compound function stems from rigorous genetic studies in model organisms. Key methodologies are outlined below.

Method / Model Key Application Critical Experimental Details
MARCM (Mosaic Analysis with a Repressible Cell Marker) in *Drosophila* [1] Analyzing gene function in specific, identified neuronal clones. Used to generate sim mutant clones in specific brain neuron clusters (e.g., DAMv1/2). Analysis revealed axon fasciculation defects.
Genetic Fate Mapping in Mouse (this compoundCre; Rosa.lsl.tdTom) [4] Tracing the lineage and fate of this compound-expressing cells. This compoundCre mice are crossed with reporter mice (e.g., Ai14) to permanently label all cells that have expressed this compound and their progeny.
This compound Knock-out (KO) Mouse Model (this compoundCre/tau-lacZ) [4] Determining the requirement of this compound for neuronal development. This compound null alleles are used to study consequences of gene loss. In the spinal cord, this disrupts dorsal clustering of early-born V3 interneurons.

Beyond these core techniques, other vital approaches include:

  • RT-PCR and RNA-Seq: Used to characterize the expression of different sim transcript isoforms (RA, RB, RC) across developmental stages, showing that the RC transcript dominates in postembryonic development [1].
  • Enhancer Analysis: Testing genomic DNA fragments upstream, downstream, and within introns to identify regions that can drive reporter gene expression in specific sim+ neuronal clusters in the Drosophila brain [1].
  • BrdU Birthdating: Administering Bromodeoxyuridine (BrdU) at specific embryonic time points to label dividing neural progenitor cells and determine the birth date (neurogenesis timing) of this compound-expressing neurons [4].

This compound in Spinal V3 Interneuron Development

The process of generating diverse V3 interneurons from progenitor cells is tightly linked to neurogenesis timing, with this compound playing a critical, stage-specific role. The following diagram illustrates this developmental pathway and the key function of this compound.

G P3_Progenitor p3 Progenitor Domain Early_Born Early-Born V3 INs (E9.5 - E10.5) P3_Progenitor->Early_Born Late_Born Late-Born V3 INs (E11.5 - E12.5) P3_Progenitor->Late_Born SIM1_All This compound Expression (All V3 INs) Early_Born->SIM1_All Late_Born->SIM1_All Early_Defect Defect: Loss of dorsal clustering & diversity SIM1_All->Early_Defect this compound KO Late_No_Effect No clustering defect SIM1_All->Late_No_Effect this compound KO

Figure: this compound's role in V3 spinal interneuron development is critical for early-born neurons. While all V3 interneurons express this compound, its loss specifically disrupts the anatomical and physiological diversification of early-born populations [4].

Comparative Insights and Research Implications

The function of this compound is remarkably conserved across species, with notable parallels between its roles in axon guidance in the Drosophila brain and in mammalian systems [1]. Furthermore, mouse this compound and Sim2 have been shown to control axonogenesis of mammillary body axons [1]. This highlights a conserved evolutionary role for SIM genes that extends beyond initial cell fate specification to later stages of neural circuit formation.

From a technical perspective, the discovery of this compound's time-dependent function in V3 interneurons suggests that the transcriptional regulation of neuronal diversity is deeply intertwined with neurogenesis timing. This adds a critical layer of complexity to the interpretation of knockout studies.

References

Structural and Functional Analysis of the SIM1 Transcriptional Activation Domain: Mechanisms of Pathogenic Variants and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Executive Summary

The Single-minded homologue 1 (SIM1) protein is a crucial transcription factor within the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family, playing essential roles in neurodevelopment and energy homeostasis. This comprehensive technical review examines the structural organization and functional dynamics of the this compound transcriptional activation domain based on current research findings. The C-terminal domain of this compound represents a critical region where multiple pathogenic variants contribute to severe obesity and Prader-Willi-like syndrome through complex molecular mechanisms. Recent computational studies have yielded the first full-length structural models of the this compound-ARNT heterodimeric complex, providing unprecedented insights into the dynamic effects of loss-of-function variants. This whitepaper synthesizes current structural and functional data, presents detailed experimental methodologies, and establishes a framework for investigating this compound variants using advanced computational approaches. These advances create new opportunities for targeted therapeutic strategies aimed at modulating this compound function in metabolic disorders.

Introduction to this compound Protein and Clinical Significance

This compound is a founding member of the class I bHLH-PAS transcription factor family that includes evolutionarily conserved proteins such as hypoxia-inducible factors, the aryl hydrocarbon receptor, and the CLOCK circadian regulator [1] [2]. The protein takes its name from its Drosophila homolog "single-minded," which when mutated causes the paired longitudinal axon bundles of the embryo to collapse into a single rudimentary bundle at the midline [3]. The human this compound gene maps to chromosome 6q16.3 and encodes a multi-domain protein that functions as a transcriptional regulator with diverse physiological roles [4]. This compound is indispensable for proper development and function of the paraventricular nucleus (PVN) of the hypothalamus, a critical center for regulating energy balance, satiety, and blood pressure [5] [6]. Evidence from knockout mouse models demonstrates that homozygous null mutations are perinatal lethal, while heterozygous mutations lead to juvenile obesity accompanied by hyperphagia (excessive eating) and reduced energy expenditure [5] [2].

The clinical significance of this compound in human metabolism is substantial. Haploinsufficiency of this compound has been directly linked to severe early-onset obesity in humans, first identified in a patient with a balanced translocation disrupting the this compound gene [3]. Numerous pathogenic missense variants of this compound are associated with obesity, with some cases presenting as Prader-Willi-like (PWL) syndrome characterized by hypotonia, hyperphagia, intellectual disability, and obesity [1] [5]. The this compound protein functions within the leptin-melanocortin signaling pathway, a crucial circuit regulating satiety and energy expenditure, primarily through its action in PVN neurons [2] [3]. This compound forms a heterodimeric complex with the aryl hydrocarbon receptor nuclear translocator (ARNT) or its neuron-specific counterpart ARNT2, and this complex binds to specific DNA sequences to regulate target gene expression [6] [7]. Despite its physiological importance, the lack of experimental structures for full-length this compound has hampered understanding of the molecular mechanisms underlying pathogenic variants until recent computational advances provided the first comprehensive structural models [1] [5].

Structural Models and Domain Architecture of this compound

Computational Structural Modeling Advances

The structural characterization of this compound has presented significant challenges due to the absence of complete experimental structures. Recent research has overcome this limitation through sophisticated computational approaches that have generated the first full-length atomic structural model of human this compound in complex with its binding partner ARNT [1] [5]. This breakthrough model was constructed using a hybrid methodology that combined multiple computational techniques and data sources. The modeling process divided the protein into overlapping segments that were built using structural homology, secondary structure prediction, and ab initio modeling methods [5] [2]. Researchers utilized templates from multiple Protein Data Bank structures (including 1WA9, 3H82, 4F3I, 4H6J, 4WN5, 4ZP4, 4ZPH, 4ZPR, 4ZQD, and 5SY5) to model various domains, with additional ab initio modeling for regions lacking homology to known structures [5]. The final composite model was refined using consensus between programs including PRIME, YASARA, and TASSER, with loop regions modeled using specialized loop-building algorithms [5] [2].

The modeling process involved sophisticated refinement protocols to ensure structural validity. Side chains and rotamers were adjusted using knowledge-based potentials, followed by simulated annealing with explicit solvent and small equilibration simulations using YASARA's refinement protocol [5]. The resulting models were verified using WHAT-IF and PROCHECK validation tools to ensure stereochemical quality [5]. This comprehensive approach yielded 27 structural templates that were combined into a final hybrid model with superior Z-scoring compared to individual modeling approaches [5]. The availability of this structural model has provided researchers with an essential tool for investigating the mechanistic basis of this compound function and dysfunction in pathogenic variants.

Domain Organization and Functional Regions

Table 1: Domain Architecture of Human this compound Protein

Domain Residue Range Primary Function Binding Partners
bHLH 1-71 DNA binding and dimerization ARNT, ARNT2
PAS 88-158 Protein-protein interactions ARNT, ARNT2
PAS_3 243-329 Structural domain Unknown
SIM_C 360-669 Transcriptional activation Co-activators/repressors

The this compound protein exhibits a characteristic multi-domain architecture common to bHLH-PAS transcription factors, with distinct functional regions summarized in Table 1. The N-terminal basic helix-loop-helix (bHLH) domain (residues 1-71) mediates both DNA binding and initial dimerization with partner proteins [4]. This domain is followed by two PAS domains (PAS and PAS_3) that facilitate additional protein-protein interactions and contribute to the structural integrity of the protein [4]. The C-terminal region of this compound contains the SIM_C domain (residues 360-669), which houses the transcriptional activation domain critical for the protein's regulatory functions [5] [4]. This domain organization allows this compound to form heterodimeric complexes with ARNT proteins through interactions involving both the bHLH and PAS domains, creating a functional transcription factor capable of binding specific DNA sequences and regulating target gene expression [1] [2].

The structural model reveals important details about the this compound-ARNT interface and functional dynamics. Molecular dynamics simulations demonstrate that this compound exhibits significant conformational flexibility during function, with dynamic movements occurring at both local and global levels [1]. This inherent flexibility represents an important mechanistic aspect of this compound function, as pathogenic variants appear to disrupt these normal dynamic processes rather than simply altering static structural elements [1] [5]. The C-terminal transcriptional activation domain, in particular, shows considerable structural plasticity that may facilitate interactions with various co-regulatory proteins depending on cellular context and physiological demands [5]. This understanding of this compound's dynamic nature represents a significant advance beyond static structural models and provides insights into how single amino acid changes can profoundly alter protein function through disruption of conformational dynamics.

Pathogenic Variants in the this compound Transcriptional Activation Domain

Key Loss-of-Function Variants and Clinical Correlations

The C-terminal transcriptional activation domain of this compound represents a hotspot for pathogenic mutations associated with metabolic disorders. Recent research has focused on several clinically relevant missense variants that provide insights into structure-function relationships within this critical region. The most extensively studied variants include T46R, D707H, G715V, and D740H, each exhibiting distinct effects on protein function and clinical presentation [5] [2]. While the T46R variant is located in the bHLH domain, the other three residues cluster within the C-terminal region, highlighting the functional importance of this domain. Analysis of these variants reveals intriguing correlations between structural location, molecular functional impact, and clinical manifestations, particularly regarding the presence or absence of Prader-Willi-like features beyond obesity itself.

Table 2: Characteristics of Pathogenic this compound Variants

Variant Domain Location Transcriptional Activity Clinical Presentation Molecular Impact
T46R bHLH Severe loss with ARNT1 & ARNT2 Obesity without PWL features Disrupts dimerization interface
D707H C-terminal Moderate reduction with ARNT1 & ARNT2 Obesity Alters structural dynamics
G715V C-terminal Moderate reduction with ARNT1 & ARNT2 Obesity in multiple patients Disrupts local folding
D740H C-terminal Modest increase with ARNT1 only Obesity without PWL features Alters co-regulator interactions

The variant-specific effects on transcriptional activity reveal complex structure-function relationships within the this compound protein. The T46R variant, located at the dimerization interface with ARNT, causes a severe loss of transcriptional activity with both ARNT1 and ARNT2 [5] [2]. In contrast, the C-terminal variants D707H and G715V show moderate reductions in transcriptional activity with both partner proteins [5] [2]. Interestingly, the D740H variant displays a divergent effect, with modestly increased activity with ARNT1 but not ARNT2, suggesting this residue may participate in partner-specific regulation [5] [2]. These functional differences correlate with clinical observations, as patients with the D740H variant present with obesity but lack other PWL symptoms [2]. This variant-specific presentation pattern provides valuable clues for understanding how different mutations disrupt distinct aspects of this compound function, potentially leading to tailored therapeutic approaches based on the specific variant present.

Molecular Mechanisms of Dysfunction

Pathogenic variants in the this compound transcriptional activation domain disrupt protein function through multiple molecular mechanisms that extend beyond simple loss of function. Molecular dynamics simulations have revealed that these variants cause deleterious structural reorganizations at both local and global levels, altering the protein's conformational dynamics and functional capabilities [1] [5]. The T46R variant, located in the bHLH domain, primarily affects the dimerization interface with ARNT proteins, compromising the formation of functional transcription factor complexes [2]. This disruption explains the severe loss of transcriptional activity observed with this variant, as proper heterodimerization is essential for DNA binding and gene regulation. The mechanism involves structural alterations that interfere with the precise geometric arrangements required for productive protein-protein interactions at the dimer interface.

The C-terminal variants (D707H, G715V, and D740H) operate through distinct mechanisms related to their positions within the transcriptional activation domain. These variants appear to disrupt protein dynamics and co-regulator interactions rather than directly affecting DNA binding or dimerization [5]. Molecular dynamics simulations demonstrate that these mutations alter the conformational flexibility of the activation domain, affecting its ability to engage with transcriptional co-activators or other regulatory proteins [1] [5]. The G715V variant, which replaces a flexible glycine with a bulky valine residue, likely imposes steric constraints that restrict necessary structural movements within the activation domain [5]. Similarly, the D707H and D740H variants replace negatively charged aspartate residues with histidine, potentially altering electrostatic surfaces critical for protein-protein interactions and possibly affecting pH-sensitive conformational changes [5] [2]. These nuanced mechanistic insights demonstrate how different variants can disrupt this compound function through distinct structural and dynamic consequences, ultimately leading to similar clinical presentations of obesity through convergent impacts on energy homeostasis pathways.

Experimental and Computational Methodologies

Hybrid Modeling and Molecular Dynamics Protocols

The investigation of this compound structure and function requires integrated computational and experimental approaches. The following diagram illustrates the comprehensive workflow used for structural modeling and analysis of this compound variants:

G cluster_1 Model Construction Phase cluster_2 Analysis Phase Start Start: this compound Sequence Analysis Homology Homology-Based Modeling Start->Homology AbInitio Ab Initio Modeling Start->AbInitio Fragment Fragment Assembly Homology->Fragment AbInitio->Fragment Refinement Structure Refinement Fragment->Refinement Simulation Molecular Dynamics Simulation Refinement->Simulation Analysis Variant Analysis Simulation->Analysis Validation Experimental Validation Analysis->Validation

Figure 1: Workflow for this compound Structural Modeling and Variant Analysis

The structural modeling of this compound begins with sequence analysis to identify domains and regions of interest, followed by parallel approaches using both homology-based and ab initio methods [5] [2]. For homology modeling, segments with sequence similarity to experimentally determined structures are used as templates, while regions lacking homology are modeled using ab initio approaches that predict structure from physical principles [5]. The resulting fragments are then assembled into a complete composite model using sophisticated superposition algorithms [5]. This hybrid approach leverages the strengths of both methodologies: the accuracy of homology-based modeling for conserved regions and the flexibility of ab initio methods for novel folds. The final composite model is refined using energy minimization and simulated annealing protocols to ensure stereochemical quality and structural stability [5] [2].

Molecular dynamics simulations (MDS) represent a crucial component of the analysis pipeline, providing insights into protein behavior under physiological conditions. These simulations are typically performed using explicit solvent models that mimic the cellular environment, allowing researchers to observe conformational changes and dynamic properties over time scales ranging from nanoseconds to microseconds [1] [5]. The MDS protocols include equilibration phases to stabilize the system followed by production runs for data collection [5]. Analysis of trajectory data focuses on both local and global positional deviations, identifying regions of structural instability or altered flexibility in variant proteins compared to the wild-type [1]. Additional analyses may include calculations of root-mean-square deviation (RMSD), radius of gyration, solvent-accessible surface area, and hydrogen bonding patterns to quantify structural differences between variants [5]. These comprehensive simulations provide critical insights into how single amino acid changes can alter protein dynamics and ultimately disrupt function.

Experimental Validation Approaches

Table 3: Experimental Methods for Validating this compound Structure-Function Relationships

Method Category Specific Techniques Application to this compound Research
Biochemical Assays Co-immunoprecipitation, Yeast two-hybrid Protein-protein interaction analysis
Transcriptional Assays Reporter gene assays, RT-PCR Functional impact of variants
Structural Biology X-ray crystallography, Cryo-EM High-resolution structure determination
Cellular Localization Immunofluorescence, Live-cell imaging Subcellular distribution of variants
Biophysical Methods Surface plasmon resonance, ITC Binding affinity measurements

While computational models provide valuable structural insights, experimental validation remains essential for verifying predictions and establishing functional correlations. For this compound research, several key experimental approaches have been employed to validate computational findings and establish structure-function relationships. Reporter gene assays represent a fundamental method for assessing the functional impact of this compound variants on transcriptional activity [5] [2]. These assays typically involve expressing wild-type or variant this compound proteins in cell lines along with a reporter construct containing this compound-binding elements upstream of a measurable enzyme such as luciferase. By quantifying reporter activity, researchers can determine how specific mutations affect this compound's ability to activate transcription [5] [2]. This approach has been instrumental in characterizing the functional consequences of variants such as T46R, D707H, G715V, and D740H, revealing their distinct effects on transcriptional activation [2].

Protein-protein interaction studies provide another critical validation approach for this compound research. Co-immunoprecipitation assays allow researchers to assess the impact of variants on this compound's ability to dimerize with ARNT or ARNT2 [6] [7]. In these experiments, epitope-tagged versions of this compound and ARNT are expressed in cells, followed by immunoprecipitation using antibodies against one partner and detection of the co-precipitated partner [7]. This method has confirmed that this compound can form heterodimers with multiple ARNT family members, with potential preference for ARNT2 in neuronal contexts [6]. Additional validation approaches include electrophoretic mobility shift assays (EMSAs) to examine DNA-binding capabilities of variant proteins, and cellular localization studies to ensure that mutations do not disrupt proper nuclear targeting [6] [7]. Together, these experimental methods provide essential validation of computational predictions and establish firm connections between structural alterations, functional deficits, and clinical manifestations in this compound-related disorders.

Functional Consequences and Clinical Implications

Mechanisms of Transcriptional Dysregulation

Pathogenic variants in the this compound transcriptional activation domain disrupt normal protein function through multiple mechanisms that ultimately lead to dysregulated gene expression in critical neuronal populations. The primary molecular consequence involves altered interactions with transcriptional co-regulators that mediate the activation of downstream target genes [5] [2]. The C-terminal domain of this compound is hypothesized to interact with various co-activator proteins that facilitate chromatin remodeling and recruitment of the basal transcriptional machinery [5]. Mutations such as D707H, G715V, and D740H likely disrupt these protein-protein interactions by altering the structural dynamics or electrostatic surfaces required for proper co-regulator binding [5]. This explains the moderate to severe reductions in transcriptional activity observed with these variants in reporter assays, despite their location outside the DNA-binding and dimerization domains [2].

The neuron-specific effects of this compound variants represent another crucial aspect of their functional impact. While this compound is expressed in multiple tissues including kidney and muscle, its most critical functions appear to be in the paraventricular nucleus of the hypothalamus [5] [6]. This tissue specificity may be explained by the preferential dimerization of this compound with ARNT2 in neuronal contexts, as ARNT2 is enriched in neurons compared to the more ubiquitously expressed ARNT [5] [6]. The differential impact of certain variants on transcriptional activity with ARNT1 versus ARNT2 provides evidence for this partner-specific regulation [2]. For example, the D740H variant shows increased activity with ARNT1 but not ARNT2, suggesting it may alter the balance between different dimerization partnerships [2]. This partner-specific effect may contribute to the neurological features observed in some this compound-related disorders, as disruption of the this compound-ARNT2 axis specifically affects hypothalamic development and function [5] [6].

Therapeutic Implications and Future Directions

The structural and functional insights gained from this compound research have significant implications for developing targeted therapeutic strategies for obesity and related metabolic disorders. Understanding the precise molecular mechanisms by which different variants disrupt this compound function enables a precision medicine approach to treatment, where interventions could be tailored based on the specific variant present and its mechanism of action [1] [5]. For variants that reduce but do not completely abolish this compound function, potential strategies include identifying small molecule pharmacological chaperones that could stabilize the native protein structure and enhance residual function [1]. For other variant types, approaches aimed at modulating the activity of this compound dimerization partners or downstream effectors might prove beneficial [5].

The research methodologies and findings described in this whitepaper also contribute to broader applications in personalized medicine and drug development. The integrated computational and experimental approaches established for this compound can be applied to other transcription factors associated with metabolic diseases, creating a generalizable framework for investigating loss-of-function variants [1] [5]. Additionally, the variant hotspots identified through these studies represent potential targets for therapeutic genome editing approaches aimed at restoring normal this compound function in affected individuals [1]. As CRISPR-based technologies advance, the precise structural information provided by these models could guide the design of gene correction strategies that specifically address the structural consequences of particular variants. Furthermore, the insights gained from studying this compound's role in energy homeostasis may inform the development of more effective obesity treatments that target the melanocortin pathway downstream of this compound, potentially benefiting broader patient populations beyond those with specific this compound mutations [2] [3].

Conclusion

References

Comprehensive Technical Guide: SIM1 Gene and Orthologs in Development and Disease

Author: Smolecule Technical Support Team. Date: February 2026

Gene Overview and Comparative Genomics

The SIM1 (Single-minded homolog 1) gene encodes a crucial transcription factor belonging to the basic helix-loop-helix PER-ARNT-SIM (bHLH-PAS) family. This gene serves as the human homolog of the Drosophila single-minded (sim) gene, which was initially identified for its essential role in central nervous system development in fruit flies. The human this compound gene is located on chromosome 6q16.3 and consists of 13 exons that encode a multi-domain transcription factor critical for both neurodevelopment and energy homeostasis [1] [2]. This compound functions as a transcription factor that regulates gene expression programs essential for the development and function of specific hypothalamic nuclei, particularly the paraventricular nucleus (PVN), supraoptic nucleus (SON), and anterior periventricular nucleus (aPV) [3] [4].

This compound exhibits a tissue-enhanced expression pattern, with highest expression observed in epididymis, kidney, and skeletal muscle in humans [5]. In the brain, expression analysis reveals group-enriched specificity in the hypothalamus and midbrain, consistent with its established role in regulating feeding behavior and energy balance [5]. At the cellular level, this compound localizes to nuclear speckles and functions as an intracellular transcription factor that requires heterodimerization with partner proteins such as ARNT or ARNT2 for DNA binding and transcriptional activation [5].

Table 1: this compound Orthologs Across Model Organisms

Species Gene Symbol Chromosomal Location Protein Length Conserved Domains Key Phenotypes of Loss-of-Function
Human (Homo sapiens) This compound 6q16.3 766 aa bHLH, PAS-A, PAS-B, C-terminal transactivation domain Early-onset obesity, Prader-Willi-like features, hyperphagia [6]
Mouse (Mus musculus) This compound 10 B3 765 aa bHLH, PAS-A, PAS-B, C-terminal transactivation domain Perinatal lethality (homozygous), hyperphagic obesity (heterozygous) [3] [2]
Rat (Rattus norvegicus) This compound 20q12 765 aa bHLH, PAS-A, PAS-B Similar obesity phenotype to mouse models
Frog (Xenopus laevis) This compound Chromosome 2L 762 aa bHLH, PAS-A, PAS-B Defects in left-right asymmetry, neurodevelopment [4]
Fruit fly (Drosophila melanogaster) sim Chromosome 3R 628 aa bHLH, PAS Loss of CNS midline cells, collapsed axon bundles [4] [2]

The conservation of this compound extends beyond sequence homology to include functional conservation in neurodevelopment. In Drosophila, sim mutation causes failure in proper development of midline cells, resulting in collapsed longitudinal axon bundles that span the anterior-posterior axis of the embryo [2]. This evolutionary conservation underscores the fundamental importance of this compound in neural development across species, while species-specific adaptations have diversified its additional physiological roles in energy homeostasis, bone metabolism, and other functions in higher organisms.

Molecular Structure and Domain Organization

The this compound protein exemplifies the canonical structure of bHLH-PAS transcription factors, characterized by multiple functional domains that mediate dimerization, DNA binding, and transcriptional activation. Understanding this structural organization is essential for investigating how disease-associated mutations disrupt this compound function.

Structural Domains and Their Functions
  • bHLH Domain (Residues 1-71): The N-terminal basic helix-loop-helix domain facilitates DNA binding to specific E-box sequences (CANNTG) and initiates heterodimerization with partner proteins such as ARNT or ARNT2. This domain contains a nuclear localization signal that directs this compound to the nucleus [1] [7]. Pathogenic variants in this domain (e.g., T46R) severely compromise transcriptional activity by disrupting DNA binding or dimerization interfaces [7].

  • PAS Domains (PAS-A: residues 88-158; PAS-B: residues 243-329): These evolutionarily conserved domains mediate specific protein-protein interactions and enhance dimerization specificity. The PAS domains form characteristic antiparallel α-helical sandwiches that create hydrophobic pockets, which may potentially sense environmental signals or interact with small molecules, though this compound's specific ligands remain unidentified [1] [7].

  • C-terminal Transactivation Domain (Residues 360-669): This intrinsically disordered region recruits transcriptional co-regulators and components of the basal transcription machinery to activate target gene expression. Multiple obesity-associated mutations cluster in this domain (e.g., D707H, G715V, D740H), highlighting its critical role in mediating transcriptional outputs [7].

The structural organization of this compound facilitates its function as a transcriptional regulator. Recent computational modeling of the full-length this compound-ARNT heterodimer has provided insights into the spatial arrangement of these domains and how pathogenic mutations induce structural perturbations that compromise function [7].

G This compound This compound bHLH bHLH Domain (1-71) This compound->bHLH PASA PAS-A Domain (88-158) This compound->PASA PASB PAS-B Domain (243-329) This compound->PASB CTD C-terminal Domain (360-669) This compound->CTD DNA E-box DNA (CACGTG) bHLH->DNA binds to DiseaseMutations Disease Mutations T46R T46R (Severe LOF) DiseaseMutations->T46R D707H D707H (Moderate LOF) DiseaseMutations->D707H G715V G715V (Moderate LOF) DiseaseMutations->G715V D740H D740H (Mixed effects) DiseaseMutations->D740H T46R->bHLH D707H->CTD G715V->CTD D740H->CTD ARNT ARNT/ARNT2 (Dimerization Partner) ARNT->bHLH heterodimerizes with

Figure 1: Domain organization of this compound and location of pathogenic mutations affecting protein function. LOF = Loss-of-Function

Biological Functions and Mechanisms

This compound plays pleiotropic roles in development and physiology, with its most characterized functions in hypothalamic development, energy balance regulation, and recently identified roles in bone homeostasis. The mechanisms underlying these functions involve cell fate determination, neuropeptide expression regulation, and systemic physiological coordination.

Role in Hypothalamic Development and Neurogenesis

During embryogenesis, this compound is essential for the proper formation of specific hypothalamic nuclei. Expression begins at embryonic day 10.5 (E10.5) in mice in the incipient paraventricular nucleus (PVN), supraoptic nucleus (SON), and anterior periventricular nucleus (aPV) [4]. Homozygous null mice for this compound die perinatally and exhibit dramatic hypoplasia of the anterior hypothalamus, with complete absence of the PVN, SON, and aPV nuclei [3] [4]. This compound functions cooperatively with its dimerization partner ARNT2 to promote the differentiation of neuroendocrine lineages in these nuclei by regulating the expression of downstream transcription factors such as Brn2, which in turn controls the development of neurons producing neuropeptides including oxytocin, vasopressin, corticotropin-releasing hormone (CRH), and thyrotropin-releasing hormone (TRH) [4].

The development of these hypothalamic nuclei establishes the neural circuitry essential for maintaining energy homeostasis. The PVN serves as an integration center for various metabolic signals, including leptin-melanocortin signaling, which regulates feeding behavior and energy expenditure. The critical role of this compound in PVN development establishes the foundation for its subsequent functions in energy balance regulation throughout postnatal life [3] [4].

Regulation of Energy Balance and Feeding Behavior

Beyond its developmental functions, this compound continues to be expressed in mature PVN neurons and plays ongoing physiological roles in regulating energy balance. Haploinsufficiency of this compound (loss of one functional allele) causes hyperphagic obesity in both humans and mice [3] [2] [6]. The obesity associated with this compound deficiency is primarily driven by increased food intake rather than reduced energy expenditure, as demonstrated in metabolic cage studies with this compound heterozygous mice [3].

The mechanisms underlying this compound's role in satiety regulation include:

  • Mediation of melanocortin signaling: this compound-expressing PVN neurons are downstream targets of melanocortin-4 receptor (MC4R) signaling, a critical pathway regulating satiety. This compound heterozygous mice show blunted responsiveness to MC4R agonism, indicating that this compound is essential for proper MC4R signaling in the PVN [3] [2].

  • Oxytocin pathway regulation: this compound deficiency results in reduced expression of oxytocin, a neuropeptide implicated in satiety signaling. Restoration of oxytocin signaling partially ameliorates the hyperphagia in this compound heterozygous mice, indicating that oxytocin deficiency contributes to the obesity phenotype [2].

  • Postnatal maintenance of energy homeostasis: Inducible knockout of this compound specifically in adult mice causes increased food intake and decreased expression of PVN neuropeptides, demonstrating that this compound has physiological functions independent of its developmental roles [3].

Novel Roles in Bone Homeostasis

Emerging evidence indicates that this compound regulates bone metabolism through central nervous system mechanisms. Adult-onset this compound deletion increases bone formation, leading to high bone mass, while this compound overexpression decreases bone formation and bone mass [8]. This regulation occurs indirectly through modulation of sympathetic nervous system activity rather than direct effects on osteoblasts, as demonstrated by several lines of evidence:

  • Bone marrow mesenchymal stem cells from this compound mutant mice show normal osteoblast differentiation capacity ex vivo [8].
  • This compound deletion reduces sympathetic tone, while this compound overexpression increases it [8].
  • Treatment with the β-adrenergic agonist isoproterenol reverses the high bone mass phenotype in this compound knockout mice [8].

This newly identified role expands the physiological functions of this compound beyond energy balance to include skeletal homeostasis, revealing the broad impact of this transcription factor in integrating metabolic and physiological processes.

Clinical Significance and Disease Associations

This compound mutations and dysregulation contribute to several human disorders, most notably severe early-onset obesity and related metabolic conditions. Understanding the spectrum of clinical manifestations associated with this compound deficiency is essential for diagnosis and therapeutic development.

Obesity and Prader-Willi-like Syndrome

Haploinsufficiency of this compound represents an important monogenic cause of severe obesity. The initial association was identified in a girl with profound obesity and a balanced translocation between chromosomes 1p22.1 and 6q16.2 that disrupted the this compound gene [2] [6]. Subsequent studies have identified additional patients with this compound deletions and loss-of-function mutations presenting with hyperphagic obesity, often accompanied by developmental delay, speech impairments, and neurobehavioral abnormalities [6] [7].

Some patients with this compound deficiencies exhibit features resembling Prader-Willi syndrome (PWL), including neonatal hypotonia, feeding difficulties in infancy followed by hyperphagia and obesity in childhood, and various cognitive and behavioral manifestations [1] [7]. However, the presentation is variable, with some patients showing obesity without other PWL features. This phenotypic variability suggests that modifier genes or specific mutation types influence the clinical spectrum [7].

Table 2: Spectrum of this compound Mutations and Associated Clinical Phenotypes

Mutation Type Molecular Consequence Clinical Features Penetrance Functional Impact
Balanced translocation (t(1;6)) This compound gene disruption Profound early-onset obesity, hyperphagia Complete Haploinsufficiency [2]
6q16.2 deletions This compound haploinsufficiency Obesity, Prader-Willi-like phenotype, developmental delay High Gene dosage effect [1]
Missense mutations (T46R) bHLH domain disruption Severe obesity without PWL features Complete Severe loss of transcriptional activity [7]
Missense mutations (D707H, G715V) C-terminal domain disruption Moderate to severe obesity Incomplete Moderate loss of transcriptional activity [7]
Missense mutation (D740H) C-terminal domain alteration Obesity without PWL features Complete Altered transcriptional activity [7]
Epigenetic silencing DNA hypermethylation Cervical cancer progression N/A Reduced this compound expression [1]
This compound in Cancer and Other Pathologies

Beyond obesity disorders, this compound dysregulation has been implicated in oncogenesis, particularly through epigenetic silencing. Aberrant hypermethylation of the this compound promoter leads to reduced this compound expression in cervical cancer tissues, with the degree of methylation correlating with disease severity [1]. This suggests this compound may function as a tumor suppressor in certain contexts, potentially through its roles in regulating differentiation and development.

Additionally, genetic variation in the this compound locus has been associated with erectile dysfunction, possibly through effects on the leptin-melanocortin pathway that influences both energy balance and sexual function [1]. This expanding spectrum of this compound-associated conditions underscores the diverse physiological processes regulated by this transcription factor.

Regulatory Networks and Signaling Pathways

This compound functions within complex transcriptional networks and signaling pathways that coordinate neurodevelopment and energy homeostasis. Understanding these regulatory relationships provides insights into disease mechanisms and potential therapeutic targets.

Transcriptional Regulation of this compound

The this compound gene itself is subject to transcriptional regulation by several factors, most notably the aryl hydrocarbon receptor (AHR). The this compound promoter contains a functional AHR-ARNT/2 binding site that positively regulates its activity [9]. Treatment with AHR ligands such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) increases this compound expression in neuronal cells and mouse tissues, suggesting that this compound may mediate some effects of AHR activation on feeding behavior [9]. This regulatory relationship creates a potential link between environmental exposures and metabolic regulation through this compound-mediated pathways.

This compound as a Transcriptional Regulator

As a transcription factor, this compound regulates the expression of downstream target genes that mediate its physiological effects. This compound heterodimerizes with either ARNT or ARNT2 (with neuronal preference for ARNT2) and binds to E-box sequences (CANNTG) in target gene promoters [4] [7]. Known transcriptional targets and regulatory relationships include:

  • Brn2 (POU3F2) regulation: this compound/ARNT2 heterodimers directly or indirectly activate expression of the POU-domain transcription factor Brn2, which is essential for the differentiation of neuroendocrine neurons producing oxytocin, vasopressin, and CRH in the PVN [4].

  • Neuropeptide gene expression: this compound regulates expression of oxytocin and vasopressin, with this compound-deficient mice showing markedly reduced levels of these neuropeptides [3]. This reduction likely contributes to the hyperphagia and obesity phenotypes.

  • Sympathetic nervous system genes: this compound influences the expression of genes regulating sympathetic outflow, which mediates its effects on bone homeostasis and potentially other autonomic functions [8].

G AHR AHR Ligands (e.g., TCDD) AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT activates SIM1_promoter This compound Promoter AHR_ARNT->SIM1_promoter binds to SIM1_expression This compound Expression SIM1_promoter->SIM1_expression transactivates SIM1_ARNT2 This compound-ARNT2 Heterodimer SIM1_expression->SIM1_ARNT2 PVN_neurons PVN Neurons SIM1_expression->PVN_neurons required for ARNT2 ARNT2 ARNT2->SIM1_ARNT2 Target_genes Target Genes (Brn2, Oxytocin, Vasopressin) SIM1_ARNT2->Target_genes regulates Phenotypes Physiological Effects Target_genes->Phenotypes MC4R MC4R Signaling MC4R->PVN_neurons activates Satiety Satiety Response PVN_neurons->Satiety promotes

Figure 2: this compound regulatory network showing upstream control by AHR and downstream functions in gene regulation and energy balance

Experimental Approaches and Methodologies

Investigating this compound function requires specialized experimental approaches spanning molecular analyses, animal models, and physiological assessments. This section outlines key methodologies used in this compound research.

Genetic Manipulation in Model Systems

Mouse models have been instrumental in elucidating this compound functions. Conventional this compound heterozygous knockout mice exhibit hyperphagic obesity, while homozygous knockouts die perinatally with hypothalamic abnormalities [3] [2]. To overcome developmental limitations and study this compound's physiological roles in adulthood, researchers have developed inducible knockout systems using Cre-loxP technology:

  • Tamoxifen-inducible Cre recombinase (CaMK-CreERT2) under control of the calcium/calmodulin-dependent kinase II promoter allows temporal control of this compound inactivation specifically in forebrain neurons of adult mice [3].

  • Administration protocol: Tamoxifen is dissolved in sunflower seed oil (30 mg/mL) and administered via intraperitoneal injection (180 mg/kg) for 2-5 consecutive days to adult mice (8 weeks old) [3].

  • Validation methods: this compound inactivation is confirmed by quantitative RT-PCR measuring this compound transcript levels in hypothalamic tissue and by reporter gene (eYFP) activation in this compound-expressing neurons [3].

For functional rescue experiments, This compound overexpression has been achieved using bacterial artificial chromosome (BAC) transgenic approaches that preserve endogenous regulatory elements and expression patterns [8].

Physiological and Metabolic Phenotyping

Comprehensive assessment of this compound deficiency phenotypes involves multiple physiological measurements:

  • Energy balance analysis: Food intake is measured daily, while energy expenditure is assessed indirectly via calorimetry in metabolic cages that measure oxygen consumption (VO2) and carbon dioxide production (VCO2) [3].

  • Body composition analysis: Lean and fat mass are quantified using MRI or DEXA scanning in longitudinal studies to track progression of obesity [6].

  • Bone phenotyping: Bone volume and architecture are analyzed by microcomputed tomography (μCT) at high resolution (7 μm) to quantify trabecular and cortical bone parameters [8].

  • Sympathetic tone assessment: Indirect measures include heart rate monitoring and norepinephrine levels, with direct assessment of bone-related sympathetic effects through β-adrenergic agonist and antagonist interventions [8].

Molecular and Cellular Analyses

At the molecular level, this compound function is investigated using:

  • Transcriptional activity assays: Reporter constructs containing this compound-responsive promoters (e.g., with E-box elements) are transfected into neuronal cell lines (e.g., Neuro-2A) together with this compound expression vectors to measure transcriptional activation [9] [7].

  • Protein interaction studies: Co-immunoprecipitation and yeast two-hybrid assays demonstrate heterodimerization between this compound and its partners ARNT/ARNT2 [4].

  • Gene expression profiling: Quantitative RT-PCR and RNA-seq analyze expression of this compound target genes (oxytocin, vasopressin, Brn2) in hypothalamic tissue from this compound-deficient mice [3].

  • Structural modeling: Computational approaches generate atomic models of this compound-ARNT complexes when experimental structures are unavailable, enabling analysis of disease-associated mutations [7].

Conclusion and Future Directions

This compound represents a compelling example of a transcription factor with pleiotropic functions in development and physiology. Its critical roles in hypothalamic development, energy balance, and bone homeostasis establish it as a key regulator of metabolic integration. The association between this compound haploinsufficiency and severe early-onset obesity in humans highlights the clinical relevance of understanding this compound biology.

Future research directions should include:

  • Identification of direct transcriptional targets using chromatin immunoprecipitation followed by sequencing (ChIP-seq) to define the complete repertoire of genes regulated by this compound in different physiological contexts.

  • Characterization of this compound mutations using structural and functional approaches to establish genotype-phenotype correlations that inform prognosis and potential targeted interventions.

  • Exploration of this compound's roles in other tissues beyond the hypothalamus, including kidney and muscle, where its functions remain largely uninvestigated.

  • Development of therapeutic approaches targeting the this compound pathway for obesity management, potentially through small molecules that enhance this compound transcriptional activity or bypass defects in downstream pathways.

References

SIM1 at a Glance: Function and Clinical Significance

Author: Smolecule Technical Support Team. Date: February 2026

The Single-minded 1 (SIM1) gene encodes a transcription factor of the bHLH-PAS family that is critical for the development and function of specific hypothalamic nuclei. Its haploinsufficiency is a known cause of monogenic obesity in both humans and mice [1] [2] [3].

Aspect Description
Primary Function Transcription factor required for terminal migration/differentiation of specific hypothalamic neurons [1] [2].
Key Hypothalamic Nuclei Paraventricular Nucleus (PVN), Supraoptic Nucleus (SON), Anterior Periventricular Nucleus (aPV) [1] [2].
Developmental Role Essential for formation of PVN, SON, aPV; germline knockout is perinatal lethal [2] [3].
Postnatal/Physiological Role Regulates food intake, energy balance, and expression of neuropeptides like oxytocin and vasopressin in adults [1] [2].
Human Phenotype Haploinsufficiency linked to hyperphagic obesity, often with Prader-Willi-like syndrome features [3].
Murine Phenotype Heterozygotes: hyperphagic obesity, increased linear growth, hyperinsulinemia, hyperleptinemia [2] [3].

Key Molecular Data and Regulatory Elements

This compound exerts its effects through a defined gene regulatory network. The table below summarizes key molecular players and regulatory elements.

Category Key Molecules / Elements Function / Relationship with this compound
Upstream Regulators SCE2, SCE8 Brain-enhancers regulating This compound expression, active from embryonic to adult stages [3].
Downstream Targets Cart, Cbln1, Alcam, Unc-13c, Rgs4, Lnx4, Irx3, Sax1, Ldb2, Neurod6 Genes downregulated in This compound-/- embryos; involved in AH development [4].
Key Neuropeptides Oxytocin (Oxt), Vasopressin (Avp) This compound is required for normal expression in the PVN; deficiency leads to decreased levels [1] [2].
Associated Pathway Leptin-Melanocortin-Oxytocin Pathway This compound deficiency disrupts this pathway, leading to hyperphagia [2].
Genetic Interaction Melanocortin 4 Receptor (MC4R) This compound heterozygosity phenocopies aspects of Mc4r deficiency; this compound is crucial for MC4R signaling [2] [3].

The following diagram illustrates the core gene regulatory network controlled by this compound during hypothalamic development and in adulthood.

SCE2 SCE2 This compound This compound SCE2->this compound  Enhances SCE8 SCE8 SCE8->this compound  Enhances MC4R MC4R This compound->MC4R  Required for Signaling Oxytocin Oxytocin This compound->Oxytocin  Promotes Vasopressin Vasopressin This compound->Vasopressin  Promotes MC4R->Oxytocin  Stimulates

This compound Gene Regulatory Network: This graph shows how enhancers SCE2/SCE8 regulate this compound expression, which in turn controls key neuropeptides and MC4R signaling.

Experimental Models & Technical Protocols

A key question in the field has been whether the obesity in this compound deficiency is due to a developmental defect or a ongoing physiological dysfunction. The following experiments have been critical in distinguishing these roles.

Inducible Postnatal Knockout (Critical Experiment)

This protocol is used to study the physiological function of this compound in adult mice, independent of its developmental role.

Protocol Step Specific Details & Controls
1. Animal Model Mice homozygous for floxed This compound allele (This compoundfl/fl) crossed with CaMK-CreERT2 transgenic mice (Cre expression in forebrain neurons, inducible by tamoxifen) [1].
2. Genotyping PCR primers: Floxed This compound allele: L2R & Z1F. CaMK-CreERT2 transgene: Cre800 & Cre1200, with OL260 & OL261 as internal controls [1].
3. Induction Administer tamoxifen (30 mg/ml in sunflower seed oil) via intraperitoneal injection (180 mg/kg) for 2-5 consecutive days to 8-week-old adult mice [1].
4. Validation qRT-PCR on hypothalamic tissue confirms ~50% (iHet) or near-total (iKO) reduction in This compound mRNA vs. tamoxifen-treated controls [1].
5. Phenotypic Analysis Monitor: Food/Water Intake, Body Weight. Analyze hypothalamic neuropeptide expression (e.g., Oxt, Avp mRNA via qPCR). Assess PVN neuron survival (Nissl stain, cell counting) [1].

The experimental workflow for generating an inducible, postnatal knockout mouse model is summarized below.

A Breed: Sim1fl/fl x CaMK-CreERT2 B Genotype Offspring: Confirm Sim1fl/fl; CaMK-CreERT2 A->B C Grow to Adulthood (8 weeks old) B->C D Induce Knockout: Tamoxifen IP Injection C->D E Recovery & Validation (1-2 weeks) D->E F Phenotypic Analysis: Metabolic Cages, qPCR, Histology E->F

Inducible this compound Knockout Workflow: This diagram outlines the steps to generate an adult-onset this compound knockout mouse model to study its physiological function.

Enhancer Characterization (SCE2 & SCE8)

This protocol identifies and validates transcriptional enhancers that regulate This compound expression.

Protocol Step Specific Details & Models
1. In Silico Identification Use ECR Browser to find Evolutionary Conserved Regions (ECRs) in the This compound locus (human-mouse, ≥70% identity over ≥100 bp) [3].
2. Zebrafish Screening Clone human ECR sequences into E1b-minimal promoter-GFP vector. Inject into Casper zebrafish embryos (germline integration via Tol2). Analyze GFP expression at 24, 48, 72 hpf and 1, 2, 3 mpf [3].
3. Mouse Validation Clone active enhancers (e.g., SCE2) into Hsp68-promoter-LacZ vector. Generate transgenic mouse lines. Analyze LacZ expression in embryonic and adult brain sections [3].
4. Functional Deletion Create deletion series of SCE2 to pinpoint the critical region for enhancer activity [3].
5. Human Genetic Analysis Sequence the critical SCE2 region in lean vs. obese cohorts. Test the enhancer activity of obesity-associated SNP alleles in the zebrafish model [3].

Insights for Research and Drug Development

  • Targeting Postnatal this compound Function: Evidence confirms this compound acts physiologically to regulate energy balance, making it a compelling target for anti-obesity drug development even after hypothalamic development is complete [1] [2].
  • Exploring Gene-Environment Interactions: Research shows melanocortin system development is influenced by hormonal and nutritional factors, suggesting early life is a critical period where interventions could have lasting impacts on circuit function and obesity risk [5].
  • Leveraging Human Enhancer Variants: Identified obesity-associated SNPs within the SCE2 enhancer suggest that altering this compound expression via its regulatory elements contributes to polygenic obesity, opening a potential avenue for modulating this compound levels therapeutically [3].

Deeper Questions to Explore

  • Upstream Regulators: What are the specific transcription factors that bind to the SCE2 and SCE8 enhancers to control this compound's spatiotemporal expression?
  • Downstream Effectors: What is the complete set of genes directly activated or repressed by this compound in the developing and adult PVN?
  • Therapeutic Strategies: Could a therapy be designed to safely increase this compound expression or activity in the adult hypothalamus to treat obesity?

References

General Immunofluorescence Staining Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol outlines the core steps for immunofluorescence, a common immunostaining method. You can adapt this framework for your SIM1 antibody by incorporating the specific conditions your antibody requires [1].

SamplePrep Sample Preparation Fixation Fixation SamplePrep->Fixation Permeabilization Permeabilization & Blocking Fixation->Permeabilization PrimaryAb Primary Antibody Incubation Permeabilization->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Counterstain Counterstain (e.g., DAPI) Wash2->Counterstain Mount Mounting & Imaging Counterstain->Mount

Diagram 1: Core immunofluorescence staining workflow. Key decision points for optimization are highlighted in green [1].

Detailed Procedure
  • Sample Preparation

    • Tissue: For formalin-fixed, paraffin-embedded (FFPE) tissue, sections must be deparaffinized and rehydrated through a series of xylene and ethanol baths. For frozen tissues, fix fresh-frozen sections.
    • Cells: Culture cells on glass coverslips until they reach the desired confluence.
  • Fixation

    • The goal is to preserve cellular architecture and prevent protein degradation.
    • Common Reagents: 4% Paraformaldehyde (PFA) is the most widely used fixative.
    • Typical Protocol: Incubate samples in PFA for 15-20 minutes at room temperature.
    • Critical Step: Over-fixation can mask epitopes (the specific sites antibodies bind to), making antigen retrieval a crucial subsequent step for FFPE tissues [1].
  • Permeabilization and Blocking

    • Permeabilization: Treat samples with a detergent (e.g., 0.1% Triton X-100) for 10 minutes. This allows antibodies to access intracellular targets.
    • Blocking: Incubate samples for 1 hour at room temperature with a protein block (e.g., 5-10% normal serum from the species of your secondary antibody, or 1-5% Bovine Serum Albumin). This saturates non-specific binding sites to reduce background noise [1].
  • Primary Antibody Incubation

    • This is the most variable step and must be optimized for each antibody, including this compound.
    • Apply the diluted primary antibody to the samples.
    • Key Variables to Optimize:
      • Antibody Dilution: Follow the manufacturer's datasheet as a starting point. Test a range of dilutions (e.g., 1:100 to 1:1000).
      • Incubation Time and Temperature: This can range from 1-2 hours at room temperature to overnight at 4°C.
    • Negative Control: Always include a control where the primary antibody is omitted to assess non-specific binding of the secondary antibody.
  • Washing

    • Thoroughly wash the samples 3-5 times for 5 minutes each with a buffered solution like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) to remove unbound antibody.
  • Secondary Antibody Incubation

    • Apply the fluorochrome-conjugated secondary antibody, diluted in blocking buffer.
    • Key Consideration: The secondary antibody must be raised against the species of the primary antibody (e.g., use anti-rabbit if your this compound antibody is rabbit polyclonal).
    • Protect samples from light from this step onward to prevent photobleaching of the fluorochrome.
    • Incubate for 1 hour at room temperature.
  • Washing and Counterstaining

    • Wash again 3-5 times with buffer to remove unbound secondary antibody.
    • Counterstain: Incubate with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole) for a few minutes to visualize cell nuclei.
    • Perform a final wash.
  • Mounting and Imaging

    • Mount coverslips using an anti-fade mounting medium.
    • Seal the edges with nail polish to prevent drying and movement.
    • Image using a fluorescence or confocal microscope with the appropriate filter sets for your fluorochromes and counterstain.

Comparison of Immunostaining Detection Methods

Different detection methods offer distinct advantages and limitations. The table below compares common techniques to help you select the most appropriate one for your this compound staining and research goals [1] [2].

Method Principle Best For Key Advantages Key Limitations
Immunofluorescence (IF) [1] Fluorochrome-labeled antibodies detected by light microscopy. Localizing multiple antigens simultaneously (multiplexing), high-resolution imaging of fine structures. High sensitivity; wide variety of available fluorochromes; excellent for multiplexing. Signal can fade over time (photobleaching); tissue autofluorescence can create background.
Enzyme-based (e.g., AP/HRP) [1] [2] Enzyme-labeled antibodies produce a colored, precipitated product. Bright-field microscopy; permanent slides for long-term storage; clinical diagnostics. Staining is permanent and stable for years; visible with standard bright-field microscopes. Color spillover can reduce resolution; limited multiplexing capabilities; enzyme reaction can damage tissue.
Immunogold [1] [2] Colloidal gold-labeled antibodies, often enhanced with silver. High-resolution detection, often with electron microscopy; can be used for epipolarization in light microscopy. Very high resolution; minimal background in some applications. Time-consuming sample processing; expensive reagents; difficult to perform multiple labeling.

An Example of a Quantitative Approach

For research requiring precise measurement of staining intensity, a standardized quantitative approach is essential. The following workflow, adapted from a study on quantitative immunohistochemistry, ensures reliable and reproducible data [2] [3].

StandardStain Standardized Staining (Using AP-Vector Red) SlideDigitize Whole-Slide Digitization StandardStain->SlideDigitize RegionClassify Software-Based Region Classification (e.g., Carcinoma) SlideDigitize->RegionClassify ColorSeparation Color Deconvolution (Isolate Stain Channel) RegionClassify->ColorSeparation Quantification Automated Quantification (% Positivity, Optical Density) ColorSeparation->Quantification

Diagram 2: A quantitative digital image analysis workflow for reproducible staining measurement [2] [3].

This method highlights several best practices:

  • Standardized Staining: Using a stable substrate like Vector Red for alkaline phosphatase (AP) provides a linear, light-stable precipitate ideal for quantification [2].
  • Digital Image Analysis: Using software to classify regions of interest (e.g., tumor cells) and measure staining intensity (as Optical Density) minimizes subjectivity and produces continuous data, improving reproducibility over visual scoring alone [3].

References

Comprehensive Application Notes and Protocols for SIM1 Knockdown Using siRNA Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SIM1 Knockdown via RNA Interference

siRNA Design and Selection for this compound

Sequence Selection and Validation

Effective this compound knockdown begins with the careful selection of siRNA sequences that specifically target this compound mRNA transcripts while avoiding off-target effects. Researchers should follow a systematic approach to identify optimal target regions within the this compound coding sequence:

  • Utilize established design tools: Leverage online algorithms such as siDirect (http://sidirect2.rnai.jp/) to identify potential siRNA target sequences with optimal specificity and predicted efficiency [3] [4]. These tools incorporate thermodynamic parameters and genome-wide specificity checks to enhance siRNA performance. When designing siRNAs for this compound, prioritize regions within the coding sequence and avoid areas near the start codon or secondary structures that may reduce accessibility.

  • Select multiple target sequences: Due to variability in knockdown efficiency, design two or three distinct siRNA sequences targeting different regions of the this compound transcript [3]. This strategy mitigates the risk of non-specific effects and confirms that observed phenotypes result from this compound knockdown rather than off-target activity. For each candidate siRNA, perform BLAST analysis against the appropriate genome database to ensure specificity for this compound and minimize homology with other genes (recommended: >3 mismatches with non-target transcripts) [5].

  • Prioritize validated sequences: Whenever possible, select siRNAs with experimental validation from commercial sources or published literature targeting this compound. Many suppliers offer pre-designed siRNAs with verified efficacy, which can significantly reduce optimization time [3]. If validated sequences are unavailable for this compound, consider targeting homologous regions identified in studies of similar transcription factors or genes in the same pathway.

siRNA Modifications and Controls

Incorporating specific chemical modifications enhances siRNA stability and specificity while reducing immunostimulatory potential:

  • Stability-enhancing modifications: Include methoxy modifications at the 2' position of ribose sugars in sense and antisense strands to improve nuclease resistance and prolong silencing activity [4]. For improved specificity, consider locked nucleic acid (LNA) modifications, which increase binding affinity to complementary sequences and reduce off-target effects [4].

  • Comprehensive control designs: Implement appropriate control siRNAs to distinguish sequence-specific silencing from non-specific effects:

    • Non-targeting controls: Use siRNAs confirmed by BLAST to have at least 4 mismatches to all known transcripts in the experimental model [3].
    • Scrambled controls: Utilize sequences with the same nucleotide composition as the this compound-targeting siRNA but arranged in random order.
    • Positive controls: Include siRNAs targeting easily assayed genes (e.g., GAPDH, luciferase, or survivin) to optimize transfection conditions and monitor protocol effectiveness [1].

Table 1: siRNA Design Specifications for this compound Knockdown

Design Parameter Specification Rationale
Length 21-25 bp with 2-nt 3' overhangs Optimal for RISC loading and target recognition
GC Content 30-50% Balances stability and specificity; reduces off-target effects
Target Region Coding sequence, avoiding 5' and 3' UTRs Higher accessibility and conserved targeting
Modifications 2'-methoxy, LNA Enhanced stability and specificity
Validation At least 2 distinct sequences Confirms on-target effects

siRNA Delivery Methods

In Vitro Transfection Protocols

Efficient delivery of siRNAs into cells is critical for successful this compound knockdown. The optimal transfection method depends on the cell type, with primary neurons and cell lines requiring different approaches:

  • Lipid-based transfection: For standard cell lines (e.g., HEK293, HeLa, SH-SY5Y), use Lipofectamine RNAiMAX according to the manufacturer's protocol with the following optimizations [3]. Prepare two separate solutions: Solution A containing siRNA diluted in Opti-MEM reduced serum medium (final concentration 10-50 nM), and Solution B containing lipid reagent diluted in Opti-MEM. Combine equal volumes of both solutions, incubate for 15-20 minutes at room temperature to allow complex formation, then add dropwise to cells at 30-50% confluency. For primary neurons and glial cells, use lower siRNA concentrations (10-30 nM) to minimize cytotoxicity while maintaining knockdown efficiency [3].

  • Advanced nanoparticle systems: For challenging primary cells or hard-to-transfect neuronal cultures, consider fluorinated α-helical polypeptide P7F7 as an alternative delivery vehicle [4]. This biomaterial offers superior membrane penetration capability and enhanced stability compared to traditional lipid reagents. Prepare P7F7/siRNA polyplexes by mixing siRNA with P7F7 at predetermined nitrogen-to-phosphate (N:P) ratios in buffered solution, vortexing briefly, and incubating for 30 minutes at room temperature before adding to cells. This approach demonstrates particularly high efficiency in primary macrophages and neuronal cells, with 3-6 fold improvement in transfection efficiency compared to Lipofectamine 2000 [4].

  • Magnetic photoporation: For high-throughput applications or single-cell analyses, composite micro-carriers (Knock-beads) responsive to near-infrared light and magnetic fields enable precise siRNA delivery with single-cell resolution [6]. These hierarchically assembled nano-/micro structures consist of an iron oxide core decorated with gold nanorods and coated with poly-dimethyl diallyl ammonium chloride (PDDA) for siRNA loading. Application of a magnetic field positions the beads on cell membranes, followed by near-infrared laser pulses that temporarily disrupt the membrane and facilitate siRNA entry without bead internalization.

Table 2: siRNA Delivery Optimization Parameters for Different Cell Types

Cell Type Recommended Method siRNA Concentration Incubation Time Expected Efficiency
Standard cell lines Lipofectamine RNAiMAX 10-50 nM 48-72 hr 70-90% knockdown
Primary neurons Lipofectamine RNAiMAX (low toxicity) 10-30 nM 72-96 hr 50-70% knockdown
Primary microglia P7F7 polypeptide 20-50 nM 48-72 hr 70-85% knockdown
High-throughput screening Magnetic photoporation 10-100 nM 48-72 hr 60-80% knockdown
In Vivo Delivery Approaches

For studying this compound function in physiological contexts, in vivo delivery to relevant tissues (particularly the hypothalamus) requires specialized approaches:

  • Stereotaxic intracranial injection: For targeted this compound knockdown in specific brain regions, perform stereotaxic delivery of siRNA complexes to the hypothalamus. Under anesthesia, position animals in a stereotaxic frame and calculate coordinates for the hypothalamic region of interest. Prepare siRNA complexes using in vivo-appropriate transfection reagents (e.g., invivofectamine) or polypeptide-based carriers (P7F7) at optimized concentrations [4]. Administer 1-5 μL of siRNA formulation (0.1-1 mg/mL) through a Hamilton syringe at a slow, controlled rate (0.1-0.2 μL/min) to minimize tissue damage and ensure proper distribution.

  • Systemic delivery approaches: For whole-body this compound knockdown or targeting peripheral tissues, utilize hydrodynamic injection or nanoparticle-formulated siRNAs. Recent advances in fluorinated polypeptide carriers enable efficient siRNA delivery to mouse lungs and other organs following intravenous administration [4]. These modified polypeptides exhibit enhanced mucus permeation capability and stability against protein adsorption, facilitating efficient tissue penetration. For hypothalamic delivery, consider modified nanoparticles with targeting ligands that enhance blood-brain barrier penetration.

Experimental Workflows and Protocols

Complete In Vitro Knockdown Protocol

The following step-by-step protocol outlines the standard procedure for this compound knockdown in mammalian cell cultures:

  • Day 1: Cell Seeding:

    • Harvest and count cells using standard trypsinization procedures.
    • Seed appropriate cell type in complete growth medium at 30-50% confluency in multi-well plates optimized for subsequent assays (e.g., 6-well plates for Western blotting, 24-well plates for RT-qPCR, or 96-well plates for viability assays).
    • Incubate cells overnight at 37°C with 5% CO₂ to allow attachment and recovery.
  • Day 2: Transfection Complex Preparation and Administration:

    • Dilute stock siRNA (50 μM) to working concentration in RNase-free water.
    • Prepare two separate solutions:
      • Solution A: Dilute siRNA (final concentration 10-50 nM) in Opti-MEM reduced serum medium.
      • Solution B: Dilify lipid transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM following manufacturer's recommendations.
    • Combine equal volumes of Solutions A and B, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
    • Remove growth medium from cells and replace with fresh complete medium.
    • Add transfection complexes dropwise to cells, gently swirling plates to ensure even distribution.
    • Return cells to incubator for 48-72 hours before harvesting for analysis.
  • Day 4-5: Harvest and Analysis:

    • Assess knockdown efficiency using RT-qPCR for this compound mRNA levels and Western blotting for this compound protein quantification.
    • Evaluate phenotypic consequences using appropriate functional assays.

The following workflow diagram illustrates this complete experimental process:

in_vitro_workflow Start Start this compound Knockdown Experiment CellSeed Day 1: Seed cells at 30-50% confluency Start->CellSeed siRNAPrep Prepare siRNA working dilution (10-50 nM) CellSeed->siRNAPrep ComplexForm Form transfection complexes in Opti-MEM siRNAPrep->ComplexForm Transfection Add complexes to cells in complete medium ComplexForm->Transfection Incubation Incubate 48-72 hours at 37°C with 5% CO₂ Transfection->Incubation Harvest Harvest cells for analysis Incubation->Harvest mRNAAnalysis mRNA quantification by RT-qPCR Harvest->mRNAAnalysis ProteinAnalysis Protein analysis by Western blot Harvest->ProteinAnalysis PhenotypeAssay Phenotypic assays Harvest->PhenotypeAssay

Validation and Analysis Methods

Comprehensive validation of this compound knockdown requires assessment at multiple molecular levels and correlation with functional outcomes:

  • Functional phenotyping: Implement context-specific functional assays to correlate this compound knockdown with phenotypic changes. For metabolic studies, assess feeding behavior, energy expenditure, or insulin sensitivity. In developmental contexts, evaluate neuronal migration, differentiation, or gene expression patterns of this compound-regulated targets. These functional validations are essential to establish the biological significance of this compound knockdown beyond molecular efficacy metrics.

The following diagram illustrates the key steps in the validation workflow:

validation_workflow Start Start Validation TransfectedCells siRNA-transfected cells (48-96 hours post-transfection) Start->TransfectedCells RNAPath RNA extraction TransfectedCells->RNAPath ProteinPath Protein extraction TransfectedCells->ProteinPath PhenotypePath Functional assessment TransfectedCells->PhenotypePath RTqPCR RT-qPCR analysis of this compound mRNA levels RNAPath->RTqPCR Western Western blot analysis of this compound protein ProteinPath->Western FunctionalAssay Cell phenotype assays PhenotypePath->FunctionalAssay DataAnalysis Data analysis and correlation RTqPCR->DataAnalysis Western->DataAnalysis FunctionalAssay->DataAnalysis

Advanced Applications and High-Throughput Approaches

Combinatorial Screening Strategies

The complex physiological functions of this compound may involve interactions with multiple signaling pathways and compensatory mechanisms, making combinatorial knockdown approaches particularly valuable:

  • Multi-gene targeting: Design siRNA cocktails targeting this compound along with functionally related genes (e.g., ARNT2, MC4R, or BDNF) to identify synergistic interactions and pathway redundancies. The number of possible combinations for N siRNAs is calculated as: Knockdown Combinations = C(N,1) + C(N,2) + ... + C(N,N) For example, with 6 target genes, 64 possible combinations can be tested [6]. This approach reveals genetic interactions and compensatory mechanisms that might obscure phenotypes in single-gene knockdowns.

  • High-throughput screening platforms: Implement massively multiplexed technologies such as single-cell encoded gene silencing (scCode-fection) for systematic screening of siRNA combinations [6]. This approach employs composite micro-carriers responsive to near-infrared light and magnetic fields to achieve photoporation-facilitated siRNA transfection with single-cell resolution. Each carrier is fluorescently encoded to track specific siRNA combinations, enabling testing of hundreds or thousands of formulations in a single well.

  • Data analysis and hit identification: For high-throughput screens, employ specialized software tools such as SNAVI (Statistical Network Analysis and Visualization) to analyze complex interaction networks and identify significant phenotypic outcomes [7]. This platform enables computation of clustering coefficients, connectivity distributions, and detection of network motifs within large-scale screening data, facilitating the identification of optimal this compound-targeting combinations.

Integration with Other Functional Genomics Approaches

Complement siRNA-mediated this compound knockdown with other gene perturbation technologies to validate findings and obtain comprehensive functional insights:

  • shRNA stable cell lines: For long-term this compound suppression studies, construct short hairpin RNA (shRNA) expression vectors using Pol III promoters (U6, H1) for ubiquitous expression or Pol II promoters with tissue-specific regulation [5]. The miR30-based shRNA backbone is particularly effective as it retains natural microRNA processing characteristics, ensures precise Dicer cleavage, and reduces off-target effects. Lentiviral delivery of shRNA constructs enables stable this compound knockdown in difficult-to-transfect primary neurons and enables in vivo functional studies.

Troubleshooting and Optimization

Despite careful experimental design, siRNA knockdown experiments can encounter challenges that require systematic troubleshooting:

  • Low knockdown efficiency: If this compound expression remains high after transfection, first verify siRNA delivery efficiency using fluorescently labeled non-targeting siRNAs and flow cytometry or microscopy. Optimize transfection parameters including cell density, siRNA concentration, and transfection reagent volume. For resistant cell types, switch to alternative delivery methods such as fluorinated polypeptides or magnetic photoporation [4] [6].

Conclusion

siRNA-mediated knockdown provides a powerful, flexible approach for investigating this compound function in diverse experimental contexts. The protocols outlined in this document incorporate recent advances in siRNA design, delivery technologies, and validation methodologies to maximize knockdown efficiency while minimizing confounding artifacts. By following these detailed application notes, researchers can reliably suppress this compound expression to elucidate its roles in hypothalamic function, energy homeostasis, and development. The integration of combinatorial screening approaches and troubleshooting strategies further enhances the utility of this compound knockdown for both basic research and therapeutic development.

References

SIM1 ChIP Application Notes at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect SIM1-Specific Considerations Recommended Approaches
Biological Context bHLH-PAS transcription factor; crucial for hypothalamic development and energy balance [1]. Study roles in obesity, neurodevelopment; use hypothalamic models or relevant cell lines.
Dimerization Partner Requires heterodimerization with ARNT or ARNT2 for DNA binding [1]. Confirm partner co-expression; co-IP validation recommended.
ChIP Type Transcription factor (non-histone); transient DNA binding [2]. Crosslinked ChIP (X-ChIP) with formaldehyde is mandatory [3] [2].
Chromatin Fragmentation X-ChIP allows for mapping flexibility [3]. Use sonication or enzymatic digestion; optimize for 200-1000 bp fragments [3].
Downstream Analysis Genome-wide binding site identification is typical [2]. ChIP-seq for discovery; ChIP-qPCR for validation of specific targets [3].
Key Controls Specific antibody, transient interactions [2]. Include IgG control; validate antibodies (e.g., knockout cell validation).

Detailed Experimental Protocol for this compound ChIP

This protocol is adapted from general X-ChIP principles and recent in vivo methodologies [3] [4].

Cell Culture and Crosslinking
  • Cell Preparation: Use tissues or cell lines expressing this compound and its dimerization partner ARNT/ARNT2 (e.g., hypothalamic neurons or suitable models).
  • Crosslinking: Add 1% final concentration of methanol-free formaldehyde directly to culture medium and incubate for 10 minutes at room temperature to fix protein-DNA complexes [4].
  • Quenching: Add 2.5 M glycine to a final concentration of 0.125 M to stop crosslinking. Incubate for 5 minutes at room temperature [4].
Chromatin Preparation and Shearing
  • Cell Lysis: Wash cells with cold PBS. Lyse using a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.25 M sucrose, supplemented with protease inhibitors [4].
  • Nuclei Isolation: Pellet nuclei and resuspend in IP buffer.
  • Chromatin Shearing: Using a focused-ultrasonicator (e.g., Bioruptor Pico), shear chromatin to an average size of 200-500 bp. Critical: Optimize sonication time and power empirically; overloaded samples shear inefficiently [3] [4].
  • Quality Control: Analyze 2 µL of sheared chromatin on an agarose gel or Bioanalyzer to verify fragment size distribution.
Immunoprecipitation
  • Antibody-Bead Preparation: For each IP, pre-bind 2 µg of specific anti-SIM1 antibody (e.g., Cell Signaling Technology #3900 for rabbit IgG control) to Protein G magnetic beads in IP buffer for 2 hours at 4°C [4].
  • IP Reaction: Incubate 30-50 µg of sheared chromatin with antibody-bound beads overnight at 4°C with rotation [4].
  • Washing: Wash beads sequentially with low-salt, high-salt, and LiCl wash buffers, followed by a final TE buffer wash to remove non-specific binding.
DNA Recovery and Analysis
  • Elution and Reverse Crosslinking: Elute complexes from beads using a buffer containing 1% SDS and 0.1 M NaHCO₃. Add NaCl to a final concentration of 0.2 M and reverse crosslinks by incubating at 65°C for 4 hours or overnight.
  • DNA Purification: Treat with RNase A and Proteinase K, then purify DNA using a PCR purification kit (e.g., GeneJET PCR Purification Kit) [4].
  • Analysis: Quantify purified DNA by qPCR for specific targets or prepare libraries for next-generation sequencing (ChIP-seq).

Advanced Data Analysis and Quantification

For robust analysis of this compound ChIP-seq data, especially when comparing conditions, employ quantitative pipelines:

  • CSSQ Pipeline: Utilizes a Gaussian mixture model after Anscombe transformation for differential binding analysis, effective even with few replicates [5].
  • siQ-ChIP Method: Provides an absolute quantitative scale based on immunoprecipitation efficiency without spike-ins, ideal for comparing histone modification or transcription factor abundance changes [6].

Troubleshooting Guide

Problem Potential Cause Solution
Low DNA yield after IP Inefficient shearing; poor antibody specificity Optimize sonication; verify antibody performance with a positive control.
High background in IgG control Non-specific antibody binding Titrate antibody; increase wash stringency; pre-clear lysate.
Poor qPCR enrichment Over-fixation; epitope masking Reduce crosslinking time; try different antibody epitopes.

This compound ChIP Experimental Workflow

The following diagram visualizes the core steps of the this compound ChIP protocol, from cell culture to data analysis:

SIM1_ChIP_Workflow This compound ChIP Experimental Workflow Start Cell/Tissue Harvest (this compound/ARNT expressing) Crosslink Crosslink with Formaldehyde Start->Crosslink Quench Quench with Glycine Crosslink->Quench Lyse Lyse Cells & Isolate Nuclei Quench->Lyse Shear Shear Chromatin (Sonication/Enzymatic) Lyse->Shear QC1 Quality Control (Fragment Size) Shear->QC1 IP Immunoprecipitation (anti-SIM1 Antibody) QC1->IP Wash Wash Beads IP->Wash Elute Elute & Reverse Crosslinks Wash->Elute Purify Purify DNA Elute->Purify QC2 Quality Control (DNA Concentration) Purify->QC2 Analyze Downstream Analysis (ChIP-qPCR or ChIP-seq) QC2->Analyze

Research Applications and Future Directions

This compound ChIP enables the investigation of its direct gene targets in contexts like:

  • Energy Balance and Obesity: Mapping this compound binding in hypothalamic neurons to understand satiety regulation [1].
  • Neurodevelopment: Identifying genes regulated by this compound during formation of the paraventricular nucleus [1].
  • Toxicology: Studying interactions between AHR signaling and this compound pathways in response to environmental compounds [1].

Advanced techniques like ChIP-exo or CUT&Tag can provide higher resolution mapping of this compound binding sites and integrate with transcriptomic data for a systems-level understanding.

References

Comprehensive Application Notes and Protocols for SIM1 Gene Expression Analysis Using RT-PCR

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SIM1 Gene and Biological Context

The Single-minded homology 1 (this compound) gene encodes a basic helix-loop-helix (bHLH) transcription factor that plays critical roles in embryonic development and energy homeostasis. Research has demonstrated that this compound is essential for the proper development and function of neural populations, particularly in the hypothalamus, where it helps regulate feeding behavior and energy balance. Haploinsufficiency of this compound in both humans and mouse models leads to severe obesity, highlighting its crucial role in metabolic regulation [1]. This compound is also involved in the development of specific neuronal populations, including mesencephalic dopaminergic neurons and rostral serotonergic neurons, with particular importance in the differentiation of the dorsal raphe nucleus [2].

The melanocortin-4 receptor (MC4R) pathway mediates the function of this compound-expressing cells within both the hypothalamic paraventricular nucleus and amygdalar regions, establishing this compound as a key component in the leptin-melanocortin signaling pathway [3]. Beyond its metabolic functions, this compound expression is observed in several separate regions of the central nervous system, including the basomedial amygdala and various hypothalamic regions [3]. Understanding this compound expression patterns and regulation is therefore crucial for research focusing on obesity, metabolic disorders, and neural development.

Experimental Design and Planning

Biological Context and Research Considerations

When designing experiments to investigate this compound gene expression, researchers should consider the temporal and spatial expression patterns of this compound in their model systems. Studies have shown that this compound is expressed in mouse ventral midbrain and ventral hindbrain during crucial developmental stages, with stronger expression observed in ventral midbrain compared to hindbrain regions [2]. This compound expression also co-localizes with tyrosine hydroxylase (TH) and serotonin (5-HT) in specific neuronal populations, suggesting researchers should carefully select the appropriate biological samples for their specific research questions [2].

The regulatory elements controlling this compound expression represent another important consideration. Research has identified several This compound candidate enhancers (SCEs), with SCE2 and SCE8 demonstrating brain-enhancer activity in both zebrafish and mouse models, overlapping with this compound expression patterns from embryonic to adult stages [1]. These regulatory elements may contain single nucleotide polymorphisms (SNPs) that affect this compound expression levels and potentially contribute to obesity susceptibility, highlighting the importance of considering genetic variation when designing experiments and interpreting results [1].

Sample Preparation and Group Allocation
  • Sample Types: Select appropriate biological samples based on research objectives. For neural development studies, microdissected brain regions such as hypothalamic nuclei may be necessary. For metabolic studies, whole hypothalamus or specific nuclei (PVN) are appropriate.

  • Experimental Groups: Include sufficient biological replicates (recommended n=5-6 per group) to ensure statistical power. For this compound obesity research, compare wild-type vs. This compound heterozygous models or different dietary conditions.

  • Control Groups: Always include appropriate controls such as no reverse transcriptase controls (-RT) to detect genomic DNA contamination and negative template controls (NTC) to detect reagent contamination [4].

Table 1: Sample Group Allocation for this compound Expression Studies

Research Focus Experimental Groups Sample Type Biological Replicates
Neural Development E12, E14.5, E18.5, P0 Microdissected brain regions ≥5 per developmental stage
Energy Homeostasis Wild-type, this compound+/-, High-fat diet Hypothalamus, PVN ≥6 per genotype/treatment
Enhancer Function Wild-type, Enhancer mutants Whole brain or specific regions ≥5 per genotype
Primer Design and Validation
  • Target Specificity: Design primers to span exon-exon junctions whenever possible, with one primer potentially spanning an actual exon-intron boundary to reduce amplification of contaminating genomic DNA [4].

  • Amplicon Length: Ideal amplicon size for RT-qPCR is 75-150 bp to ensure efficient amplification.

  • This compound-Specific Considerations: Account for different this compound transcript variants and ensure primers target conserved regions across variants if total this compound expression is desired.

  • Validation: Test primer efficiency using serial dilutions of cDNA (typically 1:10, 1:100, 1:1000, 1:10000) to generate standard curves [5].

Table 2: Primer Design Specifications for this compound RT-qPCR

Parameter Specification Considerations for this compound
Amplicon Length 75-150 bp Optimize for efficiency and specificity
Primer Length 18-22 nucleotides Check for this compound sequence specificity
TM 58-60°C Should be within 1°C for forward and reverse primers
GC Content 40-60% Avoid secondary structures
Exon Spanning Essential Prefer primers spanning different exons
Efficiency Range 90-110% 85-110% acceptable [5]

Equipment and Reagents

Essential Laboratory Equipment
  • Thermal cycler with real-time PCR capability
  • Microcentrifuges and nanodrop spectrophotometer or equivalent for nucleic acid quantification
  • PCR workstation with UV decontamination
  • -80°C freezer for long-term RNA storage
  • Electrophoresis equipment for RNA integrity assessment
Required Reagents
  • RNA isolation kit (phenol-chloroform or column-based methods)
  • Reverse transcriptase (MMLV or AMV) with corresponding buffer
  • RNase inhibitor
  • qPCR master mix containing DNA polymerase, dNTPs, and buffer
  • SYBR Green dye or other detection chemistry
  • Nuclease-free water and plasticware
  • Primers for this compound and reference genes

Step-by-Step Protocol

RNA Extraction and Quality Control
  • Sample Homogenization: Homogenize tissue samples in lysis buffer containing β-mercaptoethanol or other RNase inhibitors. For hypothalamic tissues, use 500μL - 1mL lysis buffer per 50-100mg tissue.

  • RNA Isolation: Follow manufacturer protocols for RNA isolation. Column-based methods are preferred for ease of use and consistency.

  • DNAse Treatment: Treat RNA samples with DNase I (RNase-free) to remove genomic DNA contamination, especially if primers cannot be designed to span exon-exon junctions [4].

  • Quality Assessment: Measure RNA concentration and purity using spectrophotometry (A260/A280 ratio of 1.8-2.0 is acceptable). Assess RNA integrity using agarose gel electrophoresis or bioanalyzer systems.

  • RNA Quantification: Precisely quantify RNA and use equal amounts (typically 100ng-1μg) for reverse transcription reactions.

Reverse Transcription

The reverse transcription step can be performed using either one-step or two-step RT-qPCR approaches, each with distinct advantages:

Table 3: Comparison of One-Step vs. Two-Step RT-qPCR Approaches

Parameter One-Step RT-qPCR Two-Step RT-qPCR
Procedure Reverse transcription and PCR in single tube Separate RT and PCR steps
Advantages Less experimental variation, fewer pipetting steps, reduced contamination risk, suitable for high-throughput Generation of stable cDNA pool that can be used for multiple reactions, optimized conditions for each step
Disadvantages Impossible to optimize reactions separately, less sensitive, detection of fewer targets per sample Greater risk of contamination, more time-consuming, requires more optimization
Best For High-throughput applications, single-target analyses Multiple gene analyses from same samples, archiving cDNA for future use

For two-step RT-qPCR, which provides greater flexibility for this compound expression studies:

  • Primer Selection: Choose appropriate primers for cDNA synthesis. Oligo(dT) primers are recommended for mRNA-specific synthesis, while random hexamers provide broader representation including non-polyadenylated transcripts. A mixture of both is often optimal.

  • Reaction Setup: Combine 100ng-1μg total RNA, 1μL reverse transcriptase, 1X RT buffer, 1mM dNTPs, 1μL RNase inhibitor, and primers (2.5μM oligo(dT) and/or 50ng random hexamers) in a total volume of 20μL.

  • Incubation Conditions: Incubate at 25°C for 10 minutes (primer annealing), 42-50°C for 30-60 minutes (reverse transcription), followed by enzyme inactivation at 85°C for 5 minutes.

  • cDNA Storage: Dilute cDNA with nuclease-free water and store at -20°C for short-term or -80°C for long-term storage.

Quantitative PCR
  • Reaction Setup: Prepare qPCR reactions containing 1X SYBR Green master mix, forward and reverse primers (100-400nM each), cDNA template (equivalent to 10-100ng input RNA), and nuclease-free water to final volume.

  • Template Amount: Use cDNA derived from 10-100ng original RNA input per reaction. Avoid exceeding 1/10 of the total cDNA synthesis reaction per qPCR to prevent inhibition.

  • Plate Preparation: Include no-template controls (NTC) and no-reverse transcription controls (-RT) on each plate.

  • Thermal Cycling Conditions: Program as follows: initial denaturation at 95°C for 2-10 minutes; 40-45 cycles of 95°C for 15 seconds (denaturation) and 60°C for 1 minute (annealing/extension); followed by melt curve analysis.

The following diagram illustrates the complete experimental workflow for this compound RT-qPCR analysis:

G SampleCollection Sample Collection RNAExtraction RNA Extraction & QC SampleCollection->RNAExtraction Tissue Homogenization cDNA cDNA RNAExtraction->cDNA Controls Include Controls: - No RT - No Template RNAExtraction->Controls DNAse Treatment Synthesis Quality Assessment qPCRSetup qPCR Reaction Setup Synthesis->qPCRSetup Primer Selection Amplification PCR Amplification qPCRSetup->Amplification Thermal Cycling DataAnalysis Data Analysis Amplification->DataAnalysis Ct Value Detection Controls->qPCRSetup Contamination Check

Data Analysis and Interpretation

Quantification Methods

RT-qPCR data analysis for this compound expression typically employs relative quantification, which compares expression of the target gene (this compound) relative to reference genes in different experimental conditions. The Livak method (2^(-ΔΔCt)) is commonly used when PCR efficiencies of target and reference genes are between 90% and 100% [5]. When efficiencies fall outside this range, the Pfaffl method is recommended as it accounts for efficiency differences.

  • Threshold Determination: Set the threshold during the exponential phase of amplification where the fluorescence signal rises significantly above background. Most qPCR instruments include algorithms for automatic threshold setting.

  • Ct Value Extraction: Record the cycle threshold (Ct) values for this compound and reference genes in all samples. Ct represents the PCR cycle at which the fluorescence signal crosses the threshold.

  • Reference Gene Selection: Choose stable reference genes (e.g., β-actin, GAPDH, HPRT) whose expression does not vary between experimental conditions. Validation of reference gene stability is essential for accurate results.

Calculation of PCR Efficiency

PCR efficiency is a critical parameter that significantly impacts data interpretation. Calculate efficiency using a standard curve with serial dilutions of cDNA:

  • Standard Curve Preparation: Prepare at least 4 serial dilutions (e.g., 1:10, 1:100, 1:1000, 1:10000) of a pooled cDNA sample.

  • Slope Determination: Plot the log(10) of the dilution factors against the Ct values and determine the slope of the regression line.

  • Efficiency Calculation: Apply the formula: Efficiency (%) = (10^(-1/slope) - 1) × 100 [5]. Acceptable efficiency ranges from 85% to 110%.

The following diagram illustrates the complete data analysis workflow for this compound expression studies:

G RawData Raw Ct Values EfficiencyCalc Efficiency Calculation RawData->EfficiencyCalc Standard Curve Analysis Normalization Normalization to Reference Genes EfficiencyCalc->Normalization Efficiency Validation DeltaCt ΔCt = Ct(target) - Ct(reference) Normalization->DeltaCt Reference Gene Stability FoldChange Fold Change Calculation Stats Statistical Analysis Interpretation Biological Interpretation Stats->Interpretation p-value & Confidence Intervals DeltaDeltaCt ΔΔCt = ΔCt(treatment) - ΔCt(control) DeltaCt->DeltaDeltaCt Experimental vs. Control Groups FoldChangeFormula Fold Change = 2^(-ΔΔCt) DeltaDeltaCt->FoldChangeFormula Relative Quantification FoldChangeFormula->Stats Biological Replicates

Statistical Analysis
  • Biological Replicates: Include data from multiple biological replicates (recommended n≥5-6) to ensure statistical power, as demonstrated in this compound studies [2].

  • Data Transformation: Convert Ct values to relative quantities using the 2^(-ΔΔCt) method before statistical testing.

  • Statistical Tests: Apply appropriate tests such as Student's t-test for two-group comparisons or ANOVA for multiple groups, followed by post-hoc tests for specific comparisons.

  • Multiple Testing Correction: When analyzing multiple genes or conditions, apply corrections such as Bonferroni or Benjamini-Hochberg to control false discovery rates.

Table 4: Data Interpretation Guidelines for this compound RT-qPCR

Result Interpretation Potential Follow-up
↓ this compound in DRN Specific impairment of dorsal raphe serotonergic neuron development [2] Examine Tph2 and Pet1 expression as downstream targets
↑ this compound in Hypothalamus Potential compensatory mechanism in energy balance Assess feeding behavior and metabolic parameters
No this compound Change This compound-independent pathway or compensatory mechanisms Investigate alternative regulatory pathways
High Variability Technical issues or biological heterogeneity Check RNA quality, primer efficiency, and experimental conditions

Troubleshooting and Optimization

  • Low Efficiency: If PCR efficiency falls outside the 85-110% range, optimize by checking primer design, template quality, reagent concentrations, or reaction conditions.

  • High Background: Address fluorescence background issues by ensuring proper baseline setting, checking reagent purity, and verifying appropriate threshold setting.

  • Non-Specific Amplification: Eliminate primer dimers and non-specific products by optimizing annealing temperature, using hot-start enzymes, or redesigning primers.

  • Inconsistent Replicates: Improve technical reproducibility by thoroughly mixing reagents, calibrating pipettes, using master mixes, and ensuring consistent template quality.

Applications in Research

The protocols described herein have been successfully applied in various research contexts investigating this compound function:

  • Neural Development Studies: Research has demonstrated that this compound is required for the differentiation of a subpopulation of mouse rostral serotonergic neurons in the dorsal raphe nucleus, but not for mesencephalic dopaminergic neurons [2].

  • Energy Homeostasis Research: this compound haploinsufficiency leads to severe obesity, and these protocols enable investigation of this compound expression changes in metabolic disorders [1].

  • Enhancer Characterization: RT-qPCR has been used to validate the function of this compound-associated enhancers and the impact of obesity-associated SNPs on this compound expression [1].

  • Migration Studies: this compound expression analysis has helped elucidate the origin and course of migration of this compound-expressing cells in the developing amygdala [3].

References

Comprehensive Application Notes and Protocols: Troubleshooting SIM1 Western Blotting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Western blotting remains a cornerstone technique in molecular biology for detecting specific proteins in complex mixtures. However, troubleshooting Western blots for specific targets like SIM1 (Single-minded homolog 1), a transcription factor critical in hypothalamic development and energy balance, presents unique challenges due to its potential post-translational modifications and specific antibody requirements. These application notes provide a detailed framework for identifying, resolving, and optimizing common issues encountered during this compound Western blotting, incorporating both fundamental troubleshooting principles and advanced optimization strategies to ensure reliable, reproducible results.

Common Problems and Systematic Troubleshooting

A methodical approach to troubleshooting is essential for identifying the root cause of Western blot issues. The following workflow outlines a systematic diagnostic pathway, from problem identification to resolution.

G Start Start: Western Blot Problem P1 No or Weak Signal Start->P1 P2 Wrong Band Size/Multiple Bands Start->P2 P3 High Background Start->P3 P4 Smiling Bands/Smeared Bands Start->P4 SP1 Increase primary antibody concentration or incubation time P1->SP1 SP2 Load more protein (30-50 µg) Use positive control P1->SP2 SP3 Verify transfer efficiency with Ponceau S staining P1->SP3 SP4 Check antibody compatibility and membrane choice P1->SP4 WP1 Check for post-translational modifications (e.g., glycosylation) P2->WP1 WP2 Use fresh protease inhibitors prevent degradation P2->WP2 WP3 Optimize gel percentage (low % for large proteins) P2->WP3 WP4 Test antibody specificity with knockout lysate P2->WP4 BP1 Increase blocking time (1 hour minimum) P3->BP1 BP2 Titrate antibody concentrations to reduce non-specific binding P3->BP2 BP3 Increase wash stringency (0.1% Tween-20, 3x 5 min) P3->BP3 BP4 Switch blocking reagent (e.g., BSA for phospho-proteins) P3->BP4 SMP1 Reduce voltage during electrophoresis P4->SMP1 SMP2 Run gel in cold room or with ice packs P4->SMP2 SMP3 Ensure running buffer is fresh and properly mixed P4->SMP3

Figure 1: Systematic Troubleshooting Workflow for this compound Western Blotting. This diagram provides a diagnostic pathway for common problems, connecting observed issues with evidence-based solutions.

Troubleshooting Tables for Common this compound Western Blot Issues

The tables below summarize potential causes and solutions for the most frequently encountered problems when working with this compound.

Table 1: Troubleshooting Wrong Band Size and Multiple Bands in this compound Blots

Problem Phenomenon Potential Cause Recommended Solution Reference
Band size larger than predicted Post-translational modification (e.g., glycosylation, phosphorylation) Treat samples with glycosylase (e.g., UNG) or phosphatase enzymes; use appropriate positive controls [1] [2]
Multiple non-specific bands Antibody cross-reactivity or sample degradation Include knockout/knockdown negative control; use fresh protease inhibitors; test antibody specificity [2] [3]
Band size smaller than predicted Protein degradation or cleavage Use fresh protease inhibitors in lysis buffer; keep samples on ice; avoid repeated freeze-thaw cycles [2] [4]
Poor resolution/separation Incorrect gel percentage or voltage Use lower percentage acrylamide gels for large proteins; optimize voltage to prevent overheating [1] [4]

Table 2: Troubleshooting Signal and Background Issues in this compound Blots

Problem Phenomenon Potential Cause Recommended Solution Reference
No or weak signal Insufficient primary antibody concentration Titrate antibody; increase incubation time (4°C overnight); use fresh detection reagents [2] [5]
High uniform background Inadequate blocking or excessive antibody Extend blocking time to 1+ hour; reduce antibody concentration; increase wash stringency [6] [2]
Speckled background Membrane handling issues or buffer contamination Handle membrane with clean tools; make fresh buffers; filter antibodies to remove aggregates [2] [4]
"Smiling" bands Electrophoresis too fast or too hot Reduce voltage; run gel in cold room or with ice packs [1] [2]

Detailed Experimental Protocols

Optimized Western Blotting Protocol for this compound

A. Sample Preparation (Critical for this compound Stability)

  • Lyse cells or tissues in RIPA buffer supplemented with fresh protease and phosphatase inhibitors [6] [4].
  • For nuclear proteins like this compound, consider subcellular fractionation to enrich the target [2] [4].
  • Determine protein concentration using a compatible assay (e.g., BCA or Bradford assay) [5].
  • Dilute samples in 2X Laemmli buffer and denature at 70-95°C for 5-10 minutes. Avoid prolonged boiling if this compound appears sensitive to heat-induced aggregation [4].
  • Load 20-30 μg of total protein per lane as a starting point. Optimize based on this compound abundance [6] [5].

B. Gel Electrophoresis

  • Use 10-12% Tris-Glycine gels for this compound (theoretical molecular weight ~70 kDa). Adjust percentage accordingly: lower for larger proteins, higher for smaller ones [1].
  • Run gels at 100-120V for larger format gels. If "smiling" occurs, reduce to 80-100V and run in a cold room [1] [2].
  • Include a pre-stained protein ladder for real-time tracking and a positive control lysate known to express this compound [2].

C. Protein Transfer

  • For this compound (~70 kDa), use wet transfer systems for optimal efficiency [4] [7].
  • PVDF membranes are recommended for their high protein retention and durability, especially if stripping and re-probing is needed [6].
  • Activate PVDF in methanol for 30 seconds before transfer.
  • Transfer at 100V for 60-90 minutes in a cold environment or with ice packs [7].
  • Verify transfer efficiency with Ponceau S staining before proceeding to blocking [2] [4].

D. Blocking and Antibody Incubation

  • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation. For phosphorylated targets, use BSA-based blockers instead [6] [2].
  • Incubate with primary antibody diluted in blocking buffer or BSA overnight at 4°C with gentle agitation [2] [7].
  • Titrate each new this compound antibody (e.g., test 1:500, 1:1000, 1:2000 dilutions) to determine optimal concentration [6].
  • Wash membrane 3 times for 5 minutes each with TBST.
  • Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  • Wash membrane 3 times for 5 minutes each with TBST.

E. Detection

  • Use enhanced chemiluminescent (ECL) substrates with a wide dynamic range for optimal detection of this compound [5].
  • Avoid signal saturation by testing different exposure times (e.g., 30s, 1min, 5min) [5].
  • For quantitative analysis, ensure band intensities fall within the linear range of your detection system [5].
Advanced Optimization: Quantitative Western Blotting for this compound

For researchers requiring quantitative data, follow this optimization workflow to transition from qualitative to quantitative Western blotting.

G Step1 1. Optimize Protein Loading Step2 2. Titrate Antibodies Step1->Step2 D1 Load 1-10 µg for high-abundance targets 20-40 µg for low-abundance targets Ensure linear response with dilution series Step1->D1 Step3 3. Select Appropriate Substrate Step2->Step3 D2 Test primary antibody dilutions Bracket manufacturer recommendations Optimize secondary antibody concentration Step2->D2 Step4 4. Implement Proper Normalization Step3->Step4 D3 Choose substrates with wide dynamic range for quantitation Avoid ultra-sensitive substrates for high-abundance targets Step3->D3 D4 Use total protein normalization instead of single housekeeping proteins Validate loading controls under experimental conditions Step4->D4

Figure 2: Optimization Workflow for Quantitative this compound Western Blotting. This diagram outlines the critical steps for obtaining reliable quantitative data, emphasizing parameters that most impact linearity and reproducibility.

Table 3: Optimization Parameters for Quantitative this compound Analysis

Parameter Optimization Goal Recommended Approach Expected Outcome
Protein Loading Avoid signal saturation Load 1-10 µg for high-abundance proteins; 20-40 µg for low-abundance targets; create dilution series to confirm linearity Linear signal response across experimental range [5]
Antibody Dilution Maximize signal-to-noise ratio Test primary antibody at 1:500, 1:1000, 1:2000; optimize secondary antibody concentration (1:50,000-1:250,000) Clear specific bands with minimal background [6] [5]
Detection Substrate Wide dynamic range Use extended duration substrates (e.g., SuperSignal West Dura); avoid ultra-sensitive substrates for high-abundance targets Linear detection over broader concentration range [5]
Normalization Method Accurate loading control Use total protein normalization with fluorescent labels (e.g., No-Stain Protein Labeling Reagent) instead of single housekeeping proteins More reliable than traditional HKPs like GAPDH or β-actin [5]

Best Practices for Reporting and Reproducibility

To enhance the reproducibility and credibility of this compound Western blot data, adhere to the following reporting standards:

  • Present full-length blots in supplemental data, including molecular weight markers and all visible bands, not just cropped regions of interest [3].
  • Report antibody information completely: supplier, catalog number, lot number, RRID (Research Resource Identifier), and dilution used [3].
  • Include detailed methodology: exact protein load amount, blocking conditions, antibody incubation times and temperatures, wash conditions, and detection method [3].
  • Provide positive and negative controls: known this compound-expressing cell lysates and, if available, knockout/knockdown controls to demonstrate antibody specificity [2] [3].
  • Use appropriate statistical presentation: for quantitative data, show individual data points in addition to bar graphs to improve transparency [3] [5].

Conclusion

Successful detection of this compound by Western blotting requires careful attention to sample preparation, antibody validation, and detection optimization. The protocols and troubleshooting guidelines provided here offer a comprehensive framework for overcoming common challenges. By implementing these standardized approaches and reporting practices, researchers can generate more reliable, reproducible, and quantitatively accurate this compound Western blot data, thereby advancing our understanding of this important transcription factor's role in development and disease.

References

Comprehensive Application Notes and Protocols: SIM1 Immunohistochemistry in Adipose Tissue for Obesity Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SIM1 and Its Significance in Adipose Tissue Biology

Single-minded 1 (this compound) is a crucial transcription factor in the hypothalamic paraventricular nucleus (PVN) that plays an essential role in energy homeostasis regulation. Research has demonstrated that this compound haploinsufficiency represents one of the few known causes of monogenic obesity in both humans and mice, characterized by hyperphagic obesity, increased linear growth, and heightened susceptibility to diet-induced obesity [1] [2]. The significance of this compound in adipose tissue biology stems from its position within the leptin-melanocortin pathway, where it acts downstream of melanocortin 4 receptor (MC4R) signaling to regulate feeding behavior and energy expenditure [3] [4]. This compound neurons in the PVN not only regulate food intake but also influence energy expenditure through connections with brown adipose tissue (BAT), affecting thermogenesis and resting energy expenditure [3].

The investigation of this compound expression patterns in adipose tissue and hypothalamic regions is particularly relevant for obesity research and drug development. Studies have shown that high-fat diet exposure induces injury to this compound neurons in the PVN of both male and female mice, establishing these neurons as a common target of diet-induced neuronal damage [4]. Furthermore, functional characterization of this compound-associated enhancers has revealed that regulatory elements control this compound expression during both developmental and post-developmental time points, with specific enhancers (SCE2 and SCE8) identified in hypothalamic regions [2]. This protocol provides detailed methodologies for this compound immunohistochemistry in adipose tissue, enabling researchers to investigate the relationship between this transcription factor and adipose tissue biology in the context of obesity and metabolic disorders.

Materials and Reagents

Equipment and Instrumentation
  • Microtome or cryostat for sectioning tissue (5-50 μm thickness)
  • Electronically controlled water bath (37-60°C)
  • Slide warmer or incubator (37-60°C)
  • Automated immunohistochemistry staining system OR manual setup including humidified chamber
  • Light or fluorescence microscope with digital imaging capabilities
  • pH meter
  • Laboratory balance
  • Microwave or pressure cooker (for antigen retrieval)
  • Refrigerator (4°C) and freezer (-20°C)
  • Microcentrifuge
  • Vortex mixer
Antibodies and Detection Systems

Table 1: Primary Antibodies for this compound Immunohistochemistry

Antibody Target Host Species Clonality Recommended Dilution Incubation Conditions
This compound Rabbit Polyclonal 1:100-1:500 Overnight at 4°C
This compound Mouse Monoclonal 1:200-1:1000 Overnight at 4°C
Oxytocin Rabbit Polyclonal 1:1000 2 hours at RT
Perilipin Mouse Monoclonal 1:200 1 hour at RT

Table 2: Secondary Antibodies and Detection Systems

Component Type Dilution Incubation Time
Biotinylated anti-rabbit Secondary antibody 1:200-1:500 30-60 minutes at RT
Biotinylated anti-mouse Secondary antibody 1:200-1:500 30-60 minutes at RT
Streptavidin-HRP Enzyme conjugate 1:500 30 minutes at RT
DAB substrate Chromogen Ready-to-use 5-10 minutes
Fluorophore-conjugated Secondary antibody 1:200-1:1000 60 minutes at RT
Buffers and Solutions
  • 10% Neutral Buffered Formalin: 100 mL formaldehyde (37-40%), 900 mL distilled water, 4 g sodium phosphate monobasic, 6.5 g sodium phosphate dibasic
  • Phosphate-Buffered Saline (PBS) 10X: 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, 2.4 g KH₂PO₄ in 1L distilled water, adjust to pH 7.4
  • Antigen Retrieval Buffer (Citrate, pH 6.0): 0.1 M citric acid, 0.1 M sodium citrate in distilled water
  • Blocking Solution: 5% normal serum (from species of secondary antibody) in PBS
  • Antibody Diluent: 1% BSA in PBS with 0.025% Triton X-100

Protocol Workflow

The following diagram illustrates the complete this compound immunohistochemistry workflow in adipose tissue:

G Start Start: Tissue Collection Fixation Fixation 10% NBF, 24-48h Start->Fixation Processing Tissue Processing Dehydration, Clearing Fixation->Processing Embedding Embedding Paraffin or OCT Processing->Embedding Sectioning Sectioning 5-10µm thickness Embedding->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization AR Antigen Retrieval Citrate buffer, pH 6.0 Deparaffinization->AR Blocking Blocking 5% serum, 1h RT AR->Blocking PrimaryAB Primary Antibody Anti-SIM1, 4°C O/N Blocking->PrimaryAB SecondaryAB Secondary Antibody HRP-conjugated, 1h RT PrimaryAB->SecondaryAB Detection Detection DAB substrate SecondaryAB->Detection Counterstain Counterstain Hematoxylin Detection->Counterstain Dehydration Dehydration and Mounting Counterstain->Dehydration Imaging Imaging and Analysis Dehydration->Imaging End End: Data Interpretation Imaging->End

Tissue Preparation and Sectioning

Tissue fixation represents a critical step that significantly impacts immunohistochemistry results. For adipose tissue, which is particularly fragile due to its high lipid content, optimal fixation is essential for preserving morphology and antigenicity. Immerse adipose tissue samples immediately after collection in 10% neutral buffered formalin for 24-48 hours at room temperature, ensuring the volume of fixative is 10-20 times the tissue volume [5] [6]. Following fixation, process tissues through a graded ethanol series (70%, 80%, 95%, 100%) for dehydration, clear in xylene or xylene substitutes, and infiltrate with paraffin wax using an automated tissue processor. For cryopreservation, embed tissues in Optimal Cutting Temperature (OCT) compound and rapidly freeze in isopentane cooled by liquid nitrogen. Section paraffin-embedded tissues at 5-10 μm thickness using a microtome, or cryoembedded tissues at 10-20 μm using a cryostat, and mount on charged or adhesive slides.

The unique challenges of adipose tissue processing require special considerations. The high lipid content makes adipose tissue prone to tissue fragmentation during sectioning. To minimize this, maintain cooler temperatures during processing and sectioning, and use sharp blades specifically designed for soft tissues. For immunohistochemical analysis of different adipose tissue depots (subcutaneous, visceral, brown), note that brown adipose tissue contains numerous multilocular lipid droplets and abundant mitochondria, which may require modified processing conditions [7]. When studying this compound in hypothalamic regions controlling adipose function, follow standard brain processing protocols with extended fixation times (48-72 hours) for better preservation of nuclear structures where this compound is localized [1] [4].

Immunohistochemistry Staining Procedure
  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 30 minutes to melt paraffin
    • Immerse in xylene (3 changes, 5 minutes each)
    • Rehydrate through graded ethanols: 100% (twice), 95%, 70% (2 minutes each)
    • Rinse in distilled water for 5 minutes
  • Antigen Retrieval:

    • Place slides in preheated citrate buffer (pH 6.0)
    • Heat in microwave (high power) for 5 minutes, then medium power for 15 minutes
    • Alternatively, use a pressure cooker for 10 minutes at full pressure
    • Cool slides for 30 minutes at room temperature
    • Rinse with PBS (pH 7.4) for 5 minutes
  • Blocking and Antibody Incubation:

    • Circle tissue sections with a hydrophobic pen
    • Apply blocking solution (5% normal serum in PBS) for 1 hour at room temperature
    • Tap off excess blocking solution and apply primary antibody diluted in antibody diluent
    • Incubate overnight at 4°C in a humidified chamber
    • The following day, wash slides with PBS (3 changes, 5 minutes each)
  • Detection and Visualization:

    • Apply appropriate secondary antibody for 1 hour at room temperature
    • Wash with PBS (3 changes, 5 minutes each)
    • Apply streptavidin-HRP conjugate (for biotinylated secondary) for 30 minutes
    • Prepare DAB substrate according to manufacturer's instructions
    • Apply DAB solution and monitor development under microscope (typically 2-10 minutes)
    • Stop reaction by immersing in distilled water
  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds
    • Differentiate in 1% acid alcohol (1-2 dips) if needed
    • Rinse in running tap water for 5 minutes
    • Dehydrate through graded alcohols (70%, 95%, 100%) and clear in xylene
    • Mount with permanent mounting medium and coverslip

For fluorescence detection, omit the DAB steps and instead incubate with fluorophore-conjugated secondary antibodies protected from light. Use DAPI (0.5 μg/mL for 5 minutes) for nuclear counterstaining instead of hematoxylin, and mount with fluorescence-compatible mounting medium [3] [4].

Controls and Validation

Appropriate controls are essential for validating this compound immunohistochemistry results. Include positive control tissues such as mouse hypothalamus sections known to express this compound in the PVN [1] [4]. For negative controls, use: (1) no primary antibody control (antibody diluent only), (2) isotype control (non-immune IgG from same species), and (3) absorption control (primary antibody pre-absorbed with excess this compound peptide). To confirm antibody specificity, particularly for this compound which is primarily nuclear, compare staining patterns with published literature showing this compound expression in hypothalamic paraventricular nuclei, supraoptic nuclei, and medial amygdala [3] [2]. For adipose tissue-specific applications, validate this compound staining in known positive control cells such as specific neuronal populations when examining adipose tissue innervation.

Data Analysis and Interpretation

Quantification Methods

Microscopic evaluation of this compound immunohistochemistry should assess both staining intensity and distribution pattern. For semi-quantitative analysis, use a four-tier scoring system: 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong). Include assessment of the percentage of positive cells: 0 (0%), 1 (1-25%), 2 (26-50%), 3 (51-75%), and 4 (76-100%). Combine intensity and percentage scores for a final histoscore [5] [6]. For digital image analysis, capture images at consistent magnification and lighting conditions, and use software such as ImageJ or commercial pathology image analysis systems to quantify staining intensity, percentage of positive cells, and subcellular localization (nuclear vs. cytoplasmic).

When analyzing this compound in the context of adipose tissue biology, pay particular attention to:

  • Nuclear localization - this compound is primarily a nuclear transcription factor
  • Staining pattern in hypothalamic sections - should show strong nuclear staining in PVN
  • Cellular specificity - neuronal vs. non-neuronal staining in adipose tissue sections
  • Correlation with adipocyte size - note any relationship between this compound staining intensity and adipocyte morphology

Table 3: Quantification Methods for this compound Immunohistochemistry

Method Application Advantages Limitations
Semi-quantitative scoring Routine analysis Fast, requires minimal equipment Subjective, inter-observer variability
Digital image analysis High-throughput studies Objective, reproducible Requires specialized software and validation
Fluorescence intensity quantification Co-localization studies Precise, allows multiplexing Signal may fade over time
Stereological counting Neuronal quantification Unbiased, accurate Time-consuming, requires specialized training
Interpretation of Results

Interpretation of this compound immunohistochemistry should consider the biological context of the research. In hypothalamic sections, this compound expression should be predominantly nuclear in PVN neurons, with lower expression potentially indicating this compound deficiency associated with hyperphagic obesity [1] [4]. When examining adipose tissue, note that this compound may be present in nerve fibers innervating adipose depots rather than in adipocytes themselves, reflecting its role in central regulation of energy balance. In studies investigating diet-induced obesity, reduced this compound immunoreactivity in hypothalamic regions may indicate neuronal injury, as demonstrated in mice exposed to high-fat diet [4].

Correlate this compound immunohistochemistry findings with other relevant parameters:

  • Body weight and adiposity - this compound deficiency typically correlates with increased body weight and fat mass
  • Feeding behavior - reduced this compound signaling associated with hyperphagia
  • Energy expenditure markers - this compound ablation may reduce resting energy expenditure and thermogenesis
  • Expression of related neuropeptides - this compound deficiency often correlates with reduced oxytocin and MC4R expression [1] [3]

Troubleshooting and Optimization

Table 4: Troubleshooting Guide for this compound Immunohistochemistry

Problem Possible Causes Solutions
Weak or no staining Inadequate antigen retrieval, antibody too dilute, over-fixation Optimize antigen retrieval method, titrate antibody, reduce fixation time
High background Inadequate blocking, antibody concentration too high, non-specific binding Increase blocking serum concentration, dilute primary antibody, add detergent to wash buffers
Nuclear staining not specific Cross-reactivity with other nuclear proteins, over-development Use antigen retrieval specifically for nuclear proteins, shorten development time
Tissue detachment Poor slide coating, excessive heating during AR, vigorous washing Use charged slides, ensure proper slide drying, gentle washing
Inconsistent staining Variable section thickness, uneven reagent application, temperature fluctuations Standardize section thickness, use automated stainer, control room temperature

For optimizing this compound immunohistochemistry, consider these specific recommendations based on published studies:

  • Antigen retrieval optimization: Test both citrate (pH 6.0) and Tris-EDTA (pH 9.0) buffers, as some nuclear antigens like this compound may respond better to high-pH retrieval methods [4].
  • Antibody titration: Perform checkerboard titration of primary antibody using known positive control tissues (hypothalamus) to determine optimal dilution [1].
  • Enhancement methods: For low-abundance this compound, consider tyramide signal amplification (TSA) systems to enhance detection sensitivity while maintaining specificity.
  • Multiplexing: When co-staining with other markers (e.g., oxytocin, MC4R), optimize antibody combinations and order of application to prevent cross-reactivity [3] [4].

Applications in Obesity Research and Drug Development

This compound immunohistochemistry serves as a valuable tool in obesity research and the development of anti-obesity therapeutics. The method enables investigation of this compound neuron vulnerability in diet-induced obesity, assessment of therapeutic interventions targeting the melanocortin pathway, and evaluation of this compound expression patterns in genetic models of obesity [1] [4] [2]. Studies employing this compound immunohistochemistry have revealed that high-fat diet exposure causes significant reduction in this compound immunoreactivity in the PVN of both male and female mice, establishing this compound neuronal injury as a common feature of diet-induced obesity [4]. Furthermore, this technique has demonstrated that this compound neuron ablation leads to obesity through combined hyperphagia and reduced energy expenditure, highlighting the dual role of these neurons in energy balance regulation [3].

In drug development applications, this compound immunohistochemistry can be used to:

  • Evaluate candidate compounds that protect this compound neurons from diet-induced injury
  • Assess therapies that modulate this compound expression or activity
  • Validate genetic approaches targeting this compound enhancers for obesity treatment
  • Investigate the mechanisms of action for melanocortin pathway-targeted therapeutics
  • Study the effects of this compound gene therapy approaches in appropriate animal models

The protocol described here provides a standardized method for this compound detection that can be applied across preclinical studies, facilitating comparison of results between different laboratories and research programs. As regulatory elements controlling this compound expression continue to be characterized [2], immunohistochemistry will remain an essential technique for validating the effects of manipulating these elements in vivo.

References

Comprehensive Analysis of SIM1 Promoter and Enhancer Elements: Methods and Applications for Obesity Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SIM1 and Its Regulatory Landscape

The single-minded homology 1 (this compound) gene encodes a basic helix-loop-helix/PAS (bHLH/PAS) transcription factor that plays critical roles in hypothalamic development and adult energy homeostasis. Haploinsufficiency of this compound in both humans and mice leads to severe obesity, characterized by hyperphagia, increased adipose tissue, and various metabolic disturbances [1]. This compound operates within the leptin-melanocortin pathway, one of the most genetically implicated pathways in severe monogenic human obesity, where it functions as a crucial signal transduction mechanism integrating information downstream from MC4R activation [2]. The significance of this compound in energy balance regulation is further highlighted by human genetic studies showing that individuals with chromosomal aberrations in the this compound locus or rare coding variants frequently present with hyperphagic obesity and in some cases, Prader-Willi-like syndrome [1].

The developmental and functional complexity of this compound expression necessitates sophisticated regulatory mechanisms. This compound is essential for the proper development of the paraventricular nucleus (PVN) of the hypothalamus, a region critical for energy balance and blood pressure regulation [2]. During embryogenesis, this compound, in partnership with ARNT2, controls the differentiation of neuroendocrine lineages in the mouse hypothalamus by regulating key downstream targets including the POU domain transcription factor Brn2, which in turn controls the development of neurons producing vasopressin, oxytocin, and corticotropin-releasing hormone [2]. The dual temporospatial functions of this compound—in hypothalamic development and postnatal energy homeostasis—suggest that its expression is likely controlled by multiple regulatory elements that operate at different developmental stages and in response to varying physiological signals.

Understanding the transcriptional regulation of this compound through promoter and enhancer analysis provides crucial insights into the molecular mechanisms governing energy balance and offers potential therapeutic targets for obesity. This application note comprehensively details the methodologies for identifying and characterizing this compound regulatory elements, with particular emphasis on evolutionarily conserved enhancers, their functional validation in model organisms, and the identification of obesity-associated genetic variants within these regulatory regions.

Comparative Genomic Analysis of the this compound Locus

Identification of Evolutionarily Conserved Regions

The initial step in this compound promoter/enhancer analysis involves comprehensive comparative genomic analysis to identify evolutionarily conserved non-coding regions with potential regulatory function. Researchers should first define the genomic boundaries of the this compound locus, typically extending approximately 1 Mb, encompassing one gene upstream (ASCC3) and downstream (MCHR2) of this compound [1]. This broad region captures potential long-range regulatory elements that may control this compound expression.

Bioinformatic tools are essential for this analysis:

  • ECR Browser: Identifies evolutionary conserved regions (ECRs) using parameters of at least 70% conservation over a minimum of 100 bp [1]
  • UCSC Genome Browser: Filters ECRs for repetitive sequences and RNA coding evidence
  • Multi-species alignment: Extends beyond human-mouse comparisons to include more distant species like frog (Xenopus tropicalis) to prioritize deeply conserved elements

Through this approach, researchers initially identified 488 ECRs between human and mouse in the this compound locus, which were filtered to 360 non-coding ECRs after removing repetitive and RNA-coding sequences [1]. These were further prioritized by conservation depth, selecting 17 ECRs conserved between human and frog for experimental validation, designated as This compound candidate enhancers (SCEs) [1].

Synteny Analysis and Conservation Considerations

An important consideration in the this compound locus analysis is the synteny disruption observed approximately 93 kb upstream of MCHR2, where the human-mouse synteny block ends [1]. This boundary suggests that enhancers located within the synteny block are more likely to regulate this compound in mice, while elements beyond this point may not have conserved functions. Additionally, researchers should note that MCHR2, while expressed in the human hypothalamus and modestly associated with obesity, is not present in the mouse genome [1], highlighting important species-specific differences in this genomic region.

Enhancer Screening Using Zebrafish Transgenic Assays

Transgenic Construct Preparation and Germline Integration

Zebrafish transgenic assays provide a powerful system for initial functional screening of candidate enhancers due to their transparency, rapid development, and conservation of neural developmental pathways. The methodology involves:

  • Cloning strategy: Insert human SCE sequences into a vector containing the E1b minimal promoter followed by a Green Fluorescent Protein (GFP) reporter gene [1]
  • Transgenesis: Microinject constructs into Casper zebrafish embryos at the one-cell stage using the Tol2 transposase system for efficient germline integration [1]
  • Stable line generation: Establish stable transgenic lines for consistent analysis across developmental stages

The Casper zebrafish strain is particularly valuable for this application due to its transparency, which facilitates visualization of GFP expression patterns throughout development and into adulthood [1].

Temporal Expression Analysis

Comprehensive annotation of enhancer activity should span multiple developmental and post-developmental stages:

  • Developmental timepoints: 24, 48, and 72 hours post-fertilization (hpf) [1]
  • Post-developmental timepoints: 1, 2, and 3 months post-fertilization (mpf) [1]
  • Expression threshold: Consider enhancer activity significant when ≥20% of embryos show consistent GFP expression patterns above background [1]

Through this approach, researchers identified that SCE2 and SCE8 exhibited specific GFP expression in the diencephalon/hypothalamus region during both developmental and post-developmental timepoints, overlapping with endogenous this compound expression patterns characterized by whole-mount in situ hybridization [1].

Table: this compound Candidate Enhancers with Confirmed Activity in Zebrafish

Enhancer Developmental Activity Post-developmental Activity Expression Pattern
SCE2 Positive (24-72 hpf) Positive (1-3 mpf) Diencephalon/hypothalamus
SCE8 Positive (24-72 hpf) Not detected Diencephalon/hypothalamus
SCE4 Not detected Positive (1-3 mpf) Not specified
SCE11 Not detected Positive (1-3 mpf) Not specified
SCE13 Not detected Positive (1-3 mpf) Not specified

Functional Validation in Mouse Models

Mouse Transgenic Enhancer Assays

To validate zebrafish findings in a mammalian system and assess conservation of regulatory function, mouse transgenic enhancer assays are essential. The methodology includes:

  • Construct preparation: Clone human SCE sequences into reporter vectors compatible with mouse transgenesis
  • Pronuclear injection: Introduce constructs into fertilized mouse oocytes
  • Embryonic and adult analysis: Assess reporter expression patterns at multiple developmental stages, including embryonic days relevant to hypothalamic development (e.g., E12.5-E18.5) and in adult animals [1]

For SCE2 and SCE8, which showed positive enhancer activity in zebrafish, mouse transgenic assays confirmed conserved embryonic brain-enhancer expression [1]. Importantly, time-course analysis of SCE2 activity demonstrated overlapping expression with endogenous this compound from embryonic stages through adulthood, particularly in the hypothalamus of adult mice [1], suggesting this element may regulate this compound expression across the lifespan.

Critical Region Mapping Through Deletion Analysis

Once enhancer activity is confirmed, mapping the minimal functional region is crucial for identifying critical transcription factor binding sites. This involves:

  • Deletion series design: Create nested deletions within the enhancer using restriction enzymes or PCR-based methods
  • Functional testing: Assess each deletion construct in zebrafish or mouse transgenic assays
  • Critical region identification: Determine the smallest fragment that retains full enhancer activity

Applying this approach to SCE2 enabled researchers to identify a critical region necessary for enhancer activity in the developing brain [1]. This refined region became the focus for subsequent genetic association studies.

Genetic Association Analysis of Enhancer Variants

Sequencing in Cohorts

To investigate whether natural variation within this compound enhancers contributes to obesity susceptibility:

  • Cohort selection: Sequence critical enhancer regions in well-characterized obese and lean cohorts
  • Variant identification: Use Sanger sequencing or targeted next-generation sequencing to identify single nucleotide polymorphisms (SNPs)
  • Association testing: Compare variant frequencies between obese and lean groups using appropriate statistical methods

In the SCE2 critical region, sequencing obese and lean individuals revealed a higher prevalence of SNPs unique to obese individuals [1], suggesting that variation in this regulatory element might contribute to obesity susceptibility.

Functional Characterization of Obesity-Associated Variants

For SNPs showing association with obesity, functional studies are essential to determine their potential impact on enhancer activity:

  • Allele-specific constructs: Clone both reference and alternative alleles into reporter vectors
  • In vivo testing: Compare enhancer activity between alleles in zebrafish or mouse models
  • Quantitative analysis: Use fluorescence intensity measurements or other quantitative measures to detect subtle differences in activity

This approach successfully identified one obesity-associated variant that reduced developmental-enhancer activity in zebrafish [1], providing mechanistic insight into how non-coding genetic variation in this compound regulatory elements might influence obesity risk.

Analysis of 3D Chromatin Architecture

Chromatin Conformation Capture Techniques

Emerging evidence indicates that three-dimensional chromatin topology plays a crucial role in orchestrating transcriptional reprogramming [3]. To investigate whether distal enhancers physically interact with the this compound promoter:

  • Hi-C and BL-Hi-C: Generate genome-wide chromatin interaction maps using techniques like Bridge Linker-Hi-C (BL-Hi-C) [3]
  • Chromatin immunoprecipitation: Combine with conformation capture techniques to assess protein-mediated looping
  • Data analysis: Identify statistically significant chromatin interactions between this compound enhancers and promoters

These methods can reveal enhancer-promoter (E-P) interactions and topologically associating domains (TADs) that define the spatial organization of the this compound locus [3].

Super-Enhancer Characterization

Super-enhancers (SEs) are large enhancer clusters that play particularly important roles in regulating lineage-specific gene expression [3]. Their identification involves:

  • H3K27ac ChIP-seq: Map histone modifications associated with active enhancers
  • SE prediction: Use algorithms like ROSE to identify dense clusters of enhancers with exceptionally strong signals
  • Functional validation: Test individual components and their synergistic effects

Although not yet specifically applied to this compound, this approach has successfully identified SEs regulating muscle fiber-type specification through cooperation of chromatin looping and transcription factors such as KLF5 [3], providing a methodological framework for similar analyses in hypothalamic neurons.

Identification of Downstream Targets

Inducible Expression Systems

To identify genes directly regulated by this compound, researchers can employ inducible gene expression systems in neuronal cell lines [4]. The methodology includes:

  • Stable cell lines: Generate neuronal cell lines with inducible this compound expression
  • Time-course analysis: Harvest samples at multiple timepoints after induction to capture direct vs. indirect targets
  • Controls: Include uninduced controls and appropriate empty vector lines
Transcriptomic Profiling and Validation

Following induced expression, comprehensive transcriptomic analysis identifies potential this compound targets:

  • Microarray or RNA-seq: Perform genome-wide expression profiling
  • Filtering criteria: Apply appropriate fold-change thresholds (e.g., >1.7-fold induced expression) and statistical cutoffs [4]
  • Northern blot validation: Confirm results using independent methodology [4]

This approach previously identified 268 potential this compound/ARNT2 target genes, including Jak2 and thyroid hormone receptor β2, whose expression was lost in the neuroendocrine hypothalamus of this compound mutant mice [4].

Table: Methodologies for this compound Regulatory Element Analysis

Method Application Key Outcomes Considerations
Comparative genomics Identify conserved non-coding elements 17 SCEs between human and frog Species-specific synteny considerations
Zebrafish transgenesis Initial in vivo enhancer screening SCE2 and SCE8 with hypothalamic activity Conservation of neural development pathways
Mouse transgenesis Mammalian conservation of enhancer function SCE2 activity from embryo to adult More resource-intensive but physiologically relevant
Chromatin conformation capture 3D chromatin architecture Enhancer-promoter looping Technical complexity in hypothalamic tissues
Genetic association Obesity-risk variants in enhancers SNPs in SCE2 critical region Requires large, well-characterized cohorts

Visualizing Experimental Workflows and Regulatory Relationships

The following diagrams illustrate key experimental approaches and molecular relationships in this compound promoter/enhancer analysis:

G This compound Enhancer Analysis Workflow comparative Comparative Genomics zebrafish Zebrafish Screening comparative->zebrafish 17 SCEs mouse Mouse Validation zebrafish->mouse SCE2, SCE8 deletion Deletion Analysis mouse->deletion Critical region sequencing Variant Sequencing deletion->sequencing Obesity SNPs functional Functional Assays sequencing->functional Variant impact

Figure 1: Experimental workflow for this compound enhancer identification and characterization, progressing from computational prediction to functional validation of obesity-associated variants.

G This compound Transcriptional Regulation enhancer SCE2/SCE8 Enhancers This compound This compound-ARNT2 Heterodimer enhancer->this compound Regulates expression brn2 Brn2 Activation This compound->brn2 Transactivation neurons Neuroendocrine Differentiation brn2->neurons PVN/SON development obesity Obesity Phenotype neurons->obesity Haploinsufficiency

Figure 2: this compound transcriptional regulatory pathway showing how enhancers control this compound expression, which activates downstream targets like Brn2 to direct neuroendocrine differentiation in the hypothalamus, with disruption leading to obesity.

Conclusion

Comprehensive analysis of This compound promoter and enhancer elements requires a multi-faceted approach combining comparative genomics, functional validation in model organisms, and human genetic studies. The methodologies outlined in this application note have successfully identified and characterized brain-specific enhancers in the this compound locus, with SCE2 demonstrating particularly interesting activity from embryonic stages through adulthood in hypothalamic regions. The identification of obesity-associated SNPs within these regulatory elements that alter enhancer function provides a mechanism by which non-coding genetic variation might contribute to obesity susceptibility.

These protocols provide researchers with a roadmap for systematic investigation of this compound regulatory elements, with potential applications for understanding the transcriptional control of other genes involved in energy homeostasis. The integration of emerging techniques in 3D genome architecture and single-cell epigenomics will further enhance our understanding of how this compound expression is controlled in specific hypothalamic neuronal populations, potentially revealing novel therapeutic targets for obesity.

References

Comprehensive Application Notes and Protocol for SIM1 Mutation Screening in Early-Onset Severe Obesity

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Significance and Molecular Mechanisms

SIM1 (Single-minded 1) is a hypothalamic transcription factor encoded by a gene located on chromosome 6q16.3 that plays a critical role in energy homeostasis and the development of the paraventricular nucleus (PVN) of the hypothalamus. This compound functions as a basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) transcription factor that forms functional dimers with ARNT2, regulating neuronal differentiation in key hypothalamic regions responsible for satiety regulation and energy expenditure. The molecular pathway involves this compound acting downstream of the melanocortin 4 receptor (MC4R) in the leptin-melanocortin signaling cascade, which represents a master regulator of mammalian energy balance. Mutations in this compound disrupt this pathway, leading to impaired satiety signaling and consequent hyperphagia. [1] [2]

This compound mutations manifest through an autosomal dominant inheritance pattern with haploinsufficiency as the primary molecular mechanism. The clinical phenotype characterized by early-onset severe obesity (typically before age 5 years), hyperphagia that often persists into adulthood, and variable neurobehavioral manifestations including emotional lability, autistic features, learning disabilities, and in some cases, partial diabetes insipidus. The obesity associated with this compound mutations is typically severe, with patients often exhibiting body mass index (BMI) standard deviation scores exceeding +5 SD. Additionally, some patients present with Prader-Willi-like features including developmental delay, intellectual disability, and characteristic facial dysmorphisms. [1] [3] [2]

Table 1: Clinical Characteristics of this compound Mutation Carriers

Clinical Feature Frequency Notes
Early-onset obesity (before 5 years) >90% BMI SDS typically +5.1±2.4 SD
Hyperphagia >85% Often described as insatiable appetite with food-seeking behavior
Neurobehavioral abnormalities 30-50% Emotional lability, autistic features, learning disabilities
Developmental delay 20-30% Speech and motor delays, intellectual disability
Metabolic complications 40-60% Hyperinsulinemia, dyslipidemia, hepatic steatosis
Partial diabetes insipidus 10-20% Polyuria and polydipsia responsive to desmopressin
Dysmorphic features 10-15% Narrow palpebral fissures, sunken nasal root, mild prognathism

Experimental Design and Workflow

The this compound mutation screening protocol employs a comprehensive approach that integrates patient phenotyping, molecular genetic analysis, and functional validation to establish pathogenicity of identified variants. The entire process from patient recruitment to final reporting typically requires 4-6 weeks to complete, with critical decision points at each stage to ensure accurate variant interpretation. [1] [4]

SIM1_Screening_Workflow This compound Mutation Screening Workflow Start Start Patient_Selection Patient Selection & Phenotyping (BMI SDS >2, onset <5 years) Start->Patient_Selection DNA_Extraction DNA Extraction (Peripheral leukocytes) Patient_Selection->DNA_Extraction PCR_Amplification PCR Amplification (this compound promoter, exons 1-13) DNA_Extraction->PCR_Amplification Sequencing Sanger Sequencing (Exons & exon-intron boundaries) PCR_Amplification->Sequencing Variant_Detection Variant Detection & Identification Sequencing->Variant_Detection Database_Screening Variant Filtering (dbSNP, ExAC, gnomAD) Variant_Detection->Database_Screening Pathogenicity Pathogenicity Prediction (7 in silico tools) Database_Screening->Pathogenicity Functional_Validation Functional Validation (Luciferase reporter assays) Pathogenicity->Functional_Validation Classification Variant Classification (ACMG guidelines) Functional_Validation->Classification Report Clinical Reporting Classification->Report

Patient selection criteria represent the foundational step in this compound mutation screening. The protocol specifically targets individuals with early-onset severe obesity defined as body mass index standard deviation score (BMI SDS) >2 SD for age and sex with obesity manifesting before 5 years of age. Additional inclusion criteria may include the presence of hyperphagia, family history of severe obesity, and neurobehavioral abnormalities. Exclusion criteria encompass patients with confirmed syndromic obesity (e.g., Prader-Willi syndrome), endocrine disorders, or pharmacological causes of obesity. A careful family history should be obtained, with particular attention to autosomal dominant inheritance patterns. The original research by Stanikova et al. screened 126 unrelated obese children and adolescents using these criteria, identifying several this compound variants including a novel pathogenic variant (p.D134N) in a pedigree with four affected members. [1] [4]

Molecular Genetic Analysis

DNA Extraction and Quality Control

High-molecular-weight DNA should be extracted from peripheral blood leukocytes using standardized protocols, with quality assessment through spectrophotometry (A260/A280 ratio of 1.8-2.0) and agarose gel electrophoresis to confirm integrity. The required DNA concentration for subsequent analyses is 20-50 ng/μL, with a minimum total quantity of 5 μg recommended for comprehensive screening of the this compound gene. [1]

PCR Amplification of this compound Regions

The polymerase chain reaction (PCR) amplification should target all coding exons (exons 1-13), exon-intron boundaries (±50 bp), and the promoter region of the this compound gene. Previously established primer sequences can be utilized, with reactions performed in 25 μL volumes containing 50-100 ng genomic DNA, standard PCR buffer, 1.5 mM MgCl₂, 200 μM dNTPs, 10 pmol of each primer, and 1 unit of DNA polymerase. The thermal cycling conditions typically include initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at primer-specific temperatures (55-65°C) for 30 seconds, extension at 72°C for 45 seconds, with a final extension at 72°C for 7 minutes. Amplification products should be verified by agarose gel electrophoresis before purification. [1] [4]

DNA Sequencing and Variant Detection

Purified PCR products are sequenced using the Sanger method on automated sequencers (e.g., ABI 3500 or 3130 series). Sequencing reactions should employ the same primers used for amplification, with cycle sequencing conditions according to manufacturer recommendations. The resulting sequences must be compared to the this compound reference sequence (NM_005068.2) using specialized software such as SeqScape (v2.1.1). Sequence chromatograms should be carefully examined for heterozygous peaks indicating potential mutations. [1] [4]

Functional Validation Assays

In Silico Pathogenicity Prediction

Identified variants should undergo comprehensive computational analysis using multiple prediction algorithms. The recommended suite includes:

  • SIFT (Sorting Intolerant From Tolerant)
  • PROVEAN (Protein Variation Effect Analyzer)
  • PolyPhen-2 (Polymorphism Phenotyping v2)
  • MutationAssessor
  • MutationTaster
  • CADD (Combined Annotation Dependent Depletion)
  • SNPs&GO

A variant is considered likely pathogenic when supported by ≥5 of these prediction tools. Additionally, sequence conservation should be assessed using GERP, phyloP100way, and phastCons100way through the UCSC Genome Browser to evaluate evolutionary conservation of affected residues. [1] [4]

Luciferase Reporter Assays

Functional characterization of missense variants should include transcriptional activity assays to evaluate potential impact on this compound function. The experimental approach involves:

  • Cloning wild-type and mutant this compound cDNA into mammalian expression vectors
  • Cotransfection with ARNT2 expression vector into appropriate cell lines (e.g., HEK293T)
  • Inclusion of a reporter construct containing this compound-binding elements upstream of luciferase
  • Measurement of luciferase activity 48 hours post-transfection
  • Normalization to internal control (e.g., Renilla luciferase)

Significantly reduced transcriptional activity (≥50% decrease compared to wild-type) provides evidence for pathogenicity. This approach successfully identified obesity-associated this compound variants (p.T481K and p.A517V) with impaired transcriptional function in previous studies. [5]

Table 2: In Silico Prediction Tools for this compound Variant Pathogenicity Assessment

Tool Purpose Interpretation URL
SIFT Predicts effect on protein function Score <0.05 = deleterious http://sift.jcvi.org
PolyPhen-2 Classifies amino acid substitutions Score >0.95 = probably damaging http://genetics.bwh.harvard.edu/pph2
PROVEAN Predicts functional impact Score ≤-2.5 = deleterious http://provean.jcvi.org
CADD Integrates multiple annotations Score >20 = potentially deleterious http://cadd.gs.washington.edu/score
MutationTaster Disease-causing potential Probability >0.95 = disease-causing http://www.mutationtaster.org
MutationAssessor Functional impact of variants Score >3.5 = high functional impact http://mutationassessor.org
SNPs&GO Disease-related mutations Score >0.5 = disease-related http://snps.biofold.org

Data Interpretation Guidelines

Variant Classification Framework

Identified this compound variants should be classified according to American College of Medical Genetics and Genomics (ACMG) guidelines into one of five categories: pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign. Pathogenic variants typically include frameshift, nonsense, splice-site mutations, and missense variants with demonstrated functional impairment and absence from population databases. The novel p.D134N variant identified by Stanikova et al. was classified as pathogenic based on its absence in control populations, location at a highly conserved residue, segregation with obesity in the pedigree, and supportive predictions from multiple in silico tools. [1] [4]

Genotype-Phenotype Correlations

When interpreting genetic results, clinicians should consider that This compound mutation carriers typically exhibit:

  • More severe obesity than MC4R mutation carriers
  • Earlier onset of hyperphagia (often in first year of life)
  • Better preserved insulin sensitivity despite severe obesity
  • Higher prevalence of neurobehavioral abnormalities
  • Possible partial diabetes insipidus

Notably, the p.D134N variant carriers exhibited significantly lower preferences for high-sugar foods and low-fat, low-carbohydrate, high-protein foods compared to obese controls, suggesting potential effects on food preference in addition to hyperphagia. [1] [3]

SIM1_Signaling_Pathway This compound in Melanocortin Signaling Pathway cluster_Hypothalamus Hypothalamic Nuclei Leptin Leptin LeptinR LeptinR Leptin->LeptinR Binds to POMC POMC LeptinR->POMC Activates AGRP AGRP LeptinR->AGRP Inhibits MC4R MC4R POMC->MC4R α-MSH (agonist) AGRP->MC4R Inverse agonist This compound This compound MC4R->this compound Activates ARNT2 ARNT2 This compound->ARNT2 Dimerizes with PVN_Development PVN_Development This compound->PVN_Development Promotes Energy_Homeostasis Energy_Homeostasis This compound->Energy_Homeostasis Regulate Obesity Obesity This compound->Obesity Mutations cause ARNT2->Energy_Homeostasis Regulate ARC Arcuate Nucleus (ARC) PVN Paraventricular Nucleus (PVN) ARC->PVN Neuronal projections

Troubleshooting and Technical Considerations

Common technical challenges in this compound mutation screening include:

  • PCR amplification failures: Often occur in GC-rich regions; optimize with additives like DMSO or betaine
  • Sequence quality issues: May result from secondary structures; consider sequencing both strands
  • Variant interpretation difficulties: For novel missense variants, functional validation is essential
  • Incomplete penetrance: Documented in some this compound families; obtain multigenerational pedigrees when possible
  • Oligogenic influences: Recent evidence suggests cumulative effects with variants in SEMA3, PLXNA, and NRP genes may modify severity [3]

For diagnostic laboratories, it is recommended to sequence both parents when a novel this compound variant is identified in a proband to determine segregation and establish phase. In research settings, screening additional obesity-related genes should be considered when this compound analysis is negative, particularly MC4R, LEP, LEPR, POMC, and PCSK1, as recommended in recent oligogenic obesity case reports. [3]

Conclusion

The comprehensive this compound mutation screening protocol outlined in these Application Notes provides researchers and clinicians with a standardized approach for identifying pathogenic variants in patients with early-onset severe obesity. The integration of careful phenotyping, thorough molecular analysis, and functional validation enables accurate diagnosis of this monogenic obesity form. As research continues to elucidate the complex interactions within the leptin-melanocortin pathway, this compound mutation screening represents an essential component in the personalized management of severe childhood obesity, with potential implications for targeted therapeutic interventions in the future.

References

Comprehensive Application Notes and Protocols for SIM1 DNA Methylation Analysis in Obesity and Metabolic Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SIM1 Biology and Methylation Significance

The This compound gene (Single-minded 1) encodes a basic helix-loop-helix transcription factor that plays a critical role in hypothalamic development and the regulation of energy homeostasis. This compound is essential for the proper development and function of paraventricular nucleus (PVH) neurons in the hypothalamus, which are central to controlling feeding behavior, energy expenditure, and body weight regulation. Through its interaction with partner protein ARNT2, this compound regulates the expression of various neuropeptides and hormones involved in these processes, establishing it as a crucial modulator of metabolic balance [1]. Research has demonstrated that epigenetic modifications, particularly DNA methylation, significantly influence this compound expression and function. DNA methylation involves the addition of a methyl group to cytosine residues in CpG dinucleotides, primarily catalyzed by DNA methyltransferases (DNMTs) including DNMT3A, which has been specifically implicated in energy balance regulation within this compound-expressing neurons [2]. Recent evidence indicates that aberrant this compound methylation represents a significant epigenetic mechanism contributing to obesity pathogenesis, making it a promising biomarker and potential therapeutic target for metabolic disorders [3].

The investigation of this compound methylation patterns provides valuable insights into the molecular mechanisms linking environmental factors such as diet and stress with genetic predisposition to obesity. Studies have revealed that environmental exposures can induce lasting changes in the epigenetic regulation of this compound, potentially explaining how external factors contribute to long-term metabolic dysregulation. This connection positions this compound methylation analysis as an essential tool for understanding the complex interplay between genetics and environment in metabolic disease development, with implications for both risk assessment and targeted interventions [2] [3].

This compound Methylation Patterns in Obesity and Metabolic Traits

Key Findings from Human and Animal Studies

Research investigating this compound methylation patterns has revealed consistent associations with obesity-related traits across both human and animal models. A significant epigenome-wide association study conducted in a population-based cohort of 263 adolescents identified a specific CpG site (Chr6:100903612) within the this compound gene where increased methylation was significantly associated with higher body mass index (BMI) percentile. This association remained significant even after stringent multiple testing corrections, with a p-value of 4.2E-05, suggesting a robust relationship between this compound methylation and obesity measures in adolescents. The regression analysis indicated that each 10% increase in methylation at this site was associated with a 7.2 unit increase in BMI percentile, highlighting the potential quantitative impact of this compound methylation on obesity risk [3].

Animal studies provide mechanistic insights into how DNA methylation regulates this compound function in energy homeostasis. Research demonstrated that Dnmt3a expression is decreased in the PVH of high-fat-diet-fed mice, and specific deletion of Dnmt3a in this compound-expressing neurons leads to obesity development with characteristic hyperphagia, decreased energy expenditure, and metabolic impairments including glucose intolerance and hyperlipidemia. These physiological changes were associated with altered DNA methylation patterns and consequent upregulation of key neuroendocrine genes such as tyrosine hydroxylase and galanin in the PVH, establishing a direct link between epigenetic regulation of this compound neurons and metabolic phenotypes [2].

Quantitative Data on this compound Methylation Associations

Table 1: Key this compound Methylation Associations with Obesity and Metabolic Parameters

Study Population Sample Size CpG Site/Location Methylation Direction Association Effect Size P-value Additional Parameters
Adolescents (Human) 263 Chr6:100903612 Increased +7.2 BMI percentile per 10% methylation 4.2E-05 Adjusted for age, sex, race/ethnicity
Mouse Model Not specified Tyrosine hydroxylase promoter Decreased Upregulation of gene expression <0.05 Obesity, hyperphagia, decreased energy expenditure
Mouse Model Not specified Galanin Decreased Upregulation of gene expression <0.05 Glucose intolerance, increased serum insulin/leptin
High-fat diet mice Not specified Dnmt3a in PVH Decreased Obesity development <0.05 Hyper-LDL cholesterolemia when fed high-fat diet

Table 2: Methodological Approaches in this compound Methylation Studies

Study Type Sample Tissue Methylation Detection Method Expression Analysis Functional Validation
Human association Peripheral blood leukocytes Enhanced reduced representation bisulfite sequencing (RRBS) Not performed Enrichment analysis in obesity-related genes
Mouse mechanistic Hypothalamic nuclei microdissection DNA methylation analysis (method not specified) Microarray and qPCR Metabolic phenotyping, promoter-specific methylation analysis
Integrated analysis Visceral adipose tissue Infinium Human Methylation EPIC BeadChip Clariom S Human Microarray Correlation with T2D-related traits

The consistency of findings across different study designs and species strengthens the evidence for this compound methylation as a robust epigenetic marker for obesity predisposition. The tissue-specific nature of this compound methylation patterns underscores the importance of considering biological context when interpreting results, with evidence suggesting that peripheral blood methylation may serve as an accessible surrogate for central nervous system alterations in human studies [3]. Furthermore, the developmental timing of methylation changes appears crucial, with alterations during adolescence potentially establishing long-term metabolic trajectories, highlighting the importance of life stage considerations in both research and clinical applications [3].

Methylation Detection Methods and Experimental Protocols

Overview of Methylation Analysis Techniques

DNA methylation analysis has evolved significantly, offering researchers multiple methodological approaches with varying levels of resolution, throughput, and technical requirements. The selection of an appropriate method depends on several factors including the specific research question, required resolution (single-CpG vs. regional), sample type and quantity, and available resources. The most widely used approaches leverage bisulfite conversion of DNA, which deaminates unmethylated cytosines to uracils while leaving methylated cytosines unchanged, creating sequence differences that correspond to methylation status [4].

Among the available techniques, bisulfite sequencing PCR (BSP) provides single-base resolution methylation data for specific genomic regions of interest. In this method, bisulfite-treated DNA is amplified by PCR and subjected to sequencing, allowing for quantitative assessment of methylation at individual CpG sites. Alternatively, pyrosequencing technology (PYR) enables accurate quantification of methylation frequencies at contiguous CpG sites through a sequencing-by-synthesis approach that detects incorporated nucleotides via light emission. This method is particularly valuable for detecting subtle methylation differences and validating findings from genome-wide analyses [4]. For targeted methylation assessment, methylation-specific polymerase chain reaction (MS-PCR/MSP) uses primer sets designed to amplify either methylated or unmethylated sequences following bisulfite conversion, providing a rapid and cost-effective method for screening specific CpG sites of interest, though with less quantitative precision than sequencing-based approaches [4].

Detailed Protocol: Bisulfite Sequencing PCR for this compound Methylation Analysis

Principle: Genomic DNA is treated with bisulfite to convert unmethylated cytosine to uracil while leaving methylated cytosine unchanged. The target region is then amplified by PCR and sequenced to determine methylation status at single-base resolution.

Materials and Reagents:

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)
  • Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold Kit, Zymo Research)
  • PCR reagents: DNA polymerase with bisulfite conversion tolerance, dNTPs, primers
  • Agarose gel electrophoresis equipment
  • DNA sequencing reagents or services
  • This compound-specific bisulfite sequencing primers

Procedure:

  • DNA Extraction and Quality Control

    • Extract genomic DNA from target tissue (blood, tissue biopsies, or cell cultures) using appropriate methods.
    • Quantify DNA concentration using spectrophotometry (A260/A280 ratios >1.8) and verify integrity by agarose gel electrophoresis.
    • Use 100-500 ng high-quality DNA for bisulfite conversion.
  • Bisulfite Conversion

    • Perform bisulfite conversion using commercial kit according to manufacturer's instructions.
    • Typical program: Denaturation at 95°C for 30 seconds, incubation at 50°C for 60 minutes, repeated for 10-16 cycles.
    • Purify converted DNA and elute in 10-20 μL elution buffer.
    • Store converted DNA at -20°C or proceed immediately to PCR.
  • PCR Amplification

    • Design primers specific to bisulfite-converted this compound sequences, avoiding CpG sites in primer binding regions.
    • Set up 25-50 μL PCR reaction: 1X PCR buffer, 2.5 mM MgCl₂, 0.2 mM dNTPs, 0.2 μM each primer, 1.25 U DNA polymerase, 2 μL bisulfite-converted DNA.
    • Cycling conditions: Initial denaturation 95°C for 5 min; 40 cycles of 95°C for 30s, primer-specific annealing temperature (50-60°C) for 30s, 72°C for 45s; final extension 72°C for 7 min.
    • Verify PCR products by agarose gel electrophoresis.
  • Sequencing and Analysis

    • Purify PCR products using commercial cleanup kits.
    • Perform Sanger sequencing or next-generation sequencing as appropriate.
    • Analyze sequencing data using methylation analysis software (e.g., BiQ Analyzer, MethTools).
    • Calculate percentage methylation at each CpG site by comparing C/T ratios at converted positions.

Troubleshooting Notes:

  • Incomplete bisulfite conversion can lead to false positive methylation calls; include control DNA with known methylation status.
  • Primer design is critical for successful bisulfite PCR; use specialized software and validate primer specificity.
  • For quantitative analysis, ensure PCR conditions are within linear amplification range.
  • For heterogeneous samples, consider cloning PCR products before sequencing to assess methylation patterns in individual molecules [4].
Detailed Protocol: Pyrosequencing for Quantitative this compound Methylation Analysis

Principle: Following bisulfite conversion and PCR amplification, sequencing primers are extended in a stepwise manner with nucleotide incorporation detected in real-time through light emission, allowing precise quantification of methylation percentages at individual CpG sites.

Materials and Reagents:

  • Bisulfite-converted DNA (prepared as in BSP protocol)
  • PCR reagents with biotinylated primers
  • Pyrosequencing equipment (e.g., Qiagen PyroMark system)
  • Streptavidin Sepharose HP beads
  • Pyrosequencing primers and reagents (enzyme mixture, substrate mixture, nucleotides)

Procedure:

  • PCR with Biotinylated Primers

    • Design and validate PCR primers with one biotinylated primer for immobilization.
    • Perform PCR amplification as described in BSP protocol with biotinylated primers.
    • Verify PCR product size and specificity by agarose gel electrophoresis.
  • Sample Preparation for Pyrosequencing

    • Bind 10-20 μL PCR product to 2-3 μL streptavidin Sepharose beads in 40 μL binding buffer.
    • Incubate with shaking at room temperature for 5-10 minutes.
    • Purify single-stranded DNA using Pyrosequencing Vacuum Prep Tool according to manufacturer's instructions.
    • Anneal sequencing primer (0.3-0.5 μM) to purified single-stranded DNA by heating to 80°C for 2 minutes followed by cooling to room temperature.
  • Pyrosequencing Reaction

    • Load samples into Pyrosequencing cartridge containing enzyme and substrate mixtures.
    • Program nucleotide dispensation order based on sequence context around target CpG sites.
    • Run pyrosequencing reaction and monitor light emission in real-time.
    • Analyze results using PyroMark software which calculates methylation percentage based on C/T ratio at each CpG site.

Quality Control Considerations:

  • Include controls with known methylation levels (0%, 50%, 100%) in each run.
  • Monitor sequencing quality scores provided by analysis software.
  • Ensure adequate signal strength for accurate quantification.
  • Validate assay performance with replicate samples [4].

Table 3: Comparison of Methylation Detection Methods for this compound Analysis

Method Resolution Throughput Quantitative Accuracy Required DNA Input Advantages Limitations
BSP Single-base Low to medium High 100-500 ng Gold standard; complete methylation pattern Cloning and sequencing multiple clones needed for heterogeneous samples
Pyrosequencing Single-base Medium High (±5%) 50-200 ng Accurate quantification; rapid analysis Limited to short sequences (~100 bp); specialized equipment required
MS-PCR Regional High Semi-quantitative 10-100 ng Highly sensitive; simple workflow Limited quantitative accuracy; primer design critical
RRBS Genome-wide with focus on CpG-rich regions High High 50-300 ng Genome-wide coverage; cost-effective Limited coverage of non-CpG island regions
EPIC Array Genome-wide (850,000 CpG sites) High High 50-250 ng Comprehensive coverage; well-established analysis pipelines Fixed content; cannot discover novel CpG sites

Data Interpretation and Integration Guidelines

Analytical Considerations for this compound Methylation Data

Proper interpretation of this compound methylation data requires careful consideration of several biological and technical factors. The tissue specificity of epigenetic patterns is particularly important, as methylation status can vary significantly between different tissue types. While peripheral blood leukocytes provide an accessible source for human studies, their methylation patterns may not perfectly reflect regulatory changes in hypothalamic neurons where this compound exerts its primary metabolic functions. Nevertheless, research has demonstrated that blood-based this compound methylation shows significant associations with obesity phenotypes, suggesting its utility as a peripheral biomarker [3]. For animal studies or post-mortem human tissues, microdissection of hypothalamic nuclei enables more direct assessment of methylation in relevant cell populations, though this approach is obviously limited in human applications [2].

The cellular heterogeneity of analyzed samples represents another critical consideration, as variation in cell-type composition can confound methylation differences. Analytical approaches such as cell-type deconvolution using reference methylation profiles or experimental separation of specific cell populations can help address this challenge. Additionally, the functional interpretation of methylation changes depends on their genomic context—methylation in promoter regions typically associates with transcriptional repression, while gene body methylation may have more complex relationships with expression. For this compound, studies have identified functionally significant methylation changes in both promoter and intragenic regions, necessitating comprehensive assessment across the gene locus [3].

Integration with Complementary Data Types

Comprehensive understanding of this compound's epigenetic regulation benefits from integration of methylation data with other molecular and phenotypic information. Combining DNA methylation with gene expression analyses allows direct assessment of the functional consequences of epigenetic changes, as demonstrated in studies that correlated this compound methylation status with transcript levels in relevant tissues [5]. Furthermore, incorporating genetic variation data can reveal interactions between sequence polymorphisms and epigenetic marks, including methylation quantitative trait loci (meQTLs) that influence individual methylation patterns.

Advanced integration approaches include multi-omics studies that simultaneously examine DNA methylation, gene expression, and other molecular profiles in relation to clinical phenotypes. Such designs have proven valuable for identifying molecular pathways through which this compound methylation influences obesity risk and related metabolic traits. When planning such integrated analyses, consideration of tissue- and context-specificity remains essential, as relationships between methylation and expression may differ across biological conditions and compartments [6].

Technical Considerations and Limitations

Several technical factors must be considered when designing and interpreting this compound methylation studies. The bisulfite conversion process can cause substantial DNA degradation, potentially limiting analysis of low-quality or low-quantity samples. Appropriate quality control measures should be implemented, including assessment of conversion efficiency using non-CpG cytosines in different sequence contexts. For quantitative comparisons, ensuring consistent sample processing across compared groups is essential to minimize technical artifacts.

The emergence of single-cell methylation analysis technologies offers exciting opportunities to resolve cellular heterogeneity in this compound expression and regulation, but these approaches currently face challenges related to sparse data coverage and technical noise. Computational methods such as meta-cell approaches that aggregate data from similar cells can help address these limitations, as demonstrated in recent methodological developments [7]. As these technologies mature, they promise to reveal unprecedented detail about this compound methylation heterogeneity in complex tissues like the hypothalamus.

When interpreting findings, researchers should consider that observed methylation differences may represent consequences rather than causes of metabolic phenotypes, particularly in cross-sectional human studies. Longitudinal designs tracking methylation changes over time and experimental manipulation of methylation in model systems help establish causal directionality. Additionally, the modest effect sizes typical for epigenetic associations with complex traits like obesity underscore the importance of adequate statistical power and replication in independent cohorts [3] [6].

Visual Workflow for this compound Methylation Analysis

The following diagram illustrates the complete workflow for this compound methylation analysis, from sample collection to data interpretation:

G cluster_sample Sample Processing cluster_analysis Methylation Analysis cluster_data Data Processing & Analysis cluster_interpret Interpretation & Validation SampleCollection Sample Collection (Blood, Tissue, Cells) DNAExtraction DNA Extraction & Quality Control SampleCollection->DNAExtraction BisulfiteConversion Bisulfite Conversion DNAExtraction->BisulfiteConversion MethodSelection Method Selection (Based on Resolution, Throughput, Samples) BisulfiteConversion->MethodSelection BisulfiteConversion->MethodSelection BSP Bisulfite Sequencing PCR QC Quality Control & Normalization BSP->QC Pyrosequencing Pyrosequencing Pyrosequencing->QC MSP Methylation- Specific PCR MSP->QC Array Methylation Array Array->QC MethodSelection->BSP MethodSelection->Pyrosequencing MethodSelection->MSP MethodSelection->Array MethodSelection->QC MethylationCalls Methylation Quantification QC->MethylationCalls StatisticalAnalysis Statistical Analysis & Visualization MethylationCalls->StatisticalAnalysis MethylationCalls->StatisticalAnalysis BiologicalValidation Biological Validation (Gene Expression, Functional Assays) StatisticalAnalysis->BiologicalValidation StatisticalAnalysis->BiologicalValidation ClinicalCorrelation Clinical/Phenotypic Correlation StatisticalAnalysis->ClinicalCorrelation Integration Multi-omics Integration StatisticalAnalysis->Integration

Workflow Title: Comprehensive this compound DNA Methylation Analysis Pipeline

This workflow outlines the key steps in this compound methylation analysis, highlighting critical decision points and methodological options. The process begins with appropriate sample collection and processing, emphasizing the importance of DNA quality control for reliable results. The method selection step represents a crucial decision point where researchers must balance resolution, throughput, and practical considerations based on their specific research questions. Following data generation, rigorous quality control and appropriate statistical methods are essential for valid interpretation. Finally, biological validation and integration with complementary data types strengthen the functional relevance of observed methylation patterns.

Conclusion and Future Directions

This compound DNA methylation analysis represents a valuable approach for investigating the epigenetic regulation of energy homeostasis and obesity pathogenesis. The protocols and guidelines presented here provide researchers with comprehensive methodological resources for conducting rigorous this compound methylation studies across various biological contexts. The consistent association between specific this compound methylation patterns and obesity-related traits in both human and animal models underscores the functional importance of this epigenetic mechanism in metabolic regulation.

Future methodological developments will likely focus on increasing resolution and scalability through single-cell methylation analysis, enhancing multi-omics integration capabilities, and improving computational prediction of methylation effects on this compound function. Additionally, standardization of protocols and analytical approaches across laboratories will facilitate more direct comparison of findings and enhance reproducibility. As these technical advances mature, this compound methylation analysis promises to yield increasingly insightful contributions to our understanding of metabolic disease mechanisms and potential therapeutic strategies.

References

Comprehensive Application Notes and Protocols for Studying SIM1 Protein-Protein Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SIM1 and Its Physiological Significance

Single-minded homologue 1 (this compound) is a basic helix-loop-helix PER-ARNT-SIM (bHLH-PAS) transcription factor that plays critical roles in neurodevelopment, energy homeostasis, and various physiological processes. This compound functions as a transcriptional regulator that requires dimerization with specific partners, primarily aryl hydrocarbon receptor nuclear translocator (ARNT) or ARNT2, to activate downstream gene networks. The this compound-ARNT heterodimer binds to E-box sequences in promoter regions to modulate transcription of target genes involved in diverse physiological pathways. This compound is highly expressed in key hypothalamic nuclei including the paraventricular, supraoptic, and anterior periventricular nuclei, where it governs development of neuroendocrine lineages essential for maintaining metabolic balance. Beyond its established functions in neuronal development, emerging evidence indicates this compound participates in complex protein interaction networks that influence bone remodeling, sexual behavior, and cellular stress response through mechanisms that extend beyond its canonical transcriptional functions.

The clinical importance of this compound is underscored by the severe phenotypes associated with its dysfunction. Haploinsufficiency of this compound is associated with early-onset obesity and a Prader-Willi-like (PWL) syndrome characterized by hyperphagia, hypotonia, and variable intellectual disability. homozygous null mutations are perinatally lethal, demonstrating the essential developmental functions of this transcription factor. This compound has also been implicated in melanocortin signaling pathways that regulate female sexual behavior, with recent research revealing that MC4R signaling in this compound neurons is critical for sexual receptivity in female mice. Additionally, this compound modulates bone formation through regulation of sympathetic tone, demonstrating its diverse physiological roles across multiple systems. Understanding the molecular basis of this compound protein-protein interactions is therefore essential for elucidating its multiple functions and developing targeted therapeutic strategies.

Structural Characterization of this compound and Interaction Domains

Domain Organization and Structural Models

This compound is a modular protein comprising several functional domains that mediate its dimerization, DNA binding, and transcriptional activities. The N-terminal bHLH domain (approximately residues 1-65) facilitates DNA binding to E-box sequences and initial dimerization with partner proteins. This is followed by PAS-A and PAS-B domains (approximately residues 66-335) that mediate specific protein-protein interactions and contribute to heterodimer stability. The C-terminal region (residues 336-766) contains the transcriptional activation domain but lacks known structural domains, instead being largely intrinsically disordered while retaining critical functional motifs. Recent computational modeling has yielded the first full-length atomic structural model of human this compound in complex with its binding partner ARNT, providing insights into the structural organization of this heterodimeric complex. This model was constructed using a hybrid approach combining homology modeling from related bHLH-PAS structures (including HIF-2α:ARNT and CLOCK:BMAL1 complexes) with ab initio predictions for regions lacking template structures.

The structural model has enabled analysis of disease-associated missense variants and their mechanistic impacts on this compound function. Pathogenic variants cluster within key functional domains: the bHLH domain (e.g., T46R) that directly interfaces with ARNT partners, and the C-terminal transcriptional activation domain (e.g., D707H, G715V, D740H) that mediates interactions with the transcriptional machinery. Molecular dynamics simulations (MDS) of these variants reveal that single amino acid substitutions can cause significant structural and dynamic perturbations that alter protein function through multiple mechanisms, including disruption of dimerization interfaces, folding stability, or DNA-binding capabilities. These simulations replicate physiological conditions and model how point mutations effect large-scale conformational changes, demonstrating that this compound functions through dynamic conformational changes rather than static structures. The structural models provide a framework for rational design of experiments to probe this compound function and potentially restore function in pathogenic variants.

Table 1: Structural Domains of this compound and Characterized Pathogenic Variants

Domain Residue Range Key Functions Pathogenic Variants Functional Impact
bHLH 1-65 DNA binding, dimerization interface T46R Disrupts ARNT/ARNT2 dimerization, loss of transcriptional activity
PAS-A ~66-200 Protein-protein interactions, heterodimer stability - -
PAS-B ~201-335 Protein-protein interactions, potential ligand binding - -
C-terminal 336-766 Transcriptional activation D707H, G715V, D740H Alters transcriptional activity, structural dynamics
Molecular Dynamics of Pathogenic Variants

Molecular dynamics simulations (MDS) have provided critical insights into how pathogenic variants disrupt this compound function through conformational rearrangements that alter protein dynamics. The T46R variant, located in the bHLH domain, shows severe loss of activity in reporter assays with both ARNT1 and ARNT2 due to disruption of the dimerization interface. This substitution replaces a neutral polar residue with a large positively charged side chain, creating steric hindrance and electrostatic repulsion that compromises heterodimer formation. In contrast, C-terminal variants (D707H, G715V, D740H) exhibit more complex effects on transcriptional activation, with some showing moderate loss of function (D707H, G715V) while others display modest gain of function (D740H) in specific cellular contexts. These variants likely alter the structural dynamics and conformational ensembles of the transcriptional activation domain, thereby changing its interactions with coregulators and the basal transcriptional machinery.

The dynamic behavior observed in MDS suggests that this compound functions through allosteric mechanisms where perturbations in one domain can transmit effects to distal regions. For example, variants in the C-terminal activation domain can influence DNA binding affinity at the N-terminal bHLH domain through long-range conformational coupling. These simulations demonstrate that proteins function dynamically rather than statically, and a complete understanding of this compound cannot be achieved through time-independent structural analysis alone. The MDS protocols involve explicit solvent simulations under physiological conditions (temperature, pH, ion concentration) using software such as YASARA, with trajectory analysis focused on local and global positional deviations, hydrogen bonding patterns, and solvent accessibility changes. These approaches enable researchers to move beyond static structural analysis to understand the dynamic structural basis of this compound dysfunction in pathogenic variants.

This compound Interaction Networks and Partners

Core Protein Interaction Partners

This compound engages in specific heterodimeric interactions with class I bHLH-PAS proteins, primarily ARNT and ARNT2, which determine its functional specificity and physiological roles. The This compound-ARNT2 heterodimer is particularly important in neuronal contexts, where ARNT2 expression is enriched, and this specific partnership is essential for proper hypothalamic development and function. The interaction occurs through coordinated contacts between the bHLH and PAS domains of both proteins, creating an extensive interface that ensures dimer specificity against the background of other bHLH-PAS family members. The heterodimer recognizes core DNA sequences (E-box motifs: CACGTG or variants) in target gene promoters, with subtle differences in binding specificity and affinity conferred by the specific dimerization pair. Dimerization is a prerequisite for DNA binding, and disruption of this interaction represents a key mechanism underlying pathogenic this compound variants.

Beyond its primary dimerization partners, this compound participates in additional protein complexes through its C-terminal domain, which interacts with various transcriptional coregulators and chromatin-modifying factors. Although less characterized, these interactions likely include components of the basal transcriptional machinery (e.g., Mediator complex), histone modifiers, and other tissue-specific transcription factors that modulate this compound activity in different cellular contexts. The C-terminal domain appears to function as an intrinsically disordered region that undergoes disorder-to-order transitions upon binding partners, providing structural plasticity to engage with diverse protein partners. This interaction versatility enables this compound to integrate multiple signaling pathways and regulate distinct transcriptional programs in different tissues and developmental stages. The cell-specific expression of interaction partners and coregulators thus determines the functional outcomes of this compound activation in various physiological contexts.

Table 2: Documented this compound Protein Interaction Partners and Functional Consequences

Interaction Partner Interaction Domains Functional Consequences Biological Context
ARNT bHLH, PAS-A, PAS-B Facilitates DNA binding, transcriptional activation Ubiquitous, metabolic regulation
ARNT2 bHLH, PAS-A, PAS-B Neuronal-specific functions, hypothalamic development Neuroendocrine neurons, energy balance
Unknown coregulators C-terminal domain Transcriptional activation, chromatin modification Tissue-specific regulatory functions
Downstream Transcriptional Targets

This compound regulates diverse physiological processes through its transcriptional control of downstream target genes. Microarray analysis of this compound/ARNT2 transcriptional targets has identified 268 potential target genes displaying >1.7-fold induced expression upon this compound/ARNT2 activation. Several of these targets have been validated in vivo and show neuroendocrine hypothalamic expression patterns that correlate with this compound expression. Key validated targets include Jak2 (Janus kinase 2) and thyroid hormone receptor β2, whose expression is lost in the neuroendocrine hypothalamus of this compound mutant mice. These targets provide mechanistic links to this compound's roles in energy balance, with Jak2 participating in leptin signaling and thyroid hormone receptor β2 mediating metabolic regulation. Other potential targets identified through this screening approach include genes involved in neurodevelopment, synaptic function, and hormone signaling, creating a complex regulatory network through which this compound coordinates physiological processes.

The identification of this compound transcriptional targets has provided insights into the molecular basis for this compound haploinsufficient obesity phenotypes. The loss of specific targets in this compound mutants suggests that this compound coordinates a transcriptional program essential for development and function of paraventricular neurons that regulate satiety and energy expenditure. The methodology for identifying these targets combined an inducible gene expression system in a neuronal cell line with microarray analysis, followed by validation through Northern blotting and in situ hybridization in this compound mutant mice. This approach provides a template for researchers seeking to identify tissue-specific transcriptional targets of this compound in other physiological contexts, such as bone remodeling or sexual behavior, where this compound's transcriptional networks remain less characterized. Understanding these target genes is essential for connecting this compound's molecular functions to its diverse physiological roles.

Experimental Protocols for Studying this compound Interactions

Molecular Dynamics Simulations of this compound Variants

Purpose: To analyze the structural and dynamic consequences of pathogenic this compound variants and understand their mechanistic impact on protein function.

Methodology: This protocol utilizes molecular dynamics simulations (MDS) to model this compound structure and variant effects based on the recently published computational approach. The workflow begins with structure modeling of the full-length this compound-ARNT heterodimer using a hybrid methodology that combines homology modeling from related bHLH-PAS structures (PDB IDs: 1WA9, 3H82, 4F3I, 4H6J, 4WN5, 4ZP4, 4ZPH, 4ZPR, 4ZQD, 5SY5) with ab initio predictions for regions lacking template structures. The model is refined using knowledge-based potentials and simulated annealing with explicit solvent. For simulation setup, the system is solvated in explicit water with physiological ion concentration, energy-minimized, and equilibrated before production runs.

Simulation parameters include temperature of 310K, pressure of 1 bar, and integration time step of 2 fs, with trajectory data collected every 10 ps for analysis. Multiple independent replicates (minimum 3) of 100-200 ns each are recommended to ensure statistical robustness. The analysis phase focuses on calculating local and global positional deviations, hydrogen bonding patterns, solvent accessibility, and conformational clustering to identify dominant structural states. Comparison of wild-type and variant simulations reveals dynamic perturbations that correlate with functional deficits observed in experimental assays.

G Structure Modeling Structure Modeling Simulation Setup Simulation Setup Structure Modeling->Simulation Setup Production Run Production Run Simulation Setup->Production Run Trajectory Analysis Trajectory Analysis Production Run->Trajectory Analysis Functional Interpretation Functional Interpretation Trajectory Analysis->Functional Interpretation Homology Modeling Homology Modeling Homology Modeling->Structure Modeling Ab Initio Prediction Ab Initio Prediction Ab Initio Prediction->Structure Modeling Loop Modeling Loop Modeling Loop Modeling->Structure Modeling Solvation Solvation Solvation->Simulation Setup Ionization Ionization Ionization->Simulation Setup Energy Minimization Energy Minimization Energy Minimization->Simulation Setup System Equilibration System Equilibration System Equilibration->Production Run Experimental Validation Experimental Validation Experimental Validation->Functional Interpretation

Transcriptional Activity Reporter Assays

Purpose: To quantify the functional impact of this compound variants on transcriptional activation and dimerization capability.

Methodology: This approach utilizes cell-based reporter assays to measure this compound-dependent transcriptional activation. The experimental design involves cotransfection of this compound expression constructs with a luciferase reporter plasmid containing E-box promoter elements upstream of the firefly luciferase gene. Cells are typically transfected using lipid-based methods in HEK293 or neuronal cell lines, with a Renilla luciferase construct included for normalization. After 24-48 hours, luciferase activity is measured using dual-luciferase assays according to manufacturer protocols.

For dimerization specificity studies, this compound variants are co-expressed with different partners (ARNT or ARNT2) to assess partner preference and functional complementation. The functional impact of pathogenic variants is quantified as percentage of wild-type activity, with severe loss-of-function variants (e.g., T46R) typically showing >70% reduction, while moderate variants (e.g., D707H, G715V) show 30-60% reduction. Some variants (e.g., D740H) may exhibit partner-specific effects, with differential activity when dimerized with ARNT versus ARNT2. This methodology provides a quantitative functional assessment that complements structural studies of this compound variants.

Animal Models for Physiological Analysis of this compound Function

Purpose: To investigate tissue-specific functions of this compound in complex physiological contexts using genetically engineered mouse models.

Methodology: The protocol utilizes cell-specific knockout and knockin approaches to dissect this compound functions in particular cell populations. For obesity studies, This compound-Cre mice (Jackson Laboratory, 006395) are crossed with floxed MC4R mice to generate animals expressing MC4R exclusively in this compound neurons (tbMC4Rthis compound). Similarly, for bone formation studies, This compound-inducible knockout mice (this compound-iKO) are generated by crossing this compound flox mice with calcium/calmodulin-dependent protein kinase II α Cre-ERT2 (CamKII-Cre-ERT2). Induction is achieved by tamoxifen injection (30 mg/mL, 180 mg/kg/d for 2 consecutive days) in sexually mature adults (2 months old) to uncouple developmental from physiological functions.

Phenotypic characterization includes metabolic parameters (body weight, body composition NMR, glucose tolerance testing, energy expenditure in calorimetric cages), bone analyses (microCT for bone volume and architecture, histomorphometry with TRAP and ALP staining), and behavioral assays (sexual behavior testing with experienced male mice, lordosis quotient calculation). Tissue collection for gene expression analysis includes hypothalamus, bone, brown adipose tissue, and other relevant tissues, with RNA extraction using TRIzol and expression analysis by RT-qPCR normalized to housekeeping genes (e.g., L19). This comprehensive approach enables researchers to connect molecular functions of this compound to organismal physiology through tissue-specific manipulation and phenotypic analysis.

G Genetic Mouse Model Genetic Mouse Model Phenotypic Characterization Phenotypic Characterization Genetic Mouse Model->Phenotypic Characterization Molecular Analysis Molecular Analysis Phenotypic Characterization->Molecular Analysis Physiological Integration Physiological Integration Molecular Analysis->Physiological Integration This compound-Cre Line This compound-Cre Line This compound-Cre Line->Genetic Mouse Model Floxed Allele Floxed Allele Floxed Allele->Genetic Mouse Model Induction Protocol Induction Protocol Induction Protocol->Genetic Mouse Model Metabolic Testing Metabolic Testing Metabolic Testing->Phenotypic Characterization Behavioral Analysis Behavioral Analysis Behavioral Analysis->Phenotypic Characterization Bone Morphometry Bone Morphometry Bone Morphometry->Phenotypic Characterization Tissue Collection Tissue Collection Tissue Collection->Molecular Analysis RNA Expression RNA Expression RNA Expression->Molecular Analysis Protein Analysis Protein Analysis Protein Analysis->Molecular Analysis Pathway Mapping Pathway Mapping Pathway Mapping->Physiological Integration

Therapeutic Implications and Drug Discovery Applications

Pathogenic Variants and Molecular Mechanisms

The study of This compound pathogenic variants provides important insights into structure-function relationships and potential therapeutic strategies. Missense variants in different domains disrupt this compound function through distinct mechanisms: bHLH domain variants (e.g., T46R) primarily disrupt dimerization and DNA binding, while C-terminal variants (e.g., D707H, G715V, D740H) affect transcriptional activation without necessarily compromising dimerization. Interestingly, some variants show partner-specific effects; the D740H variant exhibits increased activity with ARNT1 but not ARNT2, suggesting that therapeutic strategies could potentially target specific dimer pairs in different tissues. The clinical heterogeneity of this compound variants—with some associated solely with obesity while others cause full Prader-Willi-like syndrome—suggests that different variants disrupt distinct aspects of this compound function and transcriptional programs.

Understanding these mechanistic differences is essential for developing targeted therapeutic approaches. For dimerization-deficient variants, strategies to stabilize the dimer interface or enhance partner affinity could potentially restore function. For variants affecting transcriptional activation, identification of the specific co-regulators that interact with affected regions might enable pharmacological modulation of these downstream interactions. The recent structural models of full-length this compound provide a foundation for structure-guided approaches to rescue pathogenic variants, including identification of potential allosteric stabilizers or molecular chaperones that could correct folding defects. The dynamic nature of this compound function revealed by molecular simulations suggests that targeting conformational equilibria rather than static structures might be a productive strategy for therapeutic intervention.

This compound in Signaling Pathways and Physiological Regulation

This compound functions as an integrative node in multiple signaling pathways that coordinate complex physiological processes. In energy homeostasis, this compound-expressing neurons in the paraventricular hypothalamus receive melanocortin signals from arcuate nucleus POMC neurons and mediate appetite suppression through downstream pathways. Recent research has demonstrated that MC4R signaling specifically in this compound neurons permits female sexual receptivity, while signaling in oxytocin neurons regulates appetitive behaviors, revealing a sexual dimorphism in this compound pathway function. This compound also regulates bone formation through sympathetic control, with this compound deletion reducing sympathetic tone and increasing bone formation, while this compound overexpression has the opposite effect. This function is mediated through sympathetic regulation of osteoblast activity, independent of direct effects on bone cell differentiation.

The pleiotropic functions of this compound across these diverse physiological systems highlight its importance as a regulatory hub and potential therapeutic target. The tissue-specific expression of different dimerization partners (ARNT vs. ARNT2) and coregulators likely determines which pathways are activated in particular contexts. From a therapeutic perspective, modulating this compound activity or function in specific tissues could have applications for obesity, osteoporosis, or sexual dysfunction, but requires approaches that achieve tissue-specific targeting to avoid unintended consequences in other systems. The development of this compound-Cre mouse lines has enabled precise manipulation of this compound-expressing circuits, providing powerful tools for dissecting these tissue-specific functions and testing potential therapeutic strategies. Further research is needed to identify the complete set of coregulators and downstream targets that mediate this compound's effects in each physiological context.

Conclusion

This compound represents a multifunctional transcription factor that regulates diverse physiological processes through specific protein-protein interactions and transcriptional networks. The structural models and analytical protocols presented here provide researchers with comprehensive tools to investigate this compound interactions, from molecular dynamics simulations to physiological analysis in animal models. The integrated approaches combining computational, molecular, and physiological methods are essential for understanding how this compound variants disrupt function and contribute to disease pathogenesis. As research progresses, the increasing understanding of this compound structure-function relationships and interaction networks may enable development of targeted therapeutic strategies for obesity, bone disorders, and other conditions linked to this compound pathway dysfunction. The protocols outlined here establish standardized methodologies for continued investigation of this important transcriptional regulator and its physiological functions.

SIM1 Antibody Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Problem Possible Causes Recommended Solutions
No or weak signal in Western Blot (WB) Improper protein extraction from target tissues; Over-/under-loaded protein; Incorrect antibody dilution [1]. Use recommended Zebrafish head or body tissue lysates as positive control [1]. Optimize antibody concentration between 0.1-0.5 µg/mL [1].
Non-specific or extra bands in WB Antibody cross-reactivity; Improper membrane blocking; Over-exposure during detection [1]. Verify observed molecular weight is near 82 kDa (Zebrafish) or ~86 kDa (Human) [1] [2]. Ensure primary antibody incubation is at 4°C overnight [1].
No signal in IHC Antigen masking in paraffin-embedded tissues; Low antigen abundance; Incorrect epitope retrieval [3]. Use BSA-free formulations (e.g., NBP2-84260) to reduce background [3]. For IHC on mouse tissue, use antibody validated for this application (e.g., PA5-40693) at 5 µg/mL [4].
Species cross-reactivity issues Antibody not validated for your specific model organism. Confirm antibody reactivity: DZ41372 (Zebrafish) [1], PA5-72651 (Zebrafish) [5], ab126863 (Human, predicted for Mouse/Rat) [2].

Detailed Western Blot Protocol for SIM1 Detection

This protocol is adapted from the validated method used for the Anti-Zebrafish sim1a Antibody (DZ41372) [1].

  • Sample Preparation: Load 30 µg of your protein sample per lane under reducing conditions. For positive controls, use Zebrafish head or body tissue lysates [1].
  • Electrophoresis: Run the samples on a 10% SDS-PAGE gel. Use 80V for the stacking gel and 120V for the resolving gel, for approximately 2 hours [1].
  • Protein Transfer: Transfer proteins to a nitrocellulose membrane at 150 mA for 50-90 minutes [1].
  • Blocking: Block the membrane with 5% non-fat milk in TBS for 1.5 hours at room temperature [1].
  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody. A recommended starting dilution is 0.5 µg/mL in dilution buffer. Incubate overnight at 4°C [1].
  • Washing: Wash the membrane three times for 5 minutes each with TBS containing 0.1% Tween 20 [1].
  • Secondary Antibody Incubation: Incubate with a goat anti-rabbit IgG-HRP secondary antibody at a 1:5000 dilution for 1.5 hours at room temperature [1].
  • Signal Detection: Develop the signal using an Enhanced Chemiluminescent (ECL) detection kit and image with an appropriate system [1].

This compound Antibody Validation Data

This table summarizes key information for a selection of commercially available this compound antibodies to help you make an informed choice.

Product / Catalog # Host & Clonality Reactive Species Applications Observed MW Immunogen
Anti-Zebrafish sim1a (DZ41372) [1] Rabbit, Polyclonal Zebrafish WB 82 kDa Not specified in results
Anti-SIM1 (ab126863) [2] Goat, Polyclonal Human (tested), Mouse/Rat (predicted) WB Predicted: 86 kDa Synthetic peptide (aa 500-600)
This compound Antibody (NBP2-84260) [3] Rabbit, Polyclonal Human WB, IHC Not specified Synthetic peptide (middle region)
This compound Antibody (PA5-72651) [5] Rabbit, Polyclonal Zebrafish WB Not specified Not specified in results

This compound Biological Context & Key Pathways

Understanding the biological role of this compound can aid in experimental design and troubleshooting. This compound is a transcription factor critical for the development of neuroendocrine lineages in the hypothalamus [6]. It forms a heterodimer with ARNT2, and this pair controls the differentiation of specific neuronal populations [6].

The diagram below illustrates the core this compound signaling pathway and its key biological functions based on current research [7] [6].

G SIM1_ARNT2 This compound/ARNT2 Heterodimer MC4R Melanocortin 4 Receptor (MC4R) Pathway SIM1_ARNT2->MC4R Interacts With Neurogenesis Hypothalamic Neurogenesis & Cell Differentiation SIM1_ARNT2->Neurogenesis Controls Obesity Energy Homeostasis Regulation MC4R->Obesity Modulates Neurogenesis->Obesity Influences

The biological context suggests that when working with this compound antibodies:

  • Tissue selection is critical. The strongest signals are expected in specific brain regions like the hypothalamus and amygdala [7] [6].
  • Consider developmental stage. this compound expression is dynamic during embryogenesis, which can affect protein levels in your samples [7].

Frequently Asked Questions (FAQs)

How should I store and handle this compound antibodies to maintain stability? Most this compound antibodies require careful handling. For long-term storage (over one month), keep them at -20°C. For short-term use (up to one month), storing at 4°C is acceptable. A key point for all antibodies is to avoid repeated freeze-thaw cycles, as this can degrade the antibody. Aliquotting upon receipt is a highly recommended best practice [1] [2] [3].

The observed molecular weight in my blot doesn't match the predicted size. Why? It's not uncommon for transcription factors like this compound to run at a slightly different apparent molecular weight than predicted due to post-translational modifications (e.g., phosphorylation) or their highly charged amino acid composition. The predicted size for human this compound is around 86 kDa [2], while the observed size for Zebrafish Sim1a is about 82 kDa [1]. A small discrepancy is often normal, but a large difference may indicate non-specific binding.

What is the role of this compound in disease, and why is it a research target? Research has linked this compound to important physiological processes and diseases. Notably, mice that are heterozygous for this compound develop early-onset obesity, highlighting the gene's crucial role in regulating food intake and energy expenditure. This function is thought to be mediated through its interaction with the melanocortin-4 receptor (MC4R) pathway in the hypothalamus [2] [6].

References

SIM1 methylation analysis optimization

Author: Smolecule Technical Support Team. Date: February 2026

SIM1 Methylation as a Biomarker

The following table summarizes the validation data for this compound hypermethylation in a cohort of LAC patients and normal samples [1].

Biomarker Region Methylation Status LAC Cases (Methylated/Total) Normal Lung Samples (Methylated/Total) Sensitivity Specificity
This compound Hypermethylated 45/49 3/31 91.8% 90.3%

Experimental Protocol: Methylation-Sensitive High Resolution Melting (MS-HRM)

MS-HRM is a powerful and cost-effective method for validating DNA methylation status. Below is a detailed workflow for analyzing the this compound region, based on the methodology used in the identified study [1].

1. Sample Preparation

  • Source: Use primary tumor tissue or tumor-adjacent normal lung tissue.
  • DNA Extraction: Isolate genomic DNA using standard methods (e.g., phenol-chloroform extraction or commercial kits). Assess DNA quality and quantity using a spectrophotometer or fluorometer.

2. Bisulfite Conversion

  • Principle: Treat DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
  • Procedure: Use a commercial bisulfite conversion kit according to the manufacturer's instructions. This step is critical for introducing methylation-dependent sequence differences.
  • Quality Control: Include unmethylated and fully methylated DNA controls in the conversion process.

3. MS-HRM Assay

  • Primer Design: Design PCR primers that amplify a short sequence (ideally 80-200 bp) within the this compound Differentially Methylated Region (DMR). Primers must be specific for bisulfite-converted DNA and avoid CpG sites to ensure equal amplification efficiency regardless of methylation status.
  • PCR Amplification: Perform real-time PCR in the presence of a double-stranded DNA saturating dye. The reaction typically includes:
    • Bisulfite-converted DNA template
    • Forward and reverse primers
    • Master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., EvaGreen)
  • High-Resolution Melting: After amplification, slowly heat the PCR products from a low to a high temperature (e.g., 60°C to 95°C) while continuously monitoring fluorescence. As the temperature increases, the DNA double strand dissociates ("melts"), causing a drop in fluorescence.

4. Data Analysis

  • Melting Curve Profile: The shape and position of the melting curve are determined by the sequence composition of the PCR product.
    • Fully methylated DNA has a higher melting temperature (Tm) due to the presence of more GC base pairs (from methylated CpGs).
    • Fully unmethylated DNA has a lower Tm due to more AT base pairs (from converted CpGs).
    • Heterogeneously methylated samples (a mixture of methylated and unmethylated DNA) produce composite melting curves with shifted Tm or distinct shapes.
  • Quantification: Compare the melting profiles of unknown samples to a standard curve created from mixtures of unmethylated and fully methylated DNA (e.g., 0%, 25%, 50%, 75%, 100% methylated controls) to estimate the relative level of methylation.

Troubleshooting Common MS-HRM Issues

Q: My melting curves are broad and non-distinct. What could be wrong?

  • A: This is often due to poor-quality DNA or incomplete bisulfite conversion. Ensure your DNA is intact and the bisulfite conversion step is optimized and efficient. Re-purify the bisulfite-converted DNA if necessary.

Q: The PCR amplification efficiency is low.

  • A: Check primer design to ensure they are specific for bisulfite-converted DNA and do not contain CpG sites. Optimize PCR conditions such as annealing temperature and magnesium concentration. The target amplicon should be kept short.

Q: How can I distinguish between a partially methylated sample and a mixture of fully methylated and unmethylated DNA?

  • A: MS-HRM is excellent at detecting mixtures. A partially methylated sample will produce a single melting curve with a Tm between the unmethylated and fully methylated controls. A sample that is a physical mixture of fully methylated and unmethylated DNA molecules will often produce a biphasic melting curve, showing characteristics of both standards.

Visualizing the MS-HRM Workflow

The following diagram illustrates the core steps and decision points in the MS-HRM protocol.

HRM_Workflow Start Start: Sample DNA Bisulfite Bisulfite Conversion Start->Bisulfite PCR Real-time PCR with Saturing Dye Bisulfite->PCR Melting High-Resolution Melting PCR->Melting Analysis Analyze Melting Curves Melting->Analysis Result Determine Methylation Status Analysis->Result Comparison with Methylation Standards

References

Core Principles of PCR Primer Design

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for designing effective PCR primers. Adhering to these guidelines will increase the likelihood of a successful experiment. [1] [2] [3]

Design Parameter Ideal Value or Characteristic Rationale & Additional Tips
Primer Length 18-30 nucleotides [1] [2]; 18-25 bp is common [4] Shorter primers bind more efficiently [1]; longer primers can be used for complex samples (e.g., genomic DNA) for higher specificity [2].
Melting Temperature (Tm) 55-75°C [1]; primers in a pair should be within 2-5°C of each other [2] [5] The Tm determines the annealing temperature (Ta). Start with a Ta 3-5°C below the primer Tm [5].
GC Content 40-60% [1] [2] [3] Balances primer stability and specificity. Too high can cause non-specific binding; too low can result in weak binding [3].
GC Clamp The 3' end should end with one or two G or C bases [1] [4] G and C bases form stronger hydrogen bonds, creating a stable "clamp" for the polymerase to begin extension [1].
Specificity Unique to the target sequence; checked via tools like Primer-BLAST [6] [5] Prevents amplification of non-target genomic regions. For mRNA/cDNA, design primers across exon-exon junctions [6] [5].

What to Avoid in Primer Sequences

A critical part of design is avoiding sequences that lead to failed reactions. Be sure to check for and eliminate the following [1] [2] [3]:

  • Self-Complementarity & Hairpins: Avoid regions within a single primer that can base-pair with itself, forming secondary structures like hairpin loops.
  • Inter-Primer Complementarity: Ensure the forward and reverse primers do not have complementary sequences, especially at their 3' ends, to prevent primer-dimer formation.
  • Repeated Nucleotides: Avoid runs of the same base (e.g., AAAA or CCCC) or dinucleotide repeats (e.g., ATATAT), as they can misprime [1] [4].
  • 3' End Stability: While a GC clamp is good, having more than three G or C bases at the very 3' end can promote non-specific binding [3].

Workflow for Designing Your Primers for SIM1

The following diagram illustrates a robust workflow for designing and validating your primers, from in silico planning to the bench.

PCR_Primer_Design_Workflow Start Start: Obtain this compound Target Sequence Step1 1. Input Sequence into Primer Design Tool (e.g., Primer-BLAST) Start->Step1 Step2 2. Apply Core Design Parameters Step1->Step2 Step3 3. Check for Secondary Structures Step2->Step3 Step4 4. Verify Specificity Using BLAST Step3->Step4 Step5 5. Order and Validate Primers Step4->Step5 Step6 6. Optimize PCR at the Bench Step5->Step6

Troubleshooting Common Primer Issues

Even well-designed primers may require optimization. Here are common issues and their solutions:

  • No Amplification or Low Yield:
    • Check Primer Quality: Ensure primers were synthesized and purified correctly (e.g., cartridge or HPLC purification) [1]. Verify concentration with a spectrophotometer [2].
    • Optimize Annealing Temperature: Perform a gradient PCR to test a range of annealing temperatures (e.g., from 5°C below to 2°C above the calculated Tmm 6-8°C higher than the primers. Avoid placing a Guanine (G) base at the 5' end of the probe, as it can quench the fluorophore signal.

To proceed with your this compound primer design, you will need to retrieve its specific nucleotide sequence from a database like NCBI Nucleotide. Once you have the sequence, you can input it into a tool like NCBI's Primer-BLAST, which will allow you to apply these design rules while simultaneously checking for primer specificity against the entire genomic background [6].

References

Troubleshooting Guide: High Background Staining

Author: Smolecule Technical Support Team. Date: February 2026

A high background, or elevated noise-to-signal ratio, can obscure your target signal. The causes typically fall into three categories: sample preparation, immunological staining, and image acquisition [1].

Category Potential Cause Troubleshooting Action
Sample Preparation Autofluorescence from fixatives (e.g., glutaraldehyde) Use fresh, purified paraformaldehyde. Test autofluorescence by imaging an unstained sample [2].
Incomplete blocking of non-specific sites Optimize blocking buffer (e.g., increase concentration of BSA or use serum from the host species of your secondary antibody). Increase blocking time [3].
Non-specific antibody binding Include detergent (e.g., Triton X-100, Tween-20) in washing and antibody buffers. Titrate antibody concentrations to find the optimal dilution [1].
Immunological Staining Antibody cross-reactivity or non-specificity Validate antibody specificity using a knockout control or confirm results with an alternative assay (e.g., Western Blot) [1] [3].
Over-fixation leading to epitope masking Shorten fixation time or try antigen retrieval methods.
Secondary antibody aggregation Centrifuge secondary antibody briefly before dilution to remove aggregates.
Image Acquisition & System Refractive Index (RI) mismatch Match the RI of immersion oil, mounting medium, and sample to minimize spherical aberration and background haze [4].
Excessive illumination intensity or exposure time Use the minimum laser power and exposure time needed to detect a clear signal. This also reduces photobleaching [4].
System-induced background (e.g., dirty optics) Regularly clean microscope objectives and check for dust in the optical path.

Experimental Workflow for Clean Imaging

The following diagram outlines a proactive workflow designed to systematically identify and minimize the sources of background staining in your experiments.

Start Start: High Background Step1 Check Sample & Mounting Start->Step1 Step2 Verify Antibody Specificity Step1->Step2 RI Matched? Clean Optics? Step3 Optimize Imaging Parameters Step2->Step3 Validated? Titrated? Step4 Acquire Final Image Step3->Step4 Minimized Exposure Result Low Background Image Step4->Result

Frequently Asked Questions

  • How can I quickly check if my background is due to autofluorescence? Image your sample before adding any fluorophores. If you detect a signal in any channel, you have autofluorescence. Switch to a fixative like purified paraformaldehyde and avoid glutaraldehyde.

  • My negative control has no signal, but my experimental sample has high background. What does this mean? This often points to non-specific binding from your primary or secondary antibody, rather than a problem with the antibody itself. Ensure your blocking solution is effective and includes detergent, and that your wash buffers are fresh and used in sufficient volume [1] [3].

  • Why is refractive index (RI) matching so important for reducing background? RI mismatches scatter light, creating a hazy background that reduces image contrast and sharpness. This is critical for high-resolution techniques like SIM. Using matched immersion oil and mounting medium is essential for clean images [4].

Key Verification Experiment: Secondary Antibody Only Control

This is the most critical control for identifying the source of background.

  • Protocol: Prepare your sample as usual. After blocking, apply ONLY the secondary antibody (at the same concentration you would use in a full experiment). Do not apply the primary antibody. Complete the rest of your staining and imaging protocol.
  • Interpretation: If you see signal in this control, the background is coming from non-specific binding of the secondary antibody. You need to improve your blocking conditions or try a different secondary antibody.

References

SIM1 ChIP-seq protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the key challenges when performing ChIP for a transcription factor like SIM1? Transcription factors (TFs) like this compound are often present in lower abundances and bind DNA with weaker affinity compared to histone modifications. A protocol optimized for TFs should focus on efficient cross-linking, effective chromatin shearing to expose binding sites, and the use of high-quality, ChIP-validated antibodies to capture these specific, but sparse, interactions [1].

  • Q2: How much starting material do I need for a ChIP experiment? The amount of required starting material is highly tissue-dependent. Using 25 mg of tissue or 4 x 10⁶ cells per immunoprecipitation (IP) is a common starting point. However, you must adjust this based on your tissue type, as chromatin yields can vary significantly [2]. The table below provides expected yields from different tissues.

  • Q3: My ChIP results show high background signal. What could be the cause? High background is a common issue with several potential causes [3] [4]:

    • Insufficient chromatin shearing: Large chromatin fragments can lead to increased background and lower resolution [2].
    • Over-fragmentation: While large fragments are a problem, excessive sonication can also damage the chromatin and reduce specificity [2].
    • Non-specific antibody binding: Using a non-validated antibody or too much antibody can increase background [3] [4].
    • Inefficient washing: Ensure wash buffers are fresh and use the correct salt concentration to reduce non-specific binding [3].
  • Q4: I am getting a low signal from my ChIP. How can I improve it? Low signal can be addressed by several optimization steps [3] [4]:

    • Increase starting material: Transcription factor ChIP may require more cells or tissue due to lower protein abundance [1].
    • Optimize cross-linking: Excessive cross-linking can mask antibody epitopes. Try reducing the formaldehyde fixation time [3] [4].
    • Titrate your antibody: Too little antibody will yield poor results. Use between 1-10 µg per IP, and consider a longer incubation (overnight at 4°C) to increase signal [3] [4].
    • Ensure complete cell lysis: Incomplete lysis will prevent access to the chromatin [3].

Tissue-Specific Chromatin Yield Expectations

The following table provides expected total chromatin yield and DNA concentration from 25 mg of various mouse tissues or 4 x 10⁶ HeLa cells, using the SimpleChIP enzymatic protocol. This data is crucial for planning your experiment and ensuring you have sufficient material [2].

Tissue / Cell Type Total Chromatin Yield (µg per 25 mg tissue) Expected DNA Concentration (ng/µl)
Spleen 20 – 30 µg 200 – 300
Liver 10 – 15 µg 100 – 150
Kidney 8 – 10 µg 80 – 100
Brain 2 – 5 µg 20 – 50
Heart 2 – 5 µg 20 – 50
HeLa Cells 10 – 15 µg (per 4x10⁶ cells) 100 – 150

> Important Note: The provided data is a guideline. It is strongly recommended to perform your own small-scale optimization to determine the exact yield from your specific samples and system [2].

Optimizing Chromatin Fragmentation

Proper chromatin fragmentation is critical for ChIP success. The workflow below outlines the general process for optimizing fragmentation, whether using enzymatic digestion or sonication [2].

G cluster_1 Enzymatic Digestion (Micrococcal Nuclease) cluster_2 Sonication-Based Fragmentation Start Start Optimization Prep Prepare Cross-linked Nuclear Suspension Start->Prep Split Split into Multiple Aliquots Prep->Split ENZ1 Add Different Volumes of Diluted Micrococcal Nuclease Split->ENZ1 SON1 Sonicate Aliquots for Increasing Time Durations Split->SON1 ENZ2 Incubate at 37°C for 20 minutes ENZ1->ENZ2 Common Common Steps: Stop Reaction, Lyse Nuclei, Purify & Analyze DNA by Gel Electrophoresis ENZ2->Common SON2 Remove Sample at Each Time Point SON1->SON2 SON2->Common Analyze Analyze Gel Common->Analyze Optimal Identify Condition Producing 150-900 bp Fragments Analyze->Optimal

Troubleshooting Common Problems

For quick reference, this table summarizes common ChIP issues, their causes, and recommended solutions compiled from multiple sources [2] [3] [4].

Problem Possible Causes Recommended Solutions
Low Chromatin Concentration Insufficient starting material; incomplete lysis. Use more tissue; confirm complete nuclear lysis under a microscope [2].
Chromatin Under-fragmented (Large fragments) Over-crosslinking; insufficient enzymatic digestion/sonication. Shorten cross-linking time; increase nuclease amount or sonication cycles [2] [4].
Chromatin Over-fragmented (Mostly small fragments) Excessive enzymatic digestion or sonication. Reduce nuclease amount or sonication time/power [2] [3].
High Background in PCR Non-specific antibody binding; large DNA fragments; too much antibody or template. Pre-clear lysate; use fresh buffers; optimize fragmentation; titrate antibody and DNA [3] [4].
No PCR Product Too little antibody; poorly designed primers; insufficient template. Increase antibody amount; verify primer design; use more input DNA [4].

Streamlining Data Analysis with H3NGST

After optimizing the wet-lab protocol, data analysis is the next step. H3NGST is a freely available, fully automated web platform that can significantly reduce the bioinformatics burden of ChIP-seq analysis. It is especially useful for researchers without extensive computational expertise [5].

  • How it Works: You simply provide a public accession number (e.g., a BioProject ID like PRJNA...), and H3NGST automatically retrieves the raw data and runs a complete pipeline. This includes quality control, adapter trimming, alignment to a reference genome, peak calling with HOMER, and genomic annotation [5].
  • Key Benefit: It requires no local software installation, programming skills, or large file uploads, making advanced ChIP-seq analysis accessible to all researchers [5].

References

Frequently Asked Questions: SIM1 Mutation Detection

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What factors most commonly impact the sensitivity of SIM1 mutation detection? Sensitivity is primarily affected by the mutation type and location, the selection of patients for screening, and the technical methodology used. Single Nucleotide Variants (SNVs) in critical domains like bHLH and PAS can be missed by methods that only detect large deletions. Focusing on patients with early-onset, severe obesity, especially those with hyperphagia or neurobehavioral issues, increases the likelihood of finding a pathogenic this compound variant [1] [2] [3]. Finally, Sanger sequencing of only the coding regions may miss regulatory mutations or complex structural variants that Next-Generation Sequencing (NGS) panels can find [4].

  • Q2: A mutation was found, but its clinical significance is unclear. What is the next step? This is a common scenario. The first step is to use established in silico prediction tools (e.g., SIFT, PolyPhen-2) to assess the potential damage. The most critical step is functional validation. Several studies have used luciferase reporter gene assays to test whether a this compound mutant protein retains its transcriptional activity compared to the wild-type. Demonstrated loss-of-function strongly supports pathogenicity [1].

  • Q3: A patient has a strong clinical phenotype but no mutation is found in this compound. Why? The clinical picture of early-onset obesity and hyperphagia can result from mutations in other genes within the same pathway, such as the leptin-melanocortin pathway (e.g., MC4R, LEP, LEPR) [5] [6]. Furthermore, an oligogenic model is possible, where the cumulative effect of minor defects in multiple genes (e.g., SEMA3, PLXNA) contributes to the severe phenotype, without a single, clear pathogenic mutation in This compound [5] [4].

Troubleshooting Guide: Improving Detection Sensitivity

The table below summarizes the main challenges and solutions for enhancing the sensitivity of your this compound mutation screening.

Challenge Potential Impact on Sensitivity Recommended Solution
Patient Selection Lowers detection rate in broad cohorts. Focus on patients with early-onset severe obesity (<5 years), hyperphagia, and/or neurobehavioral phenotypes [1] [2] [3].
Methodology Limitations Misses large deletions/duplications, complex variants, or mutations in non-coding regions. Use NGS-based gene panels (WES/WGS). Confirm SNVs with Sanger sequencing. Use MLPA or CNV analysis to detect exon/whole-gene deletions [4] [3].
Variant Interpretation High rate of Variants of Uncertain Significance (VUS) complicates diagnosis. Perform functional assays (e.g., luciferase reporter) to test variant impact [1]. Analyze family segregation and use computational prediction tools [1] [2].
Oligogenic Burden A single pathogenic mutation may not be found, as phenotype results from multiple gene variants. Consider expanded NGS panels covering the melanocortin pathway and interacting genes (SEMA3, PLXNA, NRP) [5] [4].

This compound Mutation Spectrum and Functional Impact

Understanding the types of mutations that occur in this compound and their functional consequences is key to interpreting your results. The table below catalogs known pathogenic mutations and their effects.

Protein Domain Mutation Example Functional Effect (when tested) Key Clinical Features & Notes
bHLH p.T46R [1] Strong Loss-of-Function Severe obesity in adults; de novo and inherited cases observed [1].
PAS p.H323Y [1] Strong Loss-of-Function Morbid obesity in adults [1].
PAS p.D134N [2] Predicted Damaging (in silico) Found in a pedigree with severe obesity; associated with altered food preferences [2].
C-terminal p.T714A [1] Strong Loss-of-Function Associated with Prader-Willi-like syndrome features and severe childhood obesity [1].
- p.I128T, p.Q152E [1] Mild or No Loss-of-Function Can be found in normal-weight individuals; unclear direct contribution to obesity [1].

Experimental Protocol: Functional Validation by Luciferase Reporter Assay

To confirm the pathogenicity of a this compound variant identified in your research, follow this detailed protocol based on established methods [1].

  • Objective: To determine if a this compound missense variant results in a loss of transcriptional function.
  • Construct Generation:
    • Clone the wild-type (WT) This compound cDNA into an mammalian expression vector.
    • Generate the mutant This compound construct using site-directed mutagenesis, introducing the specific variant of interest.
    • Verify all constructs by full-length sequencing.
  • Cell Culture & Transfection:
    • Culture a stable cell line suitable for transfection (e.g., HEK293).
    • Co-transfect cells with the following mix:
      • Test Plasmid: Either WT-SIM1, Mutant-SIM1, or an empty vector control.
      • Dimer Partner: A plasmid expressing its dimerization partner, ARNT or ARNT2 [1].
      • Reporter Plasmid: A firefly luciferase gene under a promoter responsive to the this compound/ARNT complex.
      • Control Plasmid: A Renilla luciferase plasmid for normalization of transfection efficiency.
  • Assay and Measurement:
    • After 24-48 hours, lyse the cells.
    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  • Data Analysis:
    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each transfection.
    • Compare the normalized luciferase activity of the mutant this compound to the WT this compound (set at 100%). A statistically significant reduction in the mutant's activity indicates a loss-of-function.

This compound Mutation Detection and Analysis Workflow

The following diagram illustrates the complete multi-step process for this compound mutation detection and analysis, from patient selection to final interpretation.

Start Start: Patient with Early-Onset Severe Obesity Step1 Phenotype Review: - Age of onset - Hyperphagia - Neurobehavioral traits Start->Step1 SelectMethod Method Selection A NGS Panel/WES SelectMethod->A B CNV Analysis SelectMethod->B Finding Variant Detected? A->Finding B->Finding Step3 Variant Filtering & Prioritization Finding->Step3 Yes Result2 Consider Oligogenic Model or Other Genes Finding->Result2 No Step2 Genetic Analysis Step1->Step2 Step2->SelectMethod Sub_Process Functional Validation Step3->Sub_Process For VUS/Novel Variants Step4 Interpretation & Reporting Result1 Report Pathogenic/Likely Pathogenic Variant Step4->Result1 C In Silico Prediction (SIFT, PolyPhen-2) Sub_Process->C D Luciferase Reporter Assay Sub_Process->D E Segregation Analysis Sub_Process->E C->Step4 D->Step4 E->Step4

References

Troubleshooting Guide: Protein Stability & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The following table addresses common experimental issues related to protein stability, drawing from general protein biochemistry principles and a specific study on surface-induced aggregation [1].

Problem Potential Cause Solution & Preventive Measures
Low Protein Recovery Adsorption to container walls; agitation-induced aggregation [1]. Use low-adsorption tubes (e.g., LoBind); minimize agitation; include carrier proteins (e.g., BSA) in buffers.
Protein Aggregation Synergistic stress from solid/liquid interface and shearing at air/liquid interface during agitation [1]. Reduce or eliminate agitation; avoid plastic surfaces like polypropylene when agitated; minimize air volume in tubes (headspace) [1].
Loss of Protein Activity Surface-induced destabilization; repeated freezing and thawing. Use glass or Teflon vials over polypropylene for agitated samples [1]; aliquot protein to avoid freeze-thaw cycles.
Low Purity/Expression Protein degradation during purification; low expression yield. Use protease inhibitor cocktails; optimize expression system (e.g., eukaryotic systems for post-translational modifications) [2].

Frequently Asked Questions (FAQs)

Q1: What are the critical steps for maintaining the stability of a sensitive protein like SIM1 during extraction? The most critical steps involve minimizing interfacial stress. Protein solutions are highly sensitive to the combined effects of agitation and contact with plastic surfaces like polypropylene [1]. To preserve your protein:

  • Choose containers wisely: For agitated samples, glass or Teflon vials are preferable to polypropylene [1]. For storage without agitation, low-adsorption (LoBind) tubes can help.
  • Avoid agitation: If possible, avoid mixing on rotating wheels or vortexing. If agitation is necessary, keep it to a minimum.
  • Reduce air exposure: Minimize the air volume (headspace) in tubes, as the air/liquid interface is a major site for protein destabilization under shear [1].

Q2: My protein is expressed in a eukaryotic system. What should I consider during purification? Eukaryotic membrane proteins often require specific handling [2]:

  • Expression System: Ensure the host system (e.g., yeast, insect cells) can provide the necessary machinery for correct folding, membrane insertion, and any required post-translational modifications.
  • Detergent Screening: The choice of detergent is crucial for extracting the protein from the membrane while maintaining its stability and activity. High-throughput methods using a GFP-fusion tag can help quickly identify constructs and conditions that yield monodisperse, stable protein [2].
  • Stability Assays: Employ thermal stability assays (e.g., using fluorescent dyes that bind to exposed hydrophobic patches) to screen for buffer conditions, detergents, or mutations that stabilize the protein [2].

Q3: What is the known functional context of the this compound protein? this compound (Single-minded 1) is a basic helix-loop-helix (bHLH) transcription factor. Key characteristics include [3]:

  • Function: It is critical for the development and function of the paraventricular nucleus (PVN) of the hypothalamus and plays a key role in energy homeostasis and the regulation of food intake.
  • Structure & Partners: It heterodimerizes with other transcription factors, such as ARNT or ARNT2, through its bHLH and PAS domains to activate target gene transcription [3].
  • Pathogenic Variants: Certain missense mutations in this compound (e.g., R171H) can significantly reduce its transcriptional activity and are associated with severe early-onset obesity in humans [3].

Experimental Workflow for Handling Sensitive Proteins

The following diagram summarizes a recommended workflow for handling proteins like this compound, based on the troubleshooting information above.

cluster_guidance Key Considerations Start Start Protein Handling Container Select Appropriate Container Start->Container Agitation Minimize Agitation and Air Exposure Container->Agitation C1 • Agitated Samples: Prefer Glass/Teflon • Static Storage: Use LoBind tubes Container->C1 Buffer Use Stabilizing Buffers and Protease Inhibitors Agitation->Buffer C2 • Avoid vortexing/rotating wheels • Fill tubes to reduce headspace Agitation->C2 Aliquot Aliquot and Store Safely Buffer->Aliquot C3 • Screen detergents for membrane proteins Buffer->C3 End Stable Protein Aliquot->End C4 • Avoid repeated freeze-thaw cycles Aliquot->C4

References

Transfection Efficiency Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common hurdles in transfection experiments, helping you systematically identify and resolve issues.

  • Problem: Low Transfection Efficiency

    • Possible Causes & Solutions:
      • Poor Cell Health: Use low-passage cells that are actively dividing and ensure they are not over-confluent. The optimal confluency at transfection is typically between 70% and 90% [1].
      • Suboptimal Reagent:DNA Ratio: The ratio is often reagent-specific. Perform a titration experiment to find the optimal ratio for your specific conditions [1].
      • Low Purity of Nucleic Acids: Use high-quality, endotoxin-free plasmid DNA or HPLC-purified siRNA [1].
      • Improplex Cell Type: Some primary or sensitive cells are hard to transfect. Consider using reagents specifically validated for your cell type or alternative methods like electroporation [1] [2].
      • Serum Interference: While some modern reagents are serum-compatible, testing transfection in serum-free or reduced-serum medium can sometimes improve efficiency [1].
  • Problem: High Cell Death (Cytotoxicity)

    • Possible Causes & Solutions:
      • Reagent Toxicity: This is a common cause. Reduce the amount of transfection reagent or use a reagent known for lower cytotoxicity. For example, Lipofectamine 3000 demonstrated lower toxicity compared to jetOPTIMUS in a study on airway epithelial cells [3].
      • Excessive Nucleic Acid Amount: High concentrations of DNA or RNA can be toxic. Titrate the nucleic acid dose to find the minimum required for sufficient expression [1].
      • Overly Harsh Transfection Conditions: Reduce the incubation time of the cells with the transfection complex. For sensitive cells, a 4-6 hour exposure before replacing the medium with complete growth medium is recommended [1].
      • Poor Baseline Cell Health: Always start with healthy, viable cells. Check for signs of stress, contamination, or over-confluency before transfection [1].
  • Problem: Inconsistent Results Between Experiments

    • Possible Causes & Solutions:
      • Variable Cell Confluency: Standardize the cell seeding density and the time between seeding and transfection to ensure consistent confluency across experiments [2].
      • Inaccurate Pipetting: For multiple transfections, prepare a single "Master Mix" of the DNA/Reagent complex to minimize pipetting error and ensure uniformity. Always change tips between wells [2].
      • Passage Number: High-passage cells can have altered characteristics and transfection efficiency. Use consistently low-passage cells [1].

Reagent Selection & Optimization Data

Choosing the right reagent and conditions is critical. Recent research on airway epithelial cell lines provides quantitative data for comparison.

Table 1: Transfection Efficiency and Cell Viability of Different Reagents in Airway Epithelial Cell Lines (48-hour post-transfection) [3]

Cell Line Transfection Reagent Transfection Efficiency (%) Cell Viability (% Reduction vs. Control)
1HAEo- Lipofectamine 3000 76.1 ± 3.2 11.3 ± 0.16
jetOPTIMUS 90.7 ± 4.2 37.4 ± 0.11
16HBE14o- Lipofectamine 3000 35.5 ± 1.2 16.3 ± 0.08
jetOPTIMUS 64.6 ± 3.2 33.4 ± 0.09
NCI-H292 Lipofectamine 3000 28.9 ± 2.23 17.5 ± 0.09
jetOPTIMUS 22.6 ± 1.2 28.3 ± 0.9

Key findings from the study:

  • Cell Line Dependency: Efficiency varies significantly by cell line. 1HAEo- cells were generally more transferable than 16HBE14o- or NCI-H292 cells [3].
  • Efficiency vs. Viability Trade-off: jetOPTIMUS achieved high efficiency in some lines but at a significant cost to cell viability, whereas Lipofectamine 3000 offered a better balance [3].
  • Protocol Optimization: A pre-treatment with 0.25% trypsin-EDTA significantly improved transfection efficiency in 1HAEo- and 16HBE14o- cell lines without requiring changes to the reagent itself [3]. Changing the transfection mixture medium at 6 hours post-transfection did not yield improvements in this study [3].

Experimental Workflow for Optimization

The following diagram outlines a systematic workflow for troubleshooting and optimizing your transfection experiment, incorporating the key findings from the search results.

Start Start: Assess Transfection Step1 Check Cell Health & Confluency Start->Step1 Step2 Optimize Reagent & Ratio Step1->Step2 Step3 Apply Trypsin Pre-treatment Step2->Step3 Step4 Proceed with Standard Protocol Step3->Step4 Eval Evaluate Efficiency & Viability Step4->Eval Success Success: Proceed with Experiment Eval->Success Results Good Fail Unsatisfactory Result Eval->Fail Results Poor Fail->Step2 Re-optimize Consider Consider Alternative Methods Fail->Consider

Advanced Strategies & Special Cases

For particularly challenging scenarios like hard-to-transfect cells or specific nucleic acid types, consider these advanced strategies:

  • For Hard-to-Transfect Cells: If chemical transfection continues to fail, consider physical methods like electroporation, which can be highly effective for primary cells and other sensitive types [1] [2]. Viral transduction (using lentivirus, adenovirus, etc.) is another powerful alternative for achieving high efficiency [2].

  • For Specific Nucleic Acids:

    • siRNA/miRNA Transfection: Efficiency can often be improved by using serum-compatible reagents and shorter incubation times with the complex (4-24 hours). Knockdown effects at the mRNA level are typically assayed at 24-48 hours, and at the protein level at 48-72 hours post-transfection [1].
    • mRNA Transfection: This method leads to faster protein expression (onset within 1-4 hours) as it does not require nuclear entry. It is ideal for short-term studies and avoids any risk of genomic integration [1].
    • Large Plasmids: Be aware that transfection efficiency generally drops for plasmids larger than 15 kb [1].

References

SIM1 Western blot non-specific bands

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Non-Specific Bands

Non-specific bands typically arise from antibody cross-reactivity, suboptimal experimental conditions, or sample quality issues [1] [2]. The table below outlines primary causes and immediate solutions.

Primary Cause Description Immediate Solutions
Antibody Issues [1] [2] Primary or secondary antibody binding to off-target epitopes or proteins. Titrate antibody concentration [3] [2]; Use affinity-purified antibodies [2]; Incubate primary Ab at 4°C [1].
Incomplete Blocking [1] Blocking buffer fails to cover all non-specific sites on membrane. Use fresh, appropriate blocking buffer [3] [4]; Increase blocking time/temperature [4]; Try different blockers (e.g., BSA for phosphoproteins) [5].
High Background [1] General high signal obscures specific bands, often from excessive antibody. Optimize antibody concentrations [3]; Increase wash stringency and duration [4].
Sample Quality [5] Protein degradation, modification, or overload creates multiple bands. Use fresh protease inhibitors [6]; Reduce protein load [5]; Ensure complete denaturation [7].

Advanced Troubleshooting & Optimization

For persistent problems, a systematic approach to optimize key experimental parameters is necessary. The following workflow provides a structured method for investigation.

Start Start: Non-specific bands on Western Blot Control Run Controls Start->Control Antibody Troubleshoot Antibody Antibody->Antibody Yes: Titrate secondary Ab or use cross-adsorbed antibody Blocking Optimize Blocking Antibody->Blocking No Washing Increase Wash Stringency Blocking->Washing Try different blocking buffer (e.g., BSA) Sample Check Sample Quality Washing->Sample Add Tween-20, increase wash frequency/duration Sample->Control Check for degradation, reduce protein load Control->Antibody Secondary-only control shows bands?

Antibody Characterization and Validation
  • Titration is Critical: The dilution suggested on the datasheet is a starting point. Perform a checkerboard titration to find the optimal concentration that gives a strong specific signal with minimal background [8] [9]. Over-concentration is a major cause of non-specificity [3].
  • Include Essential Controls: Always run a secondary antibody-only control (no primary antibody) to identify non-specific binding from your detection system [3] [9]. A positive control lysate (from a cell line known to express SIM1) confirms antibody functionality [8].
  • Check Antibody Specificity: Search the manufacturer's datasheet for validation data (e.g., KO-validated antibodies). If uncertain, use a BLAST alignment to check if the immunogen sequence is unique to this compound [8].
Buffer and Wash Optimization
  • Blocking Buffer Selection: Standard milk-based blockers can cross-react with some antibodies, especially phospho-specific ones. If troubleshooting other areas fails, switch to BSA or a commercial, engineered blocking buffer [1] [5] [8].
  • Increase Wash Stringency: Insufficient washing is a common oversight.
    • Frequency and Volume: Increase to 5-6 washes of 5-10 minutes each with ample TBST [4] [8].
    • Detergent: Ensure TBST contains 0.05 - 0.1% Tween-20 [5] [4]. For tough background, temporarily increase Tween to 0.5% [7] or use a stronger detergent like NP-40 [3].
    • High-Salt Washes: Adding 0.15-0.5 M NaCl to your wash buffer can disrupt weak, non-specific ionic interactions [2].
Sample and Electrophoresis Conditions
  • Prevent Degradation: this compound bands at lower-than-expected molecular weights suggest proteolysis. Always prepare samples on ice with fresh, comprehensive protease inhibitor cocktails [7] [6].
  • Avoid Overloading: Excess total protein saturates the gel and membrane, increasing non-specific signal. Load the recommended 10-20 µg of total protein per lane for mini-gels [5] [8].
  • Ensure Complete Denaturation: Multiple bands at high molecular weights may indicate incomplete reduction. Use fresh DTT or β-mercaptoethanol in your sample buffer and heat denature properly [7] [9].

Frequently Asked Questions

Q1: My secondary-only control is clean, but I still get extra bands with my primary. What does this mean? This strongly indicates that the non-specific binding comes from your primary antibody [2] [9]. The solution is to further optimize the primary antibody concentration, try an antibody from a different vendor, or use an affinity-purified antibody.

Q2: I see a consistent non-specific band in all my samples. Is this a problem? Not necessarily. A consistent, specific-sized band could represent a real biological variant of this compound, such as an alternatively spliced isoform, a known degradation product, or a post-translationally modified form (e.g., phosphorylated or glycosylated) [4] [7]. Review the literature for known this compound isoforms and ensure your sample preparation is consistent to avoid random degradation.

Q3: Could the problem be my membrane? Yes. PVDF membranes generally have higher protein binding capacity and can yield higher background than nitrocellulose [3] [8]. If you are using PVDF and have high background, try switching to nitrocellulose. Also, ensure PVDF is activated in methanol before use and that the membrane never dries out during the entire process [3] [5].

Q4: What are the best practices for handling and detecting the membrane?

  • Always wear gloves to prevent contamination from skin keratin [5] [9].
  • Keep the membrane wet at all times. Drying causes high, irreversible background [3] [5].
  • During detection, remove excess ECL reagent before imaging and ensure even substrate application to prevent uneven or blotchy signals [3] [4].

References

Troubleshooting FAQs for SIM1 Expression

Author: Smolecule Technical Support Team. Date: February 2026

Question Possible Cause & Solution

| Low or no protein expression? | Detection Issue: Low transfection efficiency or insensitive detection method. Optimize transfection, use Western blot, include positive control [1]. Vector Design: Lack of Kozak sequence weakens translation initiation. Clone gene upstream of vector ATG with Kozak sequence [1]. Protein Degradation: Protein may be unstable. Check for degradation on a gel, use protease inhibitors, or try an inducible system [1]. | | Expression detected, but protein is non-functional or misfolded? | Codon Bias: Stretches of rare codons can cause truncation or misfolding. Use codon optimization tools and host strains with complementary tRNAs [2] [3]. Secretion Pathway Overload: High expression can overwhelm cellular machinery. Titrate gene copy number down using carrier DNA to slow transcription and improve folding [4]. Cellular Stress: Accumulation of misfolded proteins triggers UPR and apoptosis. Co-express chaperones or use lower culture temperature (e.g., 32°C) to improve folding [2] [4]. | | High background expression or uncontrolled expression? | Leaky Promoter: Constitutive promoters have basal activity. Switch to an inducible system (e.g., T-REx, GeneSwitch) for tight control [5]. Serum Components: Fetal Bovine Serum (FBS) may contain tetracycline, causing basal expression in Tet-On systems. Use qualified tetracycline-reduced FBS [1]. | | Cell toxicity or poor cell growth during expression? | Protein Toxicity: SIM1 expression may be incompatible with cell growth. Use an inducible expression system to control timing [1]. Antibiotic Concentration: Incorrect selection agent dose kills cells. Perform a kill curve for each cell line and media formulation to determine optimal concentration [1] [5]. Metabolic Stress: Recombinant protein production burdens cells. Add additives like valproic acid or use hypothermic conditions to enhance yield and alleviate stress [4]. |

Experimental Protocols for Optimization

Protocol 1: Vector Design and Clone Verification

This is a critical first step to ensure your construct is correct before moving to complex expression experiments [3].

  • Vector Selection: Choose a mammalian expression vector with a strong, appropriate promoter (e.g., CMV, EF-1α). For toxic proteins like some transcription factors, select a vector with an inducible promoter [5].
  • Sequence Optimization: Analyze the This compound coding sequence for rare codons and GC content, especially at the 5' end. Use online tools to optimize the sequence for your mammalian host and synthesize the gene accordingly [2] [3].
  • Cloning: Clone the optimized This compound gene into your selected expression vector.
  • Sequence Verification: Sequence several plasmid clones to confirm the This compound insert is correct and in the proper reading frame. This is essential, especially if PCR was used in cloning [3].
Protocol 2: Transient Transfection and Expression Time Course

This protocol helps establish the baseline expression profile for this compound [1] [3].

  • Cell Culture: Plate appropriate mammalian cells (e.g., HEK293, CHO) at a consistent density.
  • Transfection: When cells reach mid-log phase, transfert with the verified This compound expression vector using a suitable method (e.g., lipid-based transfection).
  • Induction & Sampling: If using an inducible system, add the inducer. Collect 1 mL samples of the culture every hour for a period of 6-8 hours (or longer if needed).
  • Analysis: Lyse the cells from each time point. Analyze the lysates by SDS-PAGE and Western blotting to determine the time point of peak This compound expression.
Protocol 3: Enhancing Protein Solubility and Yield

If this compound is expressed but insoluble or yields are low, this protocol provides strategies to improve outcomes [4].

  • DNA Titration: Co-transfect with a mixture of the This compound plasmid and "carrier" DNA (e.g., an empty version of the expression vector). Test different ratios (e.g., 1:0, 1:1, 1:3 this compound:carrier DNA) to reduce gene copy number and slow transcription.
  • Temperature Shift: 24 hours post-transfection, split the culture and maintain one portion at 37°C and another at 32°C. Continue culture for 24-48 hours and compare This compound expression and solubility.
  • HDAC Inhibition: 24 hours post-transfection, add Histone Deacetylase (HDAC) inhibitors like sodium butyrate (test 1-10 mM) or valproic acid to the culture medium. Harvest cells 24-48 hours later and analyze expression.

Workflow Diagrams

The following diagram illustrates the logical troubleshooting pathway for this compound expression issues:

G cluster_detection Detection & Analysis cluster_vector Vector & Host Optimization cluster_expression Expression Condition Optimization Start Start: No/Low this compound Expression Detect Check with sensitive method (Western Blot, positive control) Start->Detect Analyze Analyze protein lysate (SDS-PAGE, Western) Detect->Analyze Signal detected? Vector Verify vector design: - Kozak sequence - Inducible promoter - Codon optimization Analyze->Vector No signal Conditions Optimize expression conditions: - Temperature shift (32°C) - DNA titration/carrier DNA - Additives (HDAC inhibitors) Analyze->Conditions Signal present but low yield/improper folding Host Optimize host & delivery: - Specialized cell line - High-efficiency transfection Vector->Host Host->Conditions

This workflow outlines the systematic approach to diagnosing and resolving this compound expression problems, connecting the FAQs and protocols provided.

Key Optimization Strategies Summary

Strategy Method Key Benefit
Transcription & Translation Use carrier DNA for gene titration; Add HDAC inhibitors (Valproic acid) [4]. Matches transcription rate to secretory capacity, improves yield.
Protein Folding & Solubility Lower culture temperature post-transfection (e.g., to 32°C) [4]; Co-express molecular chaperones [2]. Enhances correct protein folding, reduces aggregation.
Cell Line & System Use highly transferable lines (HEK293, CHO); Try different cell lines (e.g., CHO may outperform HEK293) [4] [5]. Overcomes host-specific limitations, can greatly increase yield.
Advanced Design Codon optimization; Signal peptide optimization; Use inducible systems for toxic proteins [2] [3] [5]. Addresses root causes in sequence design and cellular stress.

References

SIM1 methylation versus expression correlation

Author: Smolecule Technical Support Team. Date: February 2026

SIM1 Methylation and Obesity Association

The primary evidence for this compound's role comes from a population-based study of adolescents. The key finding is summarized in the table below.

Aspect Description
Study Objective Investigate association between DNA methylation in obesity-related genes and BMI percentile [1].
Sample 263 adolescents from Penn State Child Cohort [1].
Tissue Peripheral blood leukocytes [1].
Key Finding One specific CpG site (Chr6:100903612) in the this compound gene showed a significant positive association with BMI percentile [1].
Statistical Result A 10% increase in methylation at this site was associated with a 7.2 unit increase in BMI percentile (SE=1.7). The association remained significant after multiple testing correction (p = 4.2E-05, FDR q = 0.013) [1].

Experimental Protocol for Methylation Analysis

The study that identified the this compound methylation site used a robust, high-resolution methodology. Here is a breakdown of the key experimental steps:

  • Step 1 - DNA Extraction & Processing: Genomic DNA was extracted from peripheral blood leukocytes of the 263 participants [1].
  • Step 2 - Methylation Profiling: Genome-wide, single-nucleotide resolution DNA methylation analysis was performed using enhanced Reduced Representation Bisulfite Sequencing (RRBS). This technique uses bisulfite treatment to convert unmethylated cytosines to uracils, allowing for the quantification of methylation levels at individual CpG sites [1].
  • Step 3 - Data Analysis: A total of 165,297 analyzable CpG sites were tested for association with age- and sex-specific BMI percentile using multivariable-adjusted linear regression models. The site in this compound (Chr6:100903612) was a top hit among obesity-related genes [1].

Research Context and Limitations

To help guide your research, it's important to understand the context and gaps in the current data.

  • Focus on Association, Not Direct Correlation: The identified study establishes a statistical association between higher this compound methylation and higher BMI. It does not concurrently measure this compound gene expression (e.g., via RNA sequencing) in the same tissue samples to demonstrate a direct inverse correlation [1].
  • Limited Mechanistic Insight: While the finding is significant, the study does not experimentally prove that methylation at this specific CpG site directly silences this compound gene transcription. Further research is needed to confirm the causal mechanism [1].
  • Supporting Biological Rationale: The finding is biologically plausible. The study notes that this compound "plays a key role in neuronal differentiation within..." the hypothalamus, a brain region critical for regulating appetite and energy balance. This supports the idea that epigenetic dysregulation of this compound could contribute to obesity [1].

Suggested Research Directions

To build upon the existing data, you could focus on the following approaches:

  • Integrative Multi-Omics Analysis: Conduct a study that performs parallel DNA methylation and transcriptome (RNA-Seq) analysis on the same tissue samples (e.g., brain hypothalamic regions or other relevant models) to directly test for an inverse correlation between this compound methylation and expression. The general workflow for this approach is illustrated below.

G Start Sample Collection (e.g., Tissue, Blood) DNA DNA Extraction Start->DNA RNA RNA Extraction Start->RNA Methylation Methylation Profiling (e.g., Bisulfite Sequencing) DNA->Methylation Transcriptome Transcriptome Analysis (e.g., RNA-Seq) RNA->Transcriptome Integration Data Integration & Correlation Analysis Methylation->Integration Transcriptome->Integration Result Identify Correlated CpG-Expression Pairs Integration->Result

  • Functional Validation: Using cell models, you could employ techniques like CRISPR-based epigenome editing to selectively methylate and demethylate the identified this compound CpG site and directly observe the resulting changes in gene expression.
  • Expand Literature Review: Look for studies on syndromes or mouse models where the this compound gene is haploinsufficient (only one functional copy). Research in these models may provide indirect evidence about its regulation and functional importance.

References

SIM1 Functional Assays in Current Literature

Author: Smolecule Technical Support Team. Date: February 2026

Study Context SIM1 Mutation(s) Tested Assay Type Used Key Experimental Findings
Analysis of rare coding variants in an obesity cohort [1] R383K Luciferase Reporter Assay The study prioritized in vitro functional analysis for missense variants; the R383K variant was tested but results for this compound specifically were not highlighted in the available summary.
Screening in pediatric patients with early-onset obesity [2] p.T481K, p.A517V, p.L242V, p.D590E, and others Luciferase Reporter Assay Variants p.T481K and p.A517V showed a decrease in this compound transcriptional activity. Other variants (e.g., p.L242V, p.D590E) did not impair activity, helping distinguish pathogenic changes.
Identification of novel LoF mutations [3] p.R296G, p.S309G Luciferase Reporter Assay Both mutations demonstrated a strong loss-of-function (LoF) effect on this compound's transcriptional activity in stable human cell lines.
Association of rare variants with severe obesity [4] Multiple rare variants Luciferase Reporter Assay Confirmed that obesity-associated this compound variants lead to haploinsufficiency, primarily through a loss of transcriptional function.

Standard Experimental Protocol for this compound Luciferase Assays

The studies consistently point to a common methodology for evaluating this compound function. The workflow below outlines the core steps of this established protocol.

G Start Start: this compound Functional Assay Step1 1. Plasmid Construction • Clone this compound cDNA (wild-type/mutant) into expression vector Start->Step1 Step2 2. Cell Culture & Transfection • Use HEK293 cells • Co-transfect this compound plasmid, ARNT plasmid, and reporter plasmid Step1->Step2 Step3 3. Reporter Gene Activation • JAK2-promoter luciferase reporter • this compound/ARNT heterodimer binds E-box element • Activates luciferase expression Step2->Step3 Step4 4. Luciferase Measurement • Lyse cells after 48 hours • Measure luminescence with luminometer Step3->Step4 Step3->Step4 Activation leads to Luciferase Production Step5 5. Data Analysis • Normalize luciferase signal • Compare activity of mutant vs. wild-type this compound Step4->Step5

The diagram illustrates the key stages of the assay, which are detailed below:

  • Principle: The assay tests whether a this compound mutation affects the protein's core function as a transcription factor. This compound must form a heterodimer with another protein called ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator). Together, they bind to specific DNA sequences (E-box elements) in the promoters of target genes to activate transcription [1].
  • Key Components:
    • This compound Expression Vector: Contains the genetic code for either the wild-type (normal) or mutant this compound protein.
    • ARNT Expression Vector: Ensures the dimerization partner is present in the cells.
    • Reporter Plasmid: Contains a luciferase gene (the reporter) under the control of a promoter that is activated by the this compound/ARNT complex, such as the JAK2 promoter [1].
  • Interpretation: A significant reduction in luminescence in cells expressing a mutant this compound compared to the wild-type control is interpreted as a loss-of-function (LoF) effect, indicating the mutation disrupts this compound's transcriptional activity [3] [2].

References

SIM1 compared other bHLH transcription factors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Methodologies

Research into SIM1 often involves specific assays to confirm the functional impact of genetic variants. The following table outlines key experimental protocols used in this field.

Method Application in this compound Research Key Experimental Steps Relevance to this compound Function

| Luciferase Reporter Assay [1] | To test the transcriptional activity of this compound variants. | 1. Generate mutant this compound cDNA constructs. 2. Co-transfect cells with this compound, ARNT/ARNT2, and a this compound-responsive luciferase reporter gene (e.g., pML/6C-WT). 3. Induce expression (e.g., with doxycycline). 4. Measure luciferase activity; reduced activity indicates loss of function. | Directly measures the ability of this compound-ARNT2 heterodimers to activate gene transcription, confirming variant pathogenicity [1]. | | Phenotypic Characterization [1] | To define the clinical features of individuals with this compound variants. | 1. Genetic sequencing of probands with severe obesity. 2. Measure ad libitum food intake. 3. Assess basal metabolic rate. 4. Screen for neurobehavioral phenotypes. | Establishes the link between genetic variant, hyperphagia, and obesity, often showing normal energy expenditure, which is a key distinction from other obesity disorders [1]. | | Molecular Dynamics Simulations (MDS) [2] | To model the 3D structure and dynamics of this compound and its pathogenic variants (e.g., T46R, D707H). | 1. Build a full-length atomic model of this compound-ARNT using homology modeling and ab initio methods. 2. Simulate the dynamic behavior of the protein complex under physiological conditions. 3. Analyze structural perturbations (e.g., local/global positional deviations) caused by mutations. | Provides mechanistic insights when experimental structures are unavailable, showing how mutations disrupt this compound function through structural destabilization [2]. |

Signaling Pathway and Mechanism

This compound operates within the central melanocortin pathway of energy homeostasis. The diagram below illustrates its position and interactions.

MC4R MC4R SIM1_ARNT2 SIM1_ARNT2 MC4R->SIM1_ARNT2 Activates Satiety Satiety MC4R->Satiety Independent Pathway? PVN_Neurons PVN_Neurons SIM1_ARNT2->PVN_Neurons Promotes Development & Function PVN_Neurons->Satiety Signal Hyperphagia_Obesity Hyperphagia_Obesity POMC_Neurons POMC_Neurons POMC_Neurons->MC4R α-MSH (Agonist) AGRP_Neurons AGRP_Neurons AGRP_Neurons->MC4R AGRP (Antagonist) SIM1_Loss This compound Deficiency SIM1_Loss->SIM1_ARNT2 Disrupts (Haploinsufficiency/Variants) SIM1_Loss->Hyperphagia_Obesity

This diagram shows that This compound functions downstream of the Melanocortin-4 Receptor (MC4R) [1]. This compound-ARNT2 heterodimers are essential for the proper development and function of PVN neurons. When this compound function is impaired, the satiety signals from these neurons are disrupted, leading to hyperphagia and obesity without a significant reduction in energy expenditure, a phenotype that closely resembles MC4R deficiency [1].

Key Differentiating Insights for Researchers

For drug development professionals, several aspects of this compound are particularly noteworthy:

  • Regulatory Interaction: this compound's own expression can be regulated by other bHLH-PAS factors. The Arylhydrocarbon Receptor (AHR), in a complex with ARNT, can bind to the This compound promoter and upregulate its expression in response to ligands like TCDD [3]. This indicates a complex regulatory network among bHLH-PAS proteins that could be leveraged for therapeutic intervention.
  • Structural Vulnerabilities: Computational models reveal that pathogenic missense variants (e.g., T46R in the bHLH domain) can cause severe dysfunction by disrupting the dimerization interface with ARNT or by destabilizing the protein's structure and dynamics [2]. Targeting these interfaces could offer a strategy to modulate this compound activity.
  • Common Variants with Subtle Effects: Beyond rare, highly penetrant mutations, common this compound haplotypes (e.g., Pro352Thr-Ala371Val) can impair transcriptional activity in vitro and are associated with higher BMI in a sex-specific manner (e.g., in white males) [4]. This suggests this compound contributes to obesity risk across a spectrum of genetic variation.

References

SIM1 Haploinsufficiency & the Prader-Willi-like Phenotype

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the primary findings from recent studies on interstitial 6q16 deletions involving the SIM1 gene.

Aspect Key Findings in this compound-Related Phenotype
Genetic Basis Haploinsufficiency (deletion) of the Single-minded 1 (this compound) gene on chromosome 6q16.3 [1] [2].
Core Phenotype A Prader-Willi-like (PWS-like) syndrome characterized by severe obesity, hyperphagia (insatiable appetite), and various endocrine issues [1] [2].
Pituitary Dysfunction Hypopituitarism is observed, which can include growth hormone deficiency, hypothyroidism, and hypogonadotropic hypogonadism [1].
Penetrance of Obesity Incomplete penetrance. Obesity is a key feature but does not manifest in all individuals with a This compound deletion [2].
Proposed Mechanism This compound is a transcription factor crucial for the development and function of neuroendocrine lineage cells in the hypothalamus, a key brain region for appetite regulation [1] [3].

Molecular Insights & Pathophysiological Workflow

The pathophysiology of the this compound-related phenotype involves disruptions at the genetic, cellular, and systemic levels. The diagram below outlines this proposed workflow.

G GeneticLesion 6q16.1-q21 Deletion SIM1Haploinsufficiency This compound Haploinsufficiency GeneticLesion->SIM1Haploinsufficiency HypothalamicDysfunction Impaired Hypothalamic Development/Function SIM1Haploinsufficiency->HypothalamicDysfunction MC4RPathway Disrupted Melanocortin-4 Receptor (MC4R) Signaling HypothalamicDysfunction->MC4RPathway NeuroendocrineDefects Neuroendocrine Defects HypothalamicDysfunction->NeuroendocrineDefects Obesity Hyperphagia & Severe Obesity MC4RPathway->Obesity Hypopituitarism Hypopituitarism (GH Deficiency, Hypothyroidism) NeuroendocrineDefects->Hypopituitarism ClinicalPhenotype PWS-like Clinical Phenotype OtherFeatures Developmental Delay Behavioral Problems

The diagram illustrates the cascade from genetic lesion to clinical symptoms. This compound haploinsufficiency impairs the development and function of the hypothalamus, particularly neurons in the paraventricular nucleus (PVN) [3]. This disrupts key signaling pathways, including the leptin-melanocortin pathway, where This compound is critical for the signaling of the Melanocortin-4 Receptor (MC4R), a major regulator of energy balance [3]. These disruptions lead to the defining neuroendocrine defects and the eventual PWS-like clinical phenotype.

Research Considerations and Future Directions

For your work as a research or drug development professional, the following points are critical:

  • Incomplete Penetrance: The obesity phenotype shows incomplete penetrance, meaning not all individuals with a This compound deletion become obese [2]. This suggests the influence of genetic modifiers or environmental factors, a key area for further investigation.
  • Regulatory Elements: Beyond coding mutations, variations in non-coding regulatory elements (enhancers) that control This compound expression have also been associated with obesity, highlighting the complexity of its regulation [3].
  • Differentiation from Classical PWS: While the hyperphagia and obesity are similar, the underlying genetics are entirely different. Classical PWS results from the loss of paternally expressed genes in the 15q11.2-q13 region (e.g., SNORD116), not This compound [4]. Accurate genetic diagnosis is essential for targeted drug development.
  • Therapeutic Landscape: The recent FDA approval of VYKAT XR (diazoxide choline) for hyperphagia in PWS marks a significant advance [5]. Research into whether such therapies could benefit individuals with the this compound-related PWS-like phenotype is a plausible next step.

References

SIM1 Diagnostic Marker Validation in Lung Adenocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

A 2016 study published in Scientific Reports identified and validated SIM1 as a candidate epigenetic biomarker for Lung Adenocarcinoma (LAC) [1]. The research demonstrated that hypermethylation of the this compound genomic region is a frequent event in LAC tumors.

The table below summarizes the key diagnostic performance data from the validation cohort [1]:

Metric Value (Tumor vs. Normal)
Methylation Frequency 45/49 LAC cases vs. 3/31 normal lung samples
Sensitivity ~92% (45 out of 49 confirmed cases)
Specificity ~90% (28 out of 31 normal samples)
p-value < 0.0001

Experimental Protocol Summary [1]:

  • Discovery Method: Genome-wide methylation screening was performed using the NimbleGen Human DNA Methylation 3x720 K CpG Island Plus RefSeq Promoter Array on tumor and tumor-adjacent normal lung tissue from four LAC patients.
  • Validation Technique: The methylation status of the this compound region was confirmed in a larger cohort (52 primary tumors, 32 normal samples) using Methylation-Sensitive High Resolution Melting (MS-HRM) analysis.
  • Assay Design: The MS-HRM assay was designed to target a specific Differentially Methylated Region (DMR) associated with the this compound gene.
  • Data Analysis: Methylation levels were classified by comparing the melting curves of patient samples to standards with known methylation percentages (0%, 25%, 50%, 75%, 100%).

Research Context and Considerations

  • This compound's Role: this compound is a transcription factor, and its silencing via promoter hypermethylation is a recognized mechanism in oncogenesis. One study notes its role in controlling the differentiation of neuroendocrine lineages [2], which may be relevant to its function in cancer development.
  • Comparison with Other Markers: Within the same LAC study, the validated this compound DMR was among the top performers. However, a region in the OSR1 gene showed slightly higher sensitivity (98%) and specificity (97%) in the same cohort [1].
  • Emerging Field: The search also indicates that liquid biopsy biomarkers, including DNA methylation markers, are a rapidly advancing area in cancer diagnostics. A 2025 meta-analysis highlights their high accuracy for cervical cancer detection, though it does not specifically mention this compound [3].

Experimental Workflow for this compound Methylation Analysis

The following diagram illustrates the core experimental workflow used to validate this compound hypermethylation in the cited study, which you can adapt for similar biomarker validation projects.

start Tissue Samples (LAC Tumor & Normal Adjacent) disc Discovery Phase (Methylation Microarray) start->disc ident Candidate DMR Identification (this compound region) disc->ident valid Validation Phase (Methylation-Sensitive HRM) ident->valid anal Data Analysis (Melting curve classification) valid->anal result Performance Metrics (Sensitivity, Specificity) anal->result

Interpretation of Available Evidence

The provided data strongly supports This compound hypermethylation as a valuable biomarker for Lung Adenocarcinoma [1]. The high sensitivity and specificity in the validation cohort are promising. However, a comprehensive comparison guide would require more studies that directly pit a this compound-based assay against other established markers (like OSR1) in the same experimental setting and across multiple cancer types.

For a full evaluation, you may need to delve deeper into databases like ClinicalTrials.gov or search for more recent review articles that synthesize data on multiple biomarkers, including this compound, for a broader range of cancers.

References

SIM1 Binding Partners and Confirmation Experiments

Author: Smolecule Technical Support Team. Date: February 2026

SIM1 (Single-minded homolog 1) is a transcription factor that must form a complex with other proteins to function. The table below summarizes its key binding partners and the core experimental approaches used to confirm these interactions.

Binding Partner Interaction Role Key Experimental Methods for Confirmation Primary Functional Context
ARNT / ARNT2 [1] Obligatory heterodimerization partner for DNA binding and transcriptional activation. [1] Co-transfection & Luciferase Reporter Assay [1] Hypothalamic development and function, energy homeostasis. [1]
Leptin Receptor (LepRb) [2] Receptor signaling in this compound-expressing neurons. Cell-specific Knockout Models (e.g., LepRb-floxed x this compound-Cre mice), physiological phenotyping (body weight, temperature), PCR. [2] Regulation of body weight, energy expenditure, and thermogenesis. [2]
Melanocortin 4 Receptor (MC4R) [3] [4] Downstream signaling in this compound neurons. Cell-specific Receptor Reactivation (e.g., tbMC4Rthis compound mice), analysis of neuronal activation (c-Fos induction), behavioral studies. [3] [4] Mediation of MC4R's effects on feeding and female sexual receptivity. [3]

Detailed Experimental Protocol: Confirming this compound-ARNT Functional Binding

The most detailed methodology available pertains to confirming the functional interaction between this compound and ARNT/ARNT2 using a luciferase reporter assay [1]. This protocol is foundational for confirming that this compound variants found in obese patients disrupt this critical interaction.

1. Objective: To test the transcriptional activity of wild-type and mutant this compound proteins by measuring their ability to activate a reporter gene in partnership with ARNT or ARNT2 [1].

2. Key Experimental Steps:

  • Stable Cell Line Generation: HEK293 Flp-In T-Rex cells are engineered to contain a single, defined genetic locus where the gene for a myc-tagged this compound (wild-type or mutant) is integrated. The expression of the this compound protein is constitutively repressed by a tetracycline repressor and can be induced by adding doxycycline [1].
  • Validation of Protein Expression: After doxycycline induction, cell lysates are analyzed by Western Blot to confirm that all this compound variants (wild-type and mutant) are expressed at consistent and comparable levels [1].
  • Reporter Gene Assay: The stable, inducible cells are transfected with two types of plasmids:
    • A reporter plasmid containing a firefly luciferase gene driven by a promoter that has multiple copies of the this compound-binding DNA sequence (CNS midline enhancer, TACGTG).
    • An expression plasmid for the binding partner, either ARNT or ARNT2 [1].
  • Induction and Measurement: this compound expression is induced with doxycycline. After 16 hours, luciferase activity is measured, which serves as a direct indicator of the functional this compound-ARNT complex's ability to activate transcription [1].
  • Data Analysis: The transcriptional activity of each this compound mutant is compared to that of the wild-type this compound protein. A significant reduction in luciferase activity is interpreted as impaired binding or functional cooperation with ARNT/ARNT2 [1].

This experimental workflow can be visualized as follows:

cluster_1 1. Preparation Phase cluster_2 2. Assay Execution cluster_3 3. Analysis & Output Step1a Generate stable inducible cell lines for this compound variants Step1b Validate equal protein expression via Western Blot Step1a->Step1b Step2a Co-transfect with: - Reporter Plasmid - ARNT/ARNT2 Plasmid Step1b->Step2a Step2b Induce this compound expression with Doxycycline Step2a->Step2b Step2c Incubate for 16 hours Step2b->Step2c Step3a Measure Luciferase Activity Step2c->Step3a Step3b Compare transcriptional activity (Wild-type vs. Mutant this compound) Step3a->Step3b Output Functional Binding Confirmed Step3b->Output

Associated Signaling Pathways

This compound functions within a critical hypothalamic pathway that regulates energy balance. Its interaction with the Melanocortin 4 Receptor (MC4R) signaling is a key component, and disruption of this pathway is linked to obesity [1] [4]. The diagram below illustrates the simplified logical relationship.

POMC POMC Neuron MC4R MC4R Signaling POMC->MC4R α-MSH This compound This compound-ARNT Complex (in PVN Neuron) MC4R->this compound OXT Oxytocin (OXT) Release This compound->OXT Outcome Satiety / Normal Energy Balance OXT->Outcome

References

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XLogP3

8.1

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

5

Exact Mass

1616.5976981 g/mol

Monoisotopic Mass

1616.5976981 g/mol

Heavy Atom Count

111

Dates

Last modified: 01-05-2024
Imaide et al. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Chemical Biology, doi: 10.1038/s41589-021-00878-4, published online 21 October 2021

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